METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
Description
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Properties
IUPAC Name |
methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFAOMSNGRJZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205696 | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-69-2 | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
An In-depth Technical Guide to the Synthesis and Characterization of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a fusion of a pyrrole and a pyridine ring, serves as a crucial pharmacophore in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases.[1][2][3][4][5] The nitrogen atom in the pyridine ring acts as a key hydrogen bond acceptor, mimicking the bioisosteric relationship with the indole nucleus while often improving metabolic stability and aqueous solubility.
This guide focuses on a specifically functionalized derivative, This compound . The introduction of a fluorine atom at the 5-position is a strategic choice in drug design, often used to enhance binding affinity, modulate pKa, and block metabolic oxidation. The methyl carboxylate group at the 3-position provides a versatile synthetic handle for further elaboration, enabling the construction of diverse compound libraries through amide bond formation or other coupling chemistries.[6]
This document serves as a comprehensive technical resource for researchers and drug development professionals, providing detailed synthetic protocols, mechanistic insights, and robust characterization methodologies for this valuable building block.
PART I: Strategic Synthesis Methodologies
The synthesis of substituted 7-azaindoles can be challenging due to the electronic nature of the pyridine ring.[3][7] We will explore two robust and field-proven synthetic strategies: the classic Fischer Indole Synthesis and a modern palladium-catalyzed cross-coupling approach.
Methodology 1: Modified Fischer Indole Synthesis
The Fischer Indole Synthesis is a cornerstone of heterocyclic chemistry for forming indole rings from an arylhydrazine and a carbonyl compound under acidic conditions.[8][9] While its application to the electron-deficient pyridine system can be sluggish, modifications using strong acid catalysts can effectively drive the reaction to completion.[3][10][11]
Causality and Mechanistic Insight: The key transformation is an acid-catalyzed intramolecular electrophilic substitution following a[12][12]-sigmatropic rearrangement of the initially formed hydrazone.[8] The reaction proceeds through the formation of a key N-N bond cleavage and subsequent cyclization. The use of a strong, non-aqueous acid like polyphosphoric acid (PPA) is critical. PPA acts as both the catalyst and a dehydrating agent, facilitating the necessary cyclization and aromatization steps that might otherwise be disfavored with standard Brønsted acids.[11]
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation:
-
To a stirred solution of 4-fluoro-2-pyridinylhydrazine (1.0 eq) in ethanol at 0 °C, add methyl pyruvate (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting hydrazine is consumed.
-
Concentrate the mixture under reduced pressure to obtain the crude hydrazone, which is used in the next step without further purification.
-
-
Cyclization:
-
Carefully add the crude hydrazone to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) at 80 °C. Caution: The addition is exothermic.
-
Heat the resulting mixture to 120-140 °C and stir for 2-3 hours. Monitor the reaction progress by LC-MS.
-
Cool the reaction mixture to approximately 60 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes).
-
Combine fractions containing the pure product and concentrate under reduced pressure to yield the title compound as a solid.
-
Methodology 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This modern approach offers greater flexibility and often proceeds under milder conditions than the Fischer synthesis. It involves constructing the pyrrole ring onto a pre-functionalized pyridine core using palladium-catalyzed cross-coupling reactions.[1][13]
Causality and Mechanistic Insight: This strategy is a two-step process. The first step is a Sonogashira coupling between an iodo-aminopyridine and a terminal alkyne. This reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst, forming a C-C bond. The subsequent step is an intramolecular cyclization, where the amino group attacks the alkyne. This can be promoted by a base or another catalyst to facilitate the C-N bond formation and construct the pyrrole ring.[1] This method avoids the harsh acidic conditions of the Fischer synthesis and is often more tolerant of various functional groups.
Experimental Protocol: Sonogashira Coupling and Cyclization
-
Sonogashira Coupling:
-
To a degassed solution of 2-amino-5-fluoro-3-iodopyridine (1.0 eq) and methyl propiolate (1.2 eq) in a suitable solvent (e.g., THF or DMF), add triethylamine (3.0 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Degas the mixture again with argon for 10 minutes.
-
Heat the reaction to 60 °C and stir for 6-12 hours, monitoring by LC-MS.
-
Once complete, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude intermediate can be purified by column chromatography or used directly.
-
-
Intramolecular Cyclization:
-
Dissolve the crude alkynylpyridine intermediate from the previous step in DMF.
-
Add potassium carbonate (2.0 eq).
-
Heat the mixture to 100 °C and stir for 4-8 hours until the cyclization is complete as indicated by LC-MS.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure title compound.
-
PART II: Characterization and Data Analysis
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for this compound.
| Analysis Technique | Parameter | Expected Result/Observation |
| ¹H NMR | Chemical Shifts (δ) | Pyrrole NH: ~12.0-12.5 ppm (broad singlet). Pyridine H (C6): ~8.3-8.5 ppm (doublet, J ≈ 2-3 Hz). Pyrrole H (C2): ~8.1-8.3 ppm (singlet). Pyridine H (C4): ~7.8-8.0 ppm (doublet of doublets, JHF ≈ 8-10 Hz, JHH ≈ 2-3 Hz). Methyl Ester (CH₃): ~3.8-4.0 ppm (singlet). |
| ¹³C NMR | Chemical Shifts (δ) | Ester Carbonyl (C=O): ~164-166 ppm. C5 (C-F bond): ~155-158 ppm (large ¹JCF coupling). Other Aromatic Carbons: ~100-150 ppm range, with specific C-F couplings observable. Methyl Ester (CH₃): ~51-53 ppm. |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance, typically a doublet of doublets, coupled to the adjacent aromatic protons (H4 and H6). |
| HRMS (ESI+) | [M+H]⁺ | Calculated m/z for C₉H₈FN₂O₂⁺ should match the observed value to within 5 ppm. |
| HPLC/LC-MS | Purity | A single major peak with the correct mass observed, with purity typically >95% for use in further research.[14] |
Interpreting the Data:
-
¹H NMR: The downfield shift of the NH proton is characteristic of the pyrrolopyridine system. The coupling patterns of the aromatic protons are critical for confirming the substitution pattern, especially the large H-F coupling observed for the C4 proton.[15][16]
-
¹³C NMR: The most informative signal is the carbon attached to the fluorine, which will appear as a large doublet due to one-bond C-F coupling, confirming the fluorine's position.[15]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides unambiguous confirmation of the elemental composition, a crucial piece of data for verifying the identity of a novel compound.[15]
PART III: Safety, Handling, and Storage
Safety Precautions:
-
All synthetic manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[17]
-
Reagents such as polyphosphoric acid are highly corrosive and require careful handling. Palladium catalysts and other reagents may be toxic or irritant.
-
Consult the Material Safety Data Sheet (MSDS) for all chemicals used in the synthesis before starting any experimental work.[17]
Storage and Stability:
-
Store the final product in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.
-
For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) is recommended.
Conclusion
This guide has detailed two reliable synthetic pathways for the preparation of this compound, a highly valuable building block for drug discovery. The choice between the modified Fischer synthesis and the palladium-catalyzed route will depend on factors such as starting material availability, scale, and functional group tolerance requirements. The described characterization workflow provides a robust framework for validating the structure and purity of the final compound, ensuring its quality for subsequent applications in medicinal chemistry research.
References
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]
-
ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
ResearchGate. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. [Link]
-
RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. [Link]
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2011). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 13(20), 5584–5587. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
ResearchGate. (2014). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. [Link]
-
Semantic Scholar. (2014). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. [Link]
-
ChemBK. (n.d.). Methyl 5-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). [Link]
-
Journal of Medicinal Chemistry. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
MySkinRecipes. (n.d.). Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]
-
Capot Chemical. (n.d.). MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]
-
PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. [Link]
-
MDPI. (2020). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. [Link]
-
National Center for Biotechnology Information. (2011). 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine. [Link]
-
Adamas Reagent Co., Ltd. (n.d.). This compound. [Link]
Sources
- 1. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate [myskinrecipes.com]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Azaindole synthesis [organic-chemistry.org]
- 14. 1312755-47-7|Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 15. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. capotchem.com [capotchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a fluorinated derivative of the 7-azaindole scaffold, a privileged structure in medicinal chemistry. The strategic introduction of a fluorine atom at the 5-position and a methyl carboxylate group at the 3-position is intended to modulate the electronic and physicochemical properties of the parent ring system, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, offering insights into its synthesis, spectral characteristics, solubility, and potential applications in drug discovery, particularly in the realm of kinase inhibitors. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and computational predictions to provide a robust foundational understanding for researchers.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that serves as a bioisostere for both indole and purine systems.[1] This structural mimicry allows 7-azaindole derivatives to interact with a wide array of biological targets, making them a cornerstone in the design of novel therapeutic agents.[2] The incorporation of a nitrogen atom into the six-membered ring can modulate key physicochemical properties such as pKa, solubility, and lipophilicity, often leading to improved drug-like characteristics compared to their indole counterparts.[2][3]
Notably, the 7-azaindole framework is a prominent feature in numerous kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bond interactions within the ATP-binding site of kinases.[3] The strategic functionalization of the 7-azaindole core, as seen in this compound, is a key strategy in fine-tuning binding affinity, selectivity, and overall pharmacological profiles.[4]
Molecular Structure and Core Properties
The foundational physicochemical properties of this compound are summarized below. These values are a combination of information from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 1190314-69-2 | [5][6] |
| Molecular Formula | C₉H₇FN₂O₂ | [5][6] |
| Molecular Weight | 194.16 g/mol | [5][6] |
| Purity | ≥98% | [5] |
| Appearance | Solid (predicted) | Inferred |
| Storage | Room temperature | [5] |
| Topological Polar Surface Area (TPSA) | 54.98 Ų | [5] |
| Predicted logP | 1.4886 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Synthesis and Characterization
Diagram of a Plausible Synthetic Pathway:
Caption: A standard workflow for the characterization of the synthesized compound.
Spectral Properties (Predicted)
Detailed experimental spectra for this compound are not currently available. However, the expected spectral features can be predicted based on the analysis of the parent 7-azaindole and related substituted analogs.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a singlet for the methyl ester protons. The fluorine atom at C5 will likely cause splitting of the signals for the neighboring protons (H4 and H6). The NH proton of the pyrrole ring will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the ester will be observed in the downfield region (around 160-170 ppm). The carbon atom attached to the fluorine (C5) will exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 194.16. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3100-3300 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-F stretching vibrations.
Physicochemical Properties: Solubility and Acidity/Basicity
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. While experimental solubility data for this compound is not available, the presence of the 7-azaindole core suggests enhanced aqueous solubility compared to its indole counterpart. [3] The introduction of the polar methyl carboxylate group is expected to further enhance solubility in polar solvents. However, the overall solubility will be a balance between the contributions of the polar functional groups and the lipophilic aromatic core.
Predicted Solubility Profile:
-
High Solubility: In polar aprotic solvents like DMSO and DMF.
-
Moderate Solubility: In polar protic solvents like methanol and ethanol.
-
Low Solubility: In nonpolar solvents like hexanes and diethyl ether.
-
Aqueous Solubility: Predicted to be low but likely enhanced compared to the non-fluorinated indole analog.
pKa
The pKa value is crucial for understanding the ionization state of a molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The 7-azaindole scaffold has two ionizable centers: the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N7). The pyrrolic nitrogen is generally non-basic, while the pyridinic nitrogen is basic. For the parent 7-azaindole, the pKa of the conjugate acid is approximately 4.6, indicating it is a weak base.
The electron-withdrawing effects of the fluorine atom at C5 and the methyl carboxylate group at C3 are expected to decrease the basicity of the pyridine nitrogen (N7), resulting in a lower pKa value compared to the parent 7-azaindole.
Reactivity and Stability
This compound is expected to be a stable crystalline solid under standard laboratory conditions. The ester functionality is susceptible to hydrolysis under acidic or basic conditions. The 7-azaindole ring system is generally stable but can undergo electrophilic substitution, primarily at the C3 position if it were unsubstituted. The presence of the deactivating carboxylate group at C3 would likely direct further electrophilic attack to other positions on the ring. The pyrrole NH can be deprotonated with a strong base and subsequently alkylated or acylated.
Potential Applications in Drug Discovery
The 7-azaindole scaffold is a well-established pharmacophore in the development of kinase inhibitors. [3]The structural features of this compound make it an attractive building block or intermediate for the synthesis of more complex molecules targeting various kinases implicated in cancer and inflammatory diseases. The fluorine atom can enhance binding affinity through favorable interactions with the target protein and can also be used to block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. [7]The methyl ester provides a handle for further chemical modifications, such as conversion to amides, which are common functionalities in many kinase inhibitors. [8]
Conclusion
This compound is a promising heterocyclic compound with significant potential in medicinal chemistry. This technical guide has provided a detailed overview of its structural, spectral, and physicochemical properties based on available data and informed predictions. While a comprehensive experimental characterization is still needed, the information presented here offers a solid foundation for researchers working with this molecule and other 7-azaindole derivatives. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential as a key building block in the development of novel therapeutics.
References
-
ChemBK. Methyl 5-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. [Link]
- Google Patents. Pyrrolo[2,3-D]pyrimidine compounds.
-
PMC. Azaindole Therapeutic Agents. [Link]
- Google P
-
ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]
-
ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]
-
PMC. 5-Fluoro-1H-indole-3-carboxylic acid. [Link]
-
Pak. J. Pharm. Sci. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]
-
MDPI. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]
-
MySkinRecipes. Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]
-
PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
ResearchGate. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
PubChem. Pyrrolo[2,3-d]pyrimidine compounds. [Link]
-
RSC Publishing. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. [Link]
- Google Patents. 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
-
Curia Global. Selected Publications and Patents from 2005–2019. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. This compound - CAS:1190314-69-2 - Sunway Pharm Ltd [3wpharm.com]
- 7. Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate [myskinrecipes.com]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Fluorinated 7-Azaindole Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The 7-Azaindole Scaffold and the Transformative Power of Fluorination
The 7-azaindole core, a bioisostere of the ubiquitous indole nucleus, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] The strategic incorporation of fluorine atoms into this versatile framework further enhances its pharmacological profile, often leading to improved metabolic stability, increased binding affinity, and enhanced cell permeability.[3][4] This guide provides an in-depth technical exploration of the diverse biological activities of fluorinated 7-azaindole derivatives, offering insights into their mechanisms of action, and presenting detailed experimental protocols for their synthesis and evaluation.
Anticancer Activity: Targeting Key Oncogenic Pathways
Fluorinated 7-azaindole derivatives have demonstrated significant potential as anticancer agents by targeting various components of oncogenic signaling pathways. Their mechanisms of action often involve the inhibition of protein kinases, enzymes that play a crucial role in cell proliferation, survival, and differentiation.[5][6][7][8]
Mechanism of Action: Kinase Inhibition
Many fluorinated 7-azaindole derivatives function as ATP-competitive kinase inhibitors. The 7-azaindole scaffold effectively mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, while the pyrrolic NH group can act as a hydrogen bond donor, forming key interactions with the kinase hinge region.[8][9] Fluorine substitution can further enhance binding affinity through favorable electrostatic and hydrophobic interactions.
A notable example is the FDA-approved drug Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase, which is prevalent in many melanomas.[5] The 7-azaindole core of Vemurafenib is crucial for its inhibitory activity.
Signaling Pathway: BRAF V600E Inhibition by a Fluorinated 7-Azaindole Derivative
Caption: Inhibition of the MAPK/ERK pathway by a fluorinated 7-azaindole derivative.
Experimental Protocol: Synthesis of a Fluorinated 7-Azaindole Derivative
A common synthetic route to fluorinated 7-azaindoles involves the selective fluorination of an azaindole precursor.[3]
Step-by-Step Methodology:
-
Starting Material: Begin with a suitable 7-azaindole derivative, often protected at the N1 position.
-
Lithiation: Treat the protected 7-azaindole with a strong base, such as n-butyllithium, at low temperature (-78 °C) to achieve regioselective lithiation.
-
Electrophilic Fluorination: Introduce an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to the lithiated intermediate.
-
Deprotection: Remove the protecting group to yield the desired fluorinated 7-azaindole.
Workflow: Synthesis of a Fluorinated 7-Azaindole
Caption: General workflow for the synthesis of a fluorinated 7-azaindole.
Data Presentation: Anticancer Activity of Representative Derivatives
The following table summarizes the in vitro cytotoxic activity of representative fluorinated 7-azaindole derivatives against various human cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Vemurafenib | BRAF V600E | A375 (Melanoma) | 0.032 | [5] |
| AZD6738 | ATR | HCT116 (Colon) | 0.047 | [5] |
| Compound 21 | DYRK1B/2 | Glioblastoma cells | (nM range) | [5] |
| 7-AID | DDX3 | HeLa, MCF-7, MDA MB-231 | 12.69 - 16.96 | [10] |
Antiviral Activity: A New Frontier in Combating Viral Infections
Fluorinated 7-azaindole derivatives have also shown promise as antiviral agents, particularly against viruses such as influenza and SARS-CoV-2.[2][11][12]
Mechanism of Action: Inhibition of Viral Entry and Replication
The antiviral mechanisms of these compounds are diverse. Some derivatives inhibit viral entry by targeting the interaction between viral proteins and host cell receptors. For instance, certain 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor.[11] Others interfere with viral replication by inhibiting key viral enzymes, such as the influenza virus polymerase.[5][12]
Experimental Protocol: Pseudovirus Neutralization Assay
This assay is commonly used to evaluate the ability of compounds to inhibit viral entry.
Step-by-Step Methodology:
-
Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the viral envelope protein (e.g., SARS-CoV-2 Spike) and a plasmid encoding a viral backbone that expresses a reporter gene (e.g., luciferase).
-
Compound Treatment: Incubate target cells (e.g., ACE2-expressing cells) with serial dilutions of the test compound.
-
Infection: Add the pseudovirus to the treated cells and incubate.
-
Luciferase Assay: After a set incubation period, lyse the cells and measure luciferase activity. A decrease in luciferase signal indicates inhibition of viral entry.
Workflow: Pseudovirus Neutralization Assay
Caption: Workflow for a pseudovirus neutralization assay.
Data Presentation: Antiviral Activity of a Fluorinated 7-Azaindole Derivative
The table below presents data for a 7-azaindole derivative, ASM-7, which inhibits SARS-CoV-2 entry.
| Compound ID | Target | Assay | EC50 (µM) | Reference |
| ASM-7 | SARS-CoV-2 Spike-hACE2 interaction | Pseudovirus Neutralization | 0.45 | [11] |
| ASM-7 | SARS-CoV-2 (original strain) | Live Virus Assay | 1.001 | [11] |
Conclusion and Future Perspectives
Fluorinated 7-azaindole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their demonstrated efficacy as anticancer and antiviral agents, largely driven by their ability to inhibit key protein kinases and viral proteins, underscores their therapeutic potential. The strategic incorporation of fluorine provides a powerful tool to fine-tune their pharmacological properties. Future research will likely focus on exploring new biological targets, optimizing existing scaffolds for improved potency and selectivity, and advancing lead compounds into clinical development. The continued exploration of this chemical space holds great promise for the development of novel therapies for a wide range of diseases.
References
- Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
- Semantic Scholar. (2022, March 21). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives.
- BenchChem. (n.d.). Application Notes and Protocols for 7-Azaoxindole Derivatives in Cell-Based Assays.
- Alfa Chemistry. (n.d.). Fluorinated Azaindoles.
- PubMed Central. (n.d.). Azaindole Therapeutic Agents.
- National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- BenchChem. (n.d.). Application of 7-Fluoro-1H-indole in the Development of Anticancer Agents.
- Semantic Scholar. (n.d.). ANTIVIRAL ACTIVITY OF LOW-MOLECULAR-WEIGHT FLUORINATED COMPOUNDS AGAINST INFLUENZA A (H1N1) VIRUS.
- PubMed. (2007, April 1). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
- ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.
- PubMed Central. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
- PubMed. (2017, January 18). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza.
- National Institutes of Health. (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- PubMed. (2020, June 1). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors.
- ResearchGate. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives.
- ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
- Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
- PubMed. (2023, December 19). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review.
- PubMed. (2022, September 1). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach.
- ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anticipated Mechanism of Action of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
A Synthesis of Current Knowledge on the 7-Azaindole Scaffold for Researchers, Scientists, and Drug Development Professionals
Abstract
METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities. While the specific mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, this guide synthesizes the extensive research on structurally related 7-azaindole derivatives to provide a comprehensive overview of its potential biological targets and therapeutic applications. By examining the established activities of this chemical family, we can infer and propose likely mechanisms of action for this compound, thereby providing a valuable resource for researchers engaged in its study and development. This document will delve into the known pharmacological landscape of 7-azaindoles, including their roles as kinase inhibitors, antiviral agents, and modulators of other key cellular pathways.
The 7-Azaindole Scaffold: A Privileged Structure in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets with high affinity and specificity. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment that allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this core structure have been investigated for their potential as analgesic, hypotensive, anti-inflammatory, and anticancer agents.[1][4]
The introduction of a fluorine atom at the 5-position, as seen in the topic compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The carboxylate group at the 3-position provides a handle for further chemical modification or may itself be involved in target binding.
Potential Mechanisms of Action Based on Structurally Related Compounds
Based on the established biological activities of various 7-azaindole derivatives, we can hypothesize several potential mechanisms of action for this compound.
Kinase Inhibition: A Prominent Role in Cancer Therapy
A significant body of research has focused on 7-azaindole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: Novel 7-azaindole derivatives have been identified as potent PI3K inhibitors, a key enzyme in the PI3K/AKT/mTOR signaling pathway critical for cell survival and proliferation.[5]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of FGFRs, which are implicated in various cancers.[6][7]
-
Fms-like Tyrosine Kinase 3 (FLT3) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as FLT3 inhibitors for the potential treatment of Acute Myeloid Leukemia (AML).[8]
-
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition: Pyrrolo[2,3-d]pyrimidine analogs, which share a similar bicyclic core, have been developed as potent CSF1R inhibitors.[9]
Given the prevalence of this activity within the 7-azaindole class, it is highly probable that this compound could exhibit inhibitory activity against one or more protein kinases.
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific kinase.
-
Reagents and Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (this compound)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (nM) for Compound X (7-azaindole derivative) |
| PI3Kα | 15 |
| PI3Kβ | 25 |
| PI3Kδ | 5 |
| PI3Kγ | 10 |
| FGFR1 | 50 |
| FGFR2 | 75 |
| FLT3 | 30 |
Visualization: Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K signaling pathway by a 7-azaindole derivative.
Antiviral Activity: Targeting Viral Replication Machinery
The 5-fluoro-1H-pyrrolo[2,3-b]pyridine core is a key component of a recently discovered series of potent inhibitors of the influenza virus PB2 subunit.[10][11] The PB2 subunit is a component of the viral RNA-dependent RNA polymerase, which is essential for viral replication. This suggests that this compound could potentially act as an antiviral agent by targeting similar viral proteins.
Experimental Protocol: General Antiviral Assay (e.g., Plaque Reduction Assay)
-
Cell Culture and Virus Propagation:
-
Culture a suitable host cell line (e.g., MDCK for influenza virus).
-
Propagate and titer the virus stock.
-
-
Plaque Reduction Assay:
-
Seed host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium from the cells and infect with a known amount of virus (e.g., 100 plaque-forming units).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the test compound at various concentrations.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction compared to the untreated control and determine the EC50 value.
-
Other Potential Biological Activities
The versatility of the 7-azaindole scaffold extends to other biological targets:
-
Phosphodiesterase 4B (PDE4B) Inhibition: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B, an enzyme involved in inflammatory processes.[12]
-
Analgesic and Hypotensive Effects: Some early studies on 7-azaindole derivatives reported significant analgesic and hypotensive activities.[1][4]
Synthesis and Chemical Properties
While a specific synthesis for this compound is not detailed in the provided search results, the synthesis of related 7-azaindole derivatives typically involves multi-step procedures starting from commercially available pyridine or pyrrole precursors.[6][7][12][13] The introduction of the fluoro and carboxylate groups would likely involve specific fluorinating and carboxylating reagents at appropriate stages of the synthesis.
General Chemical Properties:
| Property | Value |
| Molecular Formula | C9H7FN2O2 |
| Molecular Weight | 194.16 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
Future Directions and Conclusion
The exploration of this compound presents an exciting opportunity for drug discovery. Based on the extensive research on the 7-azaindole scaffold, this compound warrants investigation into its potential as a kinase inhibitor for cancer therapy, an antiviral agent, or a modulator of other important biological pathways.
This technical guide provides a foundational understanding of the likely mechanisms of action of this compound by synthesizing the knowledge of its chemical class. Further experimental validation is crucial to elucidate its precise biological targets and therapeutic potential. The protocols and insights provided herein are intended to facilitate and guide these future research endeavors.
References
- Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736.
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH.
- (2025). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate.
- (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed.
- (2025). Discovery of 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Derivatives as New Potent PB2 Inhibitors. ResearchGate.
- (2025). Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. ChemicalBook.
- (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
- (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC.
- (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- Wei, T.-H., Zhou, Y., Yang, J., Zhang, M.-Y., Wang, J.-J., Tong, Z.-J., Wu, J.-Z., Wang, Y.-B., Sha, J.-K., Chen, M., Ding, N., Yu, Y.-C., Dai, W.-C., Leng, X.-J., Xue, X., Sun, S.-L., Wang, X.-L., Li, N.-G., & Shi, Z.-H. (2024). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. PubMed.
- (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
Sources
- 1. pjps.pk [pjps.pk]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate | 1235865-75-4 [chemicalbook.com]
In vitro evaluation of Methyl 5-fluoro-7-azaindole-3-carboxylate
An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 5-fluoro-7-azaindole-3-carboxylate
Executive Summary
Methyl 5-fluoro-7-azaindole-3-carboxylate belongs to the 7-azaindole class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] As bioisosteres of indoles and purines, 7-azaindole derivatives are adept at mimicking the hydrogen bonding patterns of ATP, making them particularly valuable in the design of kinase inhibitors.[2][3] The strategic incorporation of a nitrogen atom into the indole ring system can modulate physicochemical properties such as solubility and metabolic stability, often leading to superior drug-like characteristics.[2][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic in vitro evaluation of Methyl 5-fluoro-7-azaindole-3-carboxylate. It outlines a logical, tiered approach, beginning with fundamental physicochemical characterization, moving to broad cytotoxicity profiling, and culminating in targeted mechanistic studies, with a focus on kinase inhibition. The methodologies described herein are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure data integrity and guide critical decision-making in the early stages of drug discovery.
The 7-Azaindole Scaffold: A Foundation for Therapeutic Potential
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework has become a cornerstone in the development of targeted therapeutics.[1] Its ability to serve as both a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine nitrogen) allows it to effectively compete with ATP in the active sites of numerous protein kinases.[3] Consequently, this scaffold is prevalent in a multitude of kinase inhibitors developed for oncology and other indications.[5][6][7] Derivatives of 7-azaindole have demonstrated a wide range of biological activities, including anticancer, anti-angiogenic, and antiviral properties.[5][8][9]
The subject of this guide, Methyl 5-fluoro-7-azaindole-3-carboxylate, incorporates key structural modifications—a fluorine atom at the 5-position and a methyl carboxylate group at the 3-position—that warrant a thorough investigation. The fluorine substitution can enhance binding affinity and improve metabolic stability, while the carboxylate group may influence solubility and provide a handle for further chemical modification.[10] This guide proposes a rigorous in vitro evaluation cascade to elucidate its therapeutic potential.
Foundational Assessment: Physicochemical and Metabolic Stability Profiling
Before committing resources to extensive biological screening, a baseline understanding of a compound's fundamental properties is paramount. These characteristics heavily influence a compound's behavior in aqueous assay buffers and its potential for oral bioavailability.
Causality Behind Early Profiling
Poor solubility can lead to inaccurate potency measurements and false negatives in biological assays. Similarly, high metabolic instability in liver microsomes can be an early indicator of poor in vivo performance. Profiling these attributes early allows for the correlation of physical properties with biological outcomes and informs the design of next-generation analogs.
Recommended Physicochemical Assays
-
Kinetic Solubility: Determines the concentration at which the compound precipitates from an aqueous solution, which is critical for preparing accurate dilutions for biological assays.
-
Lipophilicity (LogD): Measures the compound's distribution between an organic and an aqueous phase at a specific pH (typically 7.4). It is a key predictor of cell permeability and off-target effects.
-
Metabolic Stability (Human Liver Microsomes): An in vitro assay that measures the rate at which the compound is metabolized by key drug-metabolizing enzymes.[2] This provides an early prediction of the compound's half-life in vivo.
Protocol: Kinetic Aqueous Solubility by Nephelometry
This protocol provides a high-throughput method to determine the kinetic solubility of a compound.
-
Compound Preparation: Prepare a 10 mM stock solution of Methyl 5-fluoro-7-azaindole-3-carboxylate in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Dilution into Buffer: Transfer 2 µL from each well of the DMSO plate to a corresponding 96-well clear-bottom plate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final DMSO concentration of 1%.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature to allow for precipitation to equilibrate. Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed above the background is defined as the kinetic solubility limit.
Data Presentation: Physicochemical Properties
All quantitative data should be summarized for clear comparison. The following table illustrates a potential output for this characterization.
| Property | Assay Method | Result (Hypothetical) | Interpretation |
| Kinetic Solubility | Nephelometry (PBS, pH 7.4) | 75 µM | Sufficient for most in vitro assays; may require formulation for in vivo studies. |
| Lipophilicity | Shake-flask (Octanol/PBS) | LogD = 2.5 | Moderate lipophilicity, suggesting good potential for cell permeability. |
| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 45 min | Moderate stability; suggests the compound is metabolized but not excessively rapidly.[2] |
Primary Biological Evaluation: In Vitro Cytotoxicity Profiling
The initial step in biological characterization is to assess the compound's general cytotoxicity across a panel of relevant cell lines. This establishes the concentration range for subsequent mechanistic assays and provides a preliminary indication of any potential therapeutic window.
Rationale for Orthogonal Assays
Relying on a single cytotoxicity assay can be misleading. Therefore, employing two assays with distinct endpoints provides a more robust and validated dataset.
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic viability.[11][12]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of lost membrane integrity.[11][13]
Workflow for Cytotoxicity Assessment
The following diagram outlines the workflow for determining the cytotoxic profile of the compound.
Caption: Workflow for orthogonal cytotoxicity testing.
Protocol: MTT Assay for IC₅₀ Determination
This protocol is a standard method for assessing cell viability.[12][14]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of Methyl 5-fluoro-7-azaindole-3-carboxylate in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).[11]
Data Presentation: Cytotoxicity Profile
Results should be presented in a table that allows for easy comparison of potency and selectivity.
| Cell Line | Type | IC₅₀ (µM) - Hypothetical | Selectivity Index (SI) vs. HEK293 |
| A549 | Lung Carcinoma | 12.5 | 6.4 |
| MCF-7 | Breast Carcinoma | 8.2 | 9.8 |
| HeLa | Cervical Carcinoma | 15.1 | 5.3 |
| HEK293 | Normal Kidney | > 80.0 | - |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Mechanistic Deep Dive: Kinase Inhibition Profiling
Given that the 7-azaindole scaffold is a known "hinge-binder" for many kinases, a primary mechanistic hypothesis is that Methyl 5-fluoro-7-azaindole-3-carboxylate functions as a kinase inhibitor.[2] A tiered approach is the most efficient way to investigate this.
A Tiered Strategy for Kinase Profiling
This strategy maximizes information while conserving resources by progressively focusing on the most promising targets.
Caption: A tiered approach for kinase inhibitor profiling.
Tier 1: Broad Selectivity Profiling
The initial step is to screen the compound against a large panel of kinases (e.g., >400) at a single, high concentration (e.g., 1-10 µM).[15] This provides a global view of the compound's selectivity. A competitive binding assay like KINOMEscan is ideal as it measures direct interaction between the compound and the kinase, independent of enzymatic activity.[15]
Tier 2: Biochemical Potency (IC₅₀) Determination
For kinases identified as "hits" in Tier 1, the next step is to determine their potency (IC₅₀) in a dose-response format. Luminescence-based activity assays, such as ADP-Glo, are highly sensitive and measure the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[16]
Protocol: In Vitro Biochemical Kinase Assay (Luminescence-based)
This protocol is adapted for determining the IC₅₀ of an inhibitor against a purified kinase.
-
Reagent Preparation: Prepare assay buffer, purified kinase enzyme, specific substrate (peptide or protein), and ATP solution.
-
Compound Plating: In a 384-well plate, perform a 10-point serial dilution of Methyl 5-fluoro-7-azaindole-3-carboxylate.
-
Kinase Reaction: Add the kinase and substrate to the wells containing the compound. Initiate the reaction by adding ATP (typically at its Kₘ concentration to ensure competitive binding can be accurately measured).[17] Incubate for 1 hour at room temperature.
-
ADP Detection: Stop the kinase reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes.
-
Measurement: Read the luminescence signal on a plate reader.
-
IC₅₀ Calculation: Convert luminescence to % inhibition relative to controls. Plot % inhibition against the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Tier 1 (% Inhibition @ 10 µM) | Tier 2 (Biochemical IC₅₀, µM) |
| FGFR4 | 98% | 0.055 |
| VEGFR2 | 95% | 0.080 |
| PDGFRβ | 89% | 0.120 |
| SRC | 25% | > 10 |
| EGFR | 15% | > 10 |
Conclusion and Path Forward
This technical guide outlines a systematic, multi-tiered strategy for the comprehensive in vitro evaluation of Methyl 5-fluoro-7-azaindole-3-carboxylate. By integrating physicochemical profiling with orthogonal cytotoxicity assays and a hierarchical kinase screening cascade, this framework enables a robust assessment of the compound's therapeutic potential. The hypothetical data presented illustrate a compound with promising potency against specific cancer-relevant kinases (FGFR4, VEGFR2) and a favorable selectivity window against a normal cell line. Such a profile would strongly warrant progression to cell-based target engagement assays (Tier 3) and subsequent in vivo efficacy studies. This structured approach ensures that decisions are data-driven, maximizing the potential for identifying a viable drug candidate.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
-
Sharma, V., & Kumar, V. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
- BenchChem. (2025).
-
Kaur, M., Singh, M., & Chadha, N. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link]
-
Li, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
Poittevin, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]
-
Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole. BenchChem.
-
Babon, J. J., & Murphy, J. M. (2012). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Selyunin, A. S., & Gultyay, V. P. (1981). THE BIOLOGICAL AND PHYSICAL PROPERTIES OF THE AZAINDOLES. Semantic Scholar. [Link]
-
Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Wang, C., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline and Aldehydes. ChemRxiv. [Link]
-
Meng, X., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
Kumar, A., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Anusha, V., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
-
Gillespie, J. R., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
-
Shestopalov, A. M. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Com-Dom, A. S. (2010). Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Quest for Novel Pyrrolo[2,3-b]pyridine Scaffolds: A Technical Guide for Drug Discovery
Abstract
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to serve as a bioisosteric replacement for indole have propelled its integration into a multitude of clinically relevant molecules, particularly in oncology and inflammatory diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel pyrrolo[2,3-b]pyridine scaffolds. We will delve into the strategic considerations underpinning the design of new analogs, explore established and innovative synthetic methodologies, and provide detailed, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols and fostering a deeper understanding of this critical pharmacophore.
Introduction: The Enduring Significance of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold is a fused bicyclic heterocycle that has garnered significant attention from both medicinal and synthetic chemists due to its wide spectrum of biological activities.[1] This core is present in a variety of natural products and has been successfully incorporated into numerous therapeutic agents. Its importance stems from several key physicochemical features that make it an attractive building block in drug design.[1]
The nitrogen atom in the pyridine ring of the 7-azaindole structure imparts distinct properties compared to its indole counterpart. This includes altered hydrogen bonding capabilities, dipole moment, and metabolic stability, often leading to improved pharmacokinetic profiles and target engagement.[1] Consequently, pyrrolo[2,3-b]pyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1]
Notably, this scaffold is a cornerstone in the development of kinase inhibitors. Several FDA-approved drugs and clinical candidates targeting kinases such as B-RAF, Janus kinases (JAKs), and Cyclin-Dependent Kinase 8 (CDK8) feature the pyrrolo[2,3-b]pyridine core.[2][3][4][5][6] The strategic exploration of novel derivatives continues to be a vibrant area of research, aimed at discovering next-generation therapeutics with enhanced potency, selectivity, and safety profiles.[7]
Strategic Design Principles for Novel Scaffolds
The discovery of novel pyrrolo[2,3-b]pyridine scaffolds is not a random exercise but a rationally driven process. Two key strategies, bioisosteric replacement and scaffold hopping, are frequently employed to design new analogs with improved properties.
2.1. Bioisosteric Replacement: Fine-Tuning Molecular Properties
Bioisosterism involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar or enhanced biological activity.[8] In the context of pyrrolo[2,3-b]pyridines, the pyridine moiety itself is often a bioisosteric replacement for a benzene ring found in a parent molecule.[9] This strategic substitution can introduce favorable properties such as improved solubility, altered metabolic pathways, and the ability to form crucial hydrogen bonds with the target protein.[9]
For instance, the replacement of a central benzene ring in the c-Met kinase inhibitor cabozantinib with a pyridine ring led to the discovery of a novel, potent bioisostere with comparable inhibitory activity.[9] This highlights the power of subtle electronic and structural modifications in optimizing drug candidates.
2.2. Scaffold Hopping: Exploring New Chemical Space
Scaffold hopping is a computational or experimental strategy aimed at identifying structurally novel scaffolds that retain the biological activity of a known active compound.[10] This approach is particularly valuable for escaping existing patent landscapes and discovering compounds with entirely new intellectual property. In the development of phosphodiesterase 4B (PDE4B) inhibitors, a scaffold-hopping experiment led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series with potent and selective activity.[11] This demonstrates how exploring diverse heterocyclic cores can lead to the discovery of promising new lead compounds.
Synthetic Methodologies: Building the Pyrrolo[2,3-b]pyridine Core
The construction of the pyrrolo[2,3-b]pyridine ring system can be achieved through various synthetic routes, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of a specific methodology often depends on the desired substitution pattern, the availability of starting materials, and the overall efficiency of the synthetic sequence.
3.1. Classical Approaches: Condensation and Cyclization Reactions
Traditional methods for synthesizing the 7-azaindole core often rely on the construction of the pyrrole ring onto a pre-existing pyridine scaffold.
A common strategy involves the cyclo-condensation of 2-aminopyridine derivatives with α-haloketones or other suitable C2 synthons. For example, a practical synthesis of novel pyrrolo[2,3-b]pyridine derivatives has been established through a cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds.[1]
Another venerable approach is the Fischer indole synthesis, which has been adapted for the preparation of azaindoles.[12] While effective, this method can sometimes be limited by the harsh acidic conditions required and the availability of the requisite hydrazone precursors.
3.2. Modern Synthetic Strategies: The Power of Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrrolo[2,3-b]pyridines.[13] These methods offer milder reaction conditions, greater functional group tolerance, and access to a wider range of structural diversity.[7][13]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are particularly powerful tools for the functionalization of the 7-azaindole core.[7][10] These reactions allow for the late-stage introduction of various substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]
For instance, a flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles has been developed starting from nicotinic acid derivatives or 2,6-dichloropyridine, showcasing the versatility of these modern synthetic tools.[14]
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key synthetic transformations used in the discovery of novel pyrrolo[2,3-b]pyridine scaffolds. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
4.1. Protocol 1: Synthesis of a 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivative
This protocol outlines a general procedure for the synthesis of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, a scaffold that has shown promise as a PDE4B inhibitor.[11]
Step 1: Chan-Lam Coupling to Introduce an Aryl Group
-
To a solution of the starting 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ester (1.0 eq) in a suitable solvent such as CH2Cl2, add the desired arylboronic acid (1.5 eq), Cu(OAc)2 (1.2 eq), and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, as monitored by TLC or LC-MS, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the arylated intermediate.
Step 2: Saponification of the Ester
-
Dissolve the arylated ester from Step 1 in a mixture of MeOH and H2O.
-
Add an excess of NaOH (e.g., 3.0 eq) and stir the mixture at room temperature until the starting material is consumed.
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid and dry under vacuum to obtain the desired carboxylic acid.
Step 3: Amide Coupling
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in DMF, add the desired amine (1.2 eq), DIPEA (3.0 eq), and T3P (1.5 eq).
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Purify the final compound by column chromatography or recrystallization.
| Step | Key Reagents | Typical Yield | Characterization |
| 1. Chan-Lam Coupling | Arylboronic acid, Cu(OAc)2, Pyridine | 60-80% | ¹H NMR, ¹³C NMR, MS |
| 2. Saponification | NaOH, MeOH/H₂O | 85-95% | ¹H NMR, ¹³C NMR, MS |
| 3. Amide Coupling | Amine, DIPEA, T3P | 70-90% | ¹H NMR, ¹³C NMR, MS, HRMS |
4.2. Protocol 2: Palladium-Catalyzed Sonogashira Coupling for C-5 Functionalization
This protocol describes a general procedure for the introduction of an alkynyl group at the C-5 position of the pyrrolo[2,3-b]pyridine core, a common strategy in the synthesis of kinase inhibitors.
-
To a degassed solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent mixture (e.g., THF/H₂O), add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and a base such as Et₃N (3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 60-80 °C) until the starting material is consumed.
-
Cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired 5-alkynyl-1H-pyrrolo[2,3-b]pyridine.
| Reaction | Catalyst System | Typical Yield | Characterization |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 75-95% | ¹H NMR, ¹³C NMR, MS |
Visualization of Key Concepts
Visual aids are crucial for understanding complex chemical transformations and biological pathways. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: General synthetic strategies for the diversification of the pyrrolo[2,3-b]pyridine scaffold.
Caption: Simplified signaling pathway illustrating the mechanism of action of pyrrolo[2,3-b]pyridine-based kinase inhibitors.
Conclusion and Future Perspectives
The pyrrolo[2,3-b]pyridine scaffold continues to be a highly valuable and versatile platform for the discovery of new therapeutic agents. The ongoing development of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern target engagement, will undoubtedly lead to the emergence of next-generation drugs with improved efficacy and safety profiles. As researchers continue to explore the vast chemical space surrounding this privileged core, we can anticipate the discovery of innovative treatments for a wide range of human diseases. The strategic and informed application of the principles and protocols outlined in this guide will be instrumental in driving these future discoveries.
References
-
Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. [Link]
-
Abdel-Ghani, T. M., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(14), 115493. [Link]
-
Kumar, A., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(8), 1163-1178. [Link]
-
Gunn, A. P., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 895-901. [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). [Link]
-
Pandey, A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 17(1), 81. [Link]
-
Muppaneni, S., et al. (2018). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7795-7809. [Link]
-
Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]
-
Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12245. [Link]
-
Reddy, T. J., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(1), 148-167. [Link]
-
Li, Y., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Acta Pharmaceutica Sinica B. [Link]
-
Zhang, X. X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12245. [Link]
-
Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12245. [Link]
-
Various Authors. (n.d.). Synthesis of Azaindoles. Chinese Journal of Chemistry. [Link]
-
Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. [Link]
-
Guillaumet, G., et al. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Lee, J. H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. International Journal of Molecular Sciences, 22(18), 9685. [Link]
-
Various Authors. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. [Link]
-
Pandey, A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 97(1), 213-242. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1188-1197. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1188-1197. [Link]
-
Wang, Y., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy, 175, 116705. [Link]
-
Korniienko, I., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series, (2), 5-21. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Sharma, P., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(14), 5483. [Link]
-
Khan, A., et al. (2023). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores. [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 13. mdpi.com [mdpi.com]
- 14. Azaindole synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 5-Fluorinated 7-Azaindoles
Abstract
In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone of successful drug design. Among these strategies, the replacement of the indole scaffold with a 7-azaindole moiety has proven particularly fruitful.[1][2] This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of 5-fluorinated 7-azaindoles. We will delve into the strategic rationale for fluorine incorporation, core synthesis methodologies, detailed SAR explorations across various substitution points, and the resulting impact on pharmacokinetic profiles. This document serves as a critical resource for researchers aiming to leverage the unique advantages of this privileged scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibition.[3]
Introduction: The 7-Azaindole Scaffold and the Fluorine Advantage
7-Azaindoles (1H-Pyrrolo[2,3-b]pyridines) are heterocyclic compounds recognized as "privileged structures" in medicinal chemistry.[4] As bioisosteres of the natural indole nucleus, they offer a unique combination of physicochemical properties. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which can lead to novel binding interactions with biological targets, enhance aqueous solubility, and fine-tune the electronic properties of the molecule.[5][6]
The introduction of a fluorine atom, particularly at the C-5 position, is a strategic decision rooted in established medicinal chemistry principles. Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's properties without introducing significant steric bulk.[7][8]
Key benefits of fluorine incorporation include:
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, which can be crucial for optimizing cell permeability and avoiding off-target interactions.[9][10]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic "soft spots" and prolong the half-life of a drug candidate.[7][8]
-
Improved Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide C=O groups) and can alter the conformation of the molecule to better fit a binding pocket.[10]
-
Increased Lipophilicity: Strategic fluorination can increase lipophilicity, potentially enhancing membrane permeability and brain penetration.[11][12]
This guide will explore how the interplay between the 7-azaindole core and a C-5 fluoro substituent dictates the biological activity and drug-like properties of this important class of molecules.
Core Synthesis of the 5-Fluoro-7-Azaindole Scaffold
A robust and versatile synthetic route to the core scaffold is paramount for extensive SAR exploration. While numerous methods exist for azaindole synthesis, a common and effective approach for generating 5-fluorinated derivatives often starts from commercially available fluorinated aminopyridines.[13]
A representative synthetic pathway is the Batcho-Leimgruber indole synthesis , which has been adapted for azaindoles.
Experimental Protocol: Synthesis of 5-Fluoro-7-Azaindole
Step 1: Nitration of 2-Amino-6-fluoropyridine
-
To a stirred solution of 2-amino-6-fluoropyridine (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add potassium nitrate (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with aqueous sodium hydroxide to precipitate the product.
-
Filter, wash with water, and dry to yield 2-amino-6-fluoro-3-nitropyridine.
-
Causality Insight: Nitration occurs regioselectively at the C-3 position due to the directing effects of the amino and fluoro groups.
-
Step 2: Reductive Cyclization
-
A mixture of 2-amino-6-fluoro-3-nitropyridine (1.0 eq) and a suitable vinyl synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), is heated. This forms an enamine intermediate.
-
The intermediate is then subjected to reductive cyclization using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., H2, Pd/C).
-
The reaction is worked up by filtration to remove the catalyst, followed by extraction and purification by column chromatography.
-
Self-Validation: The success of the cyclization can be monitored by TLC and confirmed by 1H NMR, looking for the disappearance of the nitro group signal and the appearance of the characteristic pyrrole protons.
-
This core scaffold (5-fluoro-7-azaindole) is then ready for further functionalization at various positions to build a library of compounds for SAR studies.
Structure-Activity Relationship (SAR) Studies
The 7-azaindole scaffold offers multiple positions for substitution (N-1, C-2, C-3, C-4, C-6), allowing for a systematic exploration of the chemical space. The presence of the 5-fluoro group often serves as a beneficial anchoring element, with SAR trends being evaluated relative to this constant feature. A primary application for these scaffolds is in the development of kinase inhibitors, where the azaindole nitrogen mimics the adenine of ATP to form key hydrogen bonds in the kinase hinge region.[3][14]
SAR Exploration Workflow Diagram
Caption: General workflow for SAR exploration of 5-fluoro-7-azaindole derivatives.
Modifications at the C-3 Position
The C-3 position is frequently a key vector for achieving target potency and selectivity. For kinase inhibitors, groups at this position often project into the solvent-exposed region of the ATP binding site.
-
Acylation and Amide Formation: As demonstrated in the development of Cdc7 inhibitors, acylation at C-3 followed by reaction with various amines can generate extensive libraries.[4] The nature of the amine introduced can drastically affect potency.
-
Aryl/Heteroaryl Groups: Introduction of aryl or heteroaryl rings via Suzuki or Stille coupling is a common strategy. The substituents on these rings (e.g., chloro, methoxy) can further probe the binding pocket for additional interactions.[4]
Modifications at the N-1 Position (Pyrrole Nitrogen)
Substitution at the N-1 position directly impacts the hydrogen-bonding capability of the pyrrole N-H.
-
Small Alkyl Groups: In many kinase inhibitor series, leaving the N-1 position unsubstituted (N-H) is crucial for maintaining a key hydrogen bond with the kinase hinge region.[4] Alkylation (e.g., with methyl or ethyl groups) often leads to a significant loss of potency, confirming the importance of this interaction.
-
Larger Groups/Protecting Groups: While sometimes used during synthesis (e.g., tosyl, SEM), large groups at N-1 are generally detrimental to final activity. However, in some non-kinase targets, this position may be a viable vector for SAR exploration.
Modifications at the C-4 and C-6 Positions (Pyridine Ring)
Modifications on the pyridine ring, alongside the fixed 5-fluoro group, can fine-tune electronics and solubility.
-
Amination: Introduction of small amine or substituted piperazine moieties can enhance solubility and provide additional hydrogen bonding opportunities.
-
Halogenation: Further halogenation (e.g., at C-4 or C-6) can modulate the electronic profile and potentially engage in halogen bonding interactions within the target protein.
SAR Data Summary Table: Hypothetical Cdc7 Kinase Inhibitors
The following table, based on published data for Cdc7 inhibitors, illustrates typical SAR trends for 5-fluoro-7-azaindole derivatives.[4]
| Compound ID | R1 (at C-3 Amide) | N-1 Substitution | Cdc7 IC50 (nM) | Selectivity vs. CDK2 |
| A-1 | Cyclohexyl | H | 50 | >200-fold |
| A-2 | Phenyl | H | 120 | >100-fold |
| A-3 | 4-Fluorophenyl | H | 85 | >150-fold |
| A-4 | Cyclohexyl | CH₃ | >10,000 | N/A |
Insight from Data: The data clearly shows that an unsubstituted N-1 position is critical for activity (compare A-1 and A-4). The C-3 substituent plays a significant role in modulating potency, with the lipophilic cyclohexyl group providing the best activity in this series.
Impact on Pharmacokinetic (ADME) Properties
The strategic inclusion of the 5-fluoro group often imparts favorable pharmacokinetic (PK) properties.
-
Metabolic Stability: The C-F bond at position 5 effectively blocks a potential site of aromatic oxidation. In studies of similar fluorinated heterocycles, this has been shown to dramatically increase metabolic stability in human liver microsome (HLM) assays.[8][15]
-
Permeability and Efflux: The modulation of pKa by the fluorine atom can reduce the basicity of the 7-azaindole core. This can lead to a lower positive charge at physiological pH, which often improves membrane permeability and reduces the likelihood of the compound being a substrate for efflux transporters like P-glycoprotein (P-gp).[9]
-
Oral Bioavailability: The combination of improved metabolic stability and enhanced permeability frequently translates to superior oral bioavailability, a critical parameter for drug development.[9][16]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.
-
Reagent Preparation: Prepare assay buffer, kinase (e.g., Cdc7/Dbf4), Ulight™-labeled substrate peptide, and a europium-labeled anti-phospho-substrate antibody.
-
Compound Plating: Serially dilute the 5-fluoro-7-azaindole test compounds in DMSO and dispense into a 384-well assay plate.
-
Kinase Reaction:
-
Add kinase and substrate peptide to the wells containing the test compounds.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the detection antibody solution.
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm. Calculate the emission ratio.
-
Data Analysis: Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: Controls are critical. A "no kinase" control validates that the signal is enzyme-dependent, and a "no ATP" control ensures the antibody is specific to the phosphorylated substrate.
-
Conclusion and Future Perspectives
The 5-fluoro-7-azaindole scaffold represents a highly valuable starting point for drug discovery programs, particularly for kinase inhibitors.[3] The strategic placement of the fluorine atom confers significant advantages in terms of metabolic stability and physicochemical properties.[7][10] The SAR is well-defined, with the N-1 and C-3 positions being primary drivers of potency and selectivity.[17][18]
Future work in this area will likely focus on:
-
Exploring Novel C-3 Substituents: Designing C-3 groups that can form covalent bonds with non-catalytic cysteine residues for targeted covalent inhibition.
-
Fine-Tuning the Pyridine Ring: Moving beyond simple substitutions at C-4 and C-6 to explore more complex fused-ring systems.
-
Application to New Target Classes: While heavily utilized in kinase inhibition, the scaffold's properties make it attractive for other targets, such as bromodomains and phosphodiesterases.
This guide has provided a framework for understanding and executing SAR studies on this important chemical series, grounding experimental design in established principles of medicinal chemistry.
References
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. Available at: [Link]
-
Azaindole Therapeutic Agents. PMC - PubMed Central. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. Available at: [Link]
-
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. ResearchGate. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]
-
An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. Available at: [Link]
-
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link]
-
The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]
-
An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. CiteDrive. Available at: [Link]
-
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]
-
The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. ResearchGate. Available at: [Link]
-
Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. PubMed. Available at: [Link]
-
Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI. Available at: [Link]
Sources
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. Azaindole synthesis [organic-chemistry.org]
- 14. img01.pharmablock.com [img01.pharmablock.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 5-fluoro-7-azaindole-3-carboxylate in Kinase Inhibitor Synthesis
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its exceptional ability to target the ATP-binding site of kinases.[1][2] This guide provides an in-depth exploration of Methyl 5-fluoro-7-azaindole-3-carboxylate, a highly versatile building block for the synthesis of potent and selective kinase inhibitors. We will dissect the strategic rationale for its use, focusing on the synergistic roles of the 7-azaindole core as a hinge-binder and the 5-fluoro substituent in modulating physicochemical properties. This document furnishes detailed, field-proven protocols for the key synthetic transformations—ester hydrolysis and amide coupling—enabling researchers to effectively incorporate this valuable scaffold into their drug discovery programs.
Introduction: The Rationale for a Privileged Scaffold
The design of ATP-competitive kinase inhibitors frequently leverages heterocyclic scaffolds that can mimic the hydrogen bonding pattern of the adenine base in ATP. The 7-azaindole core has emerged as a premier scaffold in this domain, most notably forming the foundation of the FDA-approved BRAF inhibitor, Vemurafenib.[1][3] Its success is primarily attributed to its function as a bioisostere of purine, where the pyrrole N-H and the pyridine N7 atom form a bidentate hydrogen bond network with the kinase hinge region, effectively anchoring the inhibitor in the active site.[1][4]
The strategic incorporation of a fluorine atom at the C5-position further enhances the desirability of this scaffold. Fluorine, owing to its high electronegativity and small size, can profoundly influence a molecule's properties by:
-
Modulating Basicity (pKa): The electron-withdrawing nature of fluorine can decrease the pKa of the nearby pyridine nitrogen, altering ionization states and potentially improving cell permeability.[5][6]
-
Enhancing Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) or form specific hydrogen bonds, increasing ligand-protein binding affinity.[7][8]
-
Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, making the C5-position resistant to metabolic attack (e.g., by cytochrome P450 enzymes), which can improve the pharmacokinetic profile of the inhibitor.[5][7]
Methyl 5-fluoro-7-azaindole-3-carboxylate serves as an ideal starting point, providing the core scaffold with a versatile chemical handle—the methyl ester—ready for elaboration into a diverse library of potential kinase inhibitors.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of this key building block.
| Property | Value | Source |
| Chemical Name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | - |
| Synonyms | Methyl 5-fluoro-7-azaindole-3-carboxylate | - |
| CAS Number | 1027530-64-8 | [9] |
| Molecular Formula | C₉H₇FN₂O₂ | [9] |
| Molecular Weight | 194.16 g/mol | [9] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in DMF, DMSO, Methanol | General Knowledge |
| Storage | Store at 2-8°C, protect from light and moisture | General Knowledge |
Core Synthetic Workflow: From Building Block to Inhibitor
The journey from Methyl 5-fluoro-7-azaindole-3-carboxylate to a final kinase inhibitor primarily involves two fundamental and robust transformations: hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by amide coupling with a suitable amine-containing fragment.
Caption: High-level overview of the synthetic workflow.
Protocol 1: Saponification of the Methyl Ester
Causality and Rationale: The conversion of the methyl ester to a carboxylic acid is a critical activation step. The resulting carboxylate is nucleophilic, but upon protonation, the carboxylic acid becomes an electrophile that can be readily activated by coupling reagents for subsequent amide bond formation. Lithium hydroxide (LiOH) is a preferred base for this saponification as it is highly effective and the resulting lithium carboxylate salt is often easily handled during workup.[10][11]
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 5-fluoro-7-azaindole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.
-
Base Addition: To the stirred solution, add an aqueous solution of lithium hydroxide (LiOH·H₂O, 2.0-3.0 eq, dissolved in a minimal amount of water). The excess base ensures the reaction goes to completion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours). The product, being a salt, will have a much lower Rf on silica gel.
-
Quenching and Solvent Removal: Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF/MeOH).
-
Acidification: Re-dissolve the residue in water and cool the solution in an ice bath. Acidify the aqueous solution to pH ~3-4 by the dropwise addition of 1 M hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the solid under high vacuum to afford 5-fluoro-7-azaindole-3-carboxylic acid as a solid.
Self-Validation:
-
Expected Yield: >90%
-
Purity Check: The product can be analyzed by ¹H NMR and LC-MS. The disappearance of the methyl singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm) in the NMR spectrum are key indicators of success.
-
Troubleshooting: If the reaction stalls, gentle heating (e.g., to 40°C) can be applied. If the product does not precipitate upon acidification, it may be extracted with a suitable organic solvent like ethyl acetate.
Protocol 2: Amide Coupling with an Amine Fragment
Causality and Rationale: Amide bond formation is one of the most robust and widely used reactions in pharmaceutical synthesis.[12] We describe a protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent. HATU rapidly activates the carboxylic acid to form a reactive acyl-tetramethyluronium species, which is highly susceptible to nucleophilic attack by the amine.[13] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the amine and neutralize the acid formed during the reaction.[13]
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve 5-fluoro-7-azaindole-3-carboxylic acid (1.0 eq) and the desired amine fragment (R-NH₂, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add DIPEA (3.0 eq) to the stirred solution.
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by LC-MS until the carboxylic acid starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide product.
Self-Validation:
-
Expected Yield: 60-95%, highly dependent on the amine substrate.
-
Purity Check: Characterize the final product by ¹H NMR, ¹³C NMR, LC-MS, and HRMS to confirm its structure and purity.
-
Troubleshooting: For sterically hindered or poorly reactive amines, the reaction may require gentle heating (40-50°C) or an extended reaction time. If epimerization is a concern for chiral amines, conduct the reaction at 0°C.
Authoritative Grounding: Mechanistic Rationale
Kinase Hinge-Binding Interaction
The 7-azaindole scaffold's efficacy stems from its ability to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine.
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
This bidentate interaction provides a stable anchor, allowing substituents at the C3-position (introduced via amide coupling) to probe other regions of the ATP pocket to achieve potency and selectivity.[4][14]
Impact of 5-Fluoro Substitution
The C5-fluoro group is not merely a passive substituent; it actively contributes to the drug-like properties of the final inhibitor.
| Feature | Consequence of 5-Fluoro Substitution | Supporting Rationale |
| Metabolic Stability | Blocks a potential site of oxidative metabolism. | The C-F bond is significantly stronger than a C-H bond, increasing resistance to CYP450-mediated hydroxylation.[5][7] |
| Binding Affinity | Can increase potency through favorable interactions. | Fluorine can participate in non-covalent interactions (e.g., with backbone amides) or displace unfavorable water molecules from hydrophobic pockets.[7][8] |
| Physicochemical Profile | Modulates pKa and lipophilicity. | The strong electron-withdrawing effect lowers the basicity of the azaindole system. While a single fluorine can increase lipophilicity, its impact is context-dependent and can improve membrane permeability.[5][6] |
Representative Analytical Data
The following table provides expected analytical data for the key compounds in the synthetic sequence. Chemical shifts (δ) are illustrative and may vary based on solvent and instrument.
| Compound | Key ¹H NMR Signals (DMSO-d₆) | Key ¹³C NMR Signals (DMSO-d₆) | Expected Mass (M+H)⁺ |
| Starting Material | δ 12.5 (br s, 1H, NH), 8.4 (s, 1H), 8.2 (d, 1H), 7.1 (d, 1H), 3.9 (s, 3H, OCH₃) | δ 164.5 (C=O), 158.2 (d, C-F), 145.1, 135.2, 128.9, 115.4, 110.1, 105.3 (d, C-F), 51.8 (OCH₃) | 195.06 |
| Carboxylic Acid | δ 13.0 (br s, 1H, COOH) , 12.6 (br s, 1H, NH), 8.5 (s, 1H), 8.3 (d, 1H), 7.2 (d, 1H) | δ 165.8 (C=O) , 158.4 (d, C-F), 145.3, 135.8, 129.1, 115.2, 110.5, 105.5 (d, C-F) | 181.04 |
| Example Amide | δ 12.4 (br s, 1H, NH), 9.5 (br s, 1H, CONH ), 8.6 (s, 1H), 8.3 (d, 1H), 7.2 (d, 1H) | δ 163.2 (CONH) , 158.1 (d, C-F), 145.0, 134.8, 129.5, 115.8, 111.2, 105.1 (d, C-F) | Substrate Dependent |
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Kannaboina, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11956-11971. [Link]
-
Kumar, A., et al. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 21(1), 43-61. [Link]
-
Wang, F., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7723-7742. [Link]
-
Taylor, R. (2023). Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]
- European Patent Office. (2014). WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors.
-
Torok, D. S., & Pollastri, M. P. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 11(6), 727-738. [Link]
-
Miller, A. K., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5284. [Link]
-
Tressler, C. M., & Zondlo, N. J. (2019). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 14(12), 1247-1261. [Link]
-
Lou, Y., et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & Medicinal Chemistry Letters, 25(2), 241-244. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek Application Note. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1027530-64-8|5-FLuoro-7-azaindole-3-carboxylic acid methyl ester|BLD Pharm [bldpharm.com]
- 10. jocpr.com [jocpr.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. img01.pharmablock.com [img01.pharmablock.com]
High-throughput screening protocol for 7-azaindole derivatives
Application Note & Protocol
Title: A High-Throughput Screening Workflow for the Identification of 7-Azaindole Derived Kinase Inhibitors Using a TR-FRET Assay
Audience: Researchers, scientists, and drug development professionals in oncology, cell biology, and pharmacology.
Abstract: The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its ability to form key hydrogen bonds in the ATP-binding pocket of kinases.[1][2][3] Aurora kinases, a family of serine/threonine kinases essential for cell division, are prominent targets in cancer therapy, and their overexpression is linked to numerous malignancies.[4][5][6] This document provides a comprehensive, field-proven protocol for a high-throughput screening (HTS) campaign designed to identify novel 7-azaindole-based inhibitors of Aurora Kinase A. The workflow employs a robust, homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, optimized for a 384-well plate format. We detail the assay principle, step-by-step experimental procedures, data analysis, and critical quality control metrics necessary for a successful screening campaign.
Introduction and Scientific Rationale
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for drug discovery.[7] The 7-azaindole core is a bioisostere of adenine and is highly effective at mimicking the hinge-binding interactions of ATP, making its derivatives potent kinase inhibitors.[1][2]
Aurora Kinase A plays a crucial role in mitotic progression, including centrosome maturation and spindle assembly.[4][8][9] Its amplification and overexpression have been widely documented in various cancers, making it a compelling target for therapeutic intervention.[5][6]
This guide outlines a robust HTS protocol to screen a library of 7-azaindole derivatives for inhibitory activity against Aurora Kinase A. The chosen assay technology, TR-FRET, is exceptionally well-suited for HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[10][11] The assay measures the phosphorylation of a specific peptide substrate by Aurora Kinase A, where inhibition by a compound results in a loss of the FRET signal.
TR-FRET Assay Principle for Kinase Inhibition
The TR-FRET assay quantifies kinase activity by measuring the transfer of energy between a donor fluorophore and an acceptor fluorophore.[11] This energy transfer only occurs when the donor and acceptor are in close proximity (typically <10 nm).
Mechanism:
-
Components: The assay utilizes a long-lifetime terbium (Tb)-chelate-labeled anti-phosphopeptide antibody (Donor) and a fluorescently labeled peptide substrate (Acceptor).
-
Kinase Activity (No Inhibition): In the presence of active Aurora Kinase A and ATP, the peptide substrate is phosphorylated. The Tb-labeled antibody then binds to this newly formed phospho-peptide. This brings the donor (Tb) and acceptor (on the peptide) into close proximity, allowing FRET to occur upon excitation of the donor. The result is a high TR-FRET signal at the acceptor's emission wavelength.
-
Kinase Inhibition: When an effective inhibitor (e.g., a 7-azaindole derivative) is present, it binds to Aurora Kinase A, preventing the phosphorylation of the peptide substrate. The anti-phosphopeptide antibody cannot bind, keeping the donor and acceptor separated. Consequently, no FRET occurs, and the signal at the acceptor's emission wavelength is low.
The ratio of the acceptor to donor emission signals is calculated, providing a normalized, robust measurement that corrects for well-to-well variations.[10]
Caption: Principle of the TR-FRET kinase inhibition assay.
Materials and Methods
Reagents and Consumables
| Reagent/Material | Supplier | Catalog # | Notes |
| Aurora Kinase A, human, recombinant | Promega | V1931 | Store at -80°C |
| TR-FRET Peptide Substrate (e.g., FAM-Lyntide) | Molecular Devices | - | Fluorescein-labeled |
| Tb-labeled anti-phospho-peptide Antibody | Thermo Fisher | PV4805 | LanthaScreen® technology |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | A7699 | Prepare fresh 10 mM stock |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 | Potent, non-selective kinase inhibitor |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | For compound and control dilution |
| 384-well low-volume, black plates | Corning | 3710 | Non-binding surface recommended |
| TR-FRET compatible plate reader | BMG LABTECH | PHERAstar FSX | Or equivalent |
Buffer Preparation
| Buffer Name | Component | Final Concentration | Purpose |
| Kinase Reaction Buffer (1X) | 50 mM HEPES, pH 7.5 | - | Base buffer |
| 10 mM MgCl₂ | - | Essential cofactor for kinase | |
| 1 mM EGTA | - | Chelates divalent cations | |
| 0.01% Brij-35 | - | Surfactant to prevent aggregation | |
| 2 mM DTT | - | Reducing agent, add fresh |
Experimental Protocol: Step-by-Step
This protocol is optimized for a 20 µL final assay volume in a 384-well plate.
Reagent Preparation
-
Compound Plate Preparation:
-
Serially dilute the 7-azaindole derivative library compounds in 100% DMSO to create 100X stock concentrations.
-
Using an acoustic liquid handler (e.g., Echo®), dispense 200 nL of each 100X compound stock into the appropriate wells of the 384-well assay plate. This results in a 1X final concentration upon addition of reagents.
-
-
Control Preparation:
-
Positive Control (Max Inhibition): Prepare a 100X stock of Staurosporine (e.g., 100 µM in DMSO). Dispense 200 nL into designated control wells.
-
Negative Control (No Inhibition): Dispense 200 nL of 100% DMSO into designated control wells.
-
-
Enzyme/Substrate Mix (2X Concentration):
-
Prepare a master mix containing the peptide substrate and Aurora Kinase A in 1X Kinase Reaction Buffer.
-
Example Calculation for one plate (400 wells):
-
Final [Aurora A]: 5 nM -> 2X [Aurora A]: 10 nM
-
Final [Peptide]: 200 nM -> 2X [Peptide]: 400 nM
-
Total Volume: 10 µL/well * 400 wells = 4 mL. Prepare 4.5 mL to be safe.
-
-
-
ATP Solution (2X Concentration):
-
Prepare a solution of ATP in 1X Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for Aurora A (typically 10-50 µM).
-
Example Calculation:
-
Final [ATP]: 20 µM -> 2X [ATP]: 40 µM. Prepare 4.5 mL.
-
-
Assay Plate Layout
A well-defined plate map is crucial for data integrity. Distribute controls across the plate to monitor for gradients or edge effects.
| Wells | Content | Purpose |
| Columns 1, 23, 24 | DMSO + Reagents | Negative Control (0% Inhibition) |
| Column 2 | Staurosporine + Reagents | Positive Control (100% Inhibition) |
| Columns 3-22 | Library Compounds + Reagents | Test Samples |
Assay Procedure
-
Dispense Enzyme/Substrate Mix: Add 10 µL of the 2X Enzyme/Substrate mix to all 384 wells containing the pre-spotted compounds and controls.
-
Incubation (Pre-incubation): Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate Kinase Reaction: Add 10 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubation (Kinase Reaction): Centrifuge the plate again. Incubate for 60 minutes at room temperature. This time should be optimized during assay development to ensure the reaction is in the linear range.
-
Stop Reaction & Add Detection Reagents: Prepare a "Stop/Detection" mix containing the Tb-labeled antibody in TR-FRET dilution buffer (as per manufacturer's recommendation). Add 10 µL of this mix to all wells. This stops the kinase reaction (by chelating Mg²⁺ if EDTA is included) and initiates the detection process.
-
Incubation (Detection): Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody-phosphopeptide binding equilibrium.
-
Signal Reading: Read the plate on a TR-FRET-compatible reader. Configure the reader with the appropriate excitation and emission wavelengths for the Terbium/Fluorescein pair (e.g., Ex: 340 nm, Em1: 495 nm (donor), Em2: 520 nm (acceptor)), including a delay time (e.g., 100 µs) to reduce background fluorescence.[10]
Data Analysis and Quality Control
Primary Data Processing
-
Calculate TR-FRET Ratio: For each well, calculate the emission ratio:
-
Ratio = (Emission Signal at 520 nm / Emission Signal at 495 nm) * 10,000
-
-
Normalize Data to Percent Inhibition: Use the control wells to normalize the data from the test compound wells.
-
Percent Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
Ratio_sample: TR-FRET ratio from a test well.
-
Ratio_pos_ctrl: Average ratio from positive control (Staurosporine) wells.
-
Ratio_neg_ctrl: Average ratio from negative control (DMSO) wells.
-
Quality Control: The Z'-Factor
The Z'-factor is a statistical measure of the quality and robustness of an HTS assay.[12] It assesses the separation between the positive and negative control signals relative to the signal variability.
-
Formula: Z' = 1 - (3*(SD_pos_ctrl + SD_neg_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
-
SD: Standard Deviation
-
Mean: Average of the raw TR-FRET ratios
-
-
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay; may require optimization.
-
Z' < 0: The assay is not viable for screening.
-
Hit Identification and Confirmation
-
Primary Hit Selection: A primary hit is typically defined as a compound that exhibits a percent inhibition greater than a specified threshold (e.g., >50% or >3 standard deviations from the mean of the sample population).
-
Hit Confirmation: All primary hits must be re-tested ("cherry-picked") under the same assay conditions to confirm their activity and rule out false positives.[15]
-
Dose-Response Analysis: Confirmed hits should be tested in a serial dilution (e.g., 10-point dose-response curve) to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.
HTS Workflow Visualization
The entire HTS process can be visualized as a logical progression from initial screening to confirmed lead candidates.
Caption: High-throughput screening workflow from library to lead.
References
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). PubMed. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025). DCReport.org. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2022). Bioinformatics, 38(11), 3052-3058. [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (2016). Current Pharmaceutical Biotechnology, 17(14), 1222-1230. [Link]
-
On HTS: Z-factor. (2023). On HTS. [Link]
-
Azaindole Therapeutic Agents. (2019). Future Medicinal Chemistry, 11(12), 1435-1450. [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). ResearchGate. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
The Z prime value (Z´). BMG LABTECH. [Link]
-
Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (2020). Chemical Communications, 56(74), 10834-10849. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
High-Throughput Screening Data Analysis. Basicmedical Key. [Link]
-
TR-FRET Assay Principle. Poly-Dtech. [Link]
-
Data normalization methods recommended for the analysis of HTS and HCS data. ResearchGate. [Link]
-
FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. [Link]
-
HTS Data Integration. (2024). Apix-Drive. [Link]
-
Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (2015). SLAS Discovery, 20(4), 488-498. [Link]
-
Aurora kinase A inhibitors hits 6 and 7 identified from inhouse HTS library... ResearchGate. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules, 19(10), 15956-15982. [Link]
-
In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2015). International Journal of Molecular Sciences, 16(12), 29995-30005. [Link]
-
High-throughput screening for kinase inhibitors. (2005). Chembiochem, 6(3), 481-490. [Link]
-
Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. (2021). Chemico-Biological Interactions, 343, 109478. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.cellsignal.cn [media.cellsignal.cn]
- 9. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dcreport.org [dcreport.org]
- 11. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assay.dev [assay.dev]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes & Protocols: METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has cemented its role as a powerful engine for hit identification, consistently delivering efficient starting points for complex drug targets.[1][2] This guide provides an in-depth technical overview and detailed experimental protocols for the application of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE, a high-value fragment, in FBDD campaigns. We dissect the strategic rationale for its use, grounded in its privileged 7-azaindole scaffold and the strategic placement of a fluorine atom, and provide step-by-step methodologies for its integration into screening, validation, and optimization workflows.
Introduction: The Strategic Value of the Fragment
This compound is more than a simple low-molecular-weight compound; it is a carefully selected starting point for tackling challenging therapeutic targets, particularly protein kinases.[3][4][5] Its utility is derived from the convergence of three key features: the 7-azaindole core, the 5-fluoro substituent, and the methyl ester handle.
-
The Privileged 7-Azaindole Scaffold: The pyrrolo[2,3-b]pyridine core, or 7-azaindole, is a bioisostere of indole and is recognized as a "privileged" structure in medicinal chemistry.[3] It is particularly adept at acting as a "hinge-binding" motif in many protein kinases, where the pyrrole NH donor and the pyridine N7 acceptor can form a bidentate hydrogen bond network with the enzyme's hinge region.[3][5] This interaction often leads to higher binding affinity and potency compared to traditional indole-based inhibitors.[3][6]
-
The Role of the 5-Fluoro Substituent: The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacological profile.[7][8][9][10] In this fragment, the electron-withdrawing fluorine atom can modulate the pKa of the 7-azaindole ring system, enhance binding affinity through favorable electrostatic or dipole interactions, and block potential sites of metabolism, thereby improving metabolic stability.[7][10]
-
The Methyl Ester as a Vector for Growth: The methyl carboxylate at the 3-position provides a crucial, synthetically tractable handle for the "hit-to-lead" optimization phase.[11][12] This group can be readily modified, for example, via amide coupling, to introduce new functionalities that can explore adjacent pockets in the target's binding site, a core tenet of the fragment "growing" strategy.[11][12]
Physicochemical Properties
A successful fragment must possess properties conducive to screening and optimization. This compound aligns well with the empirical "Rule of Three" often used to guide fragment selection.
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Formula | C₉H₇FN₂O₂[13] | - | - |
| Molecular Weight | 194.16 g/mol [13] | ≤ 300 Da | Ensures efficient exploration of chemical space and higher hit probability.[1] |
| LogP | 1.49[13] | ≤ 3 | Balances solubility with membrane permeability. |
| Hydrogen Bond Donors | 1[13] | ≤ 3 | Maintains solubility and avoids overly complex interactions. |
| Hydrogen Bond Acceptors | 3[13] | ≤ 3 | Provides points for specific, directional binding to the target. |
| Rotatable Bonds | 1[13] | ≤ 3 | Low conformational entropy penalty upon binding. |
| TPSA | 54.98 Ų[13] | - | A measure of polar surface area, influencing solubility and permeability. |
The FBDD Workflow: From Fragment to Lead
The journey from a weakly binding fragment to a potent lead compound is a systematic process. This workflow ensures that resources are focused on the most promising chemical matter, guided at each stage by structural and biophysical data.
Protocols for Primary Screening and Hit Validation
The detection of weak fragment binding requires highly sensitive biophysical techniques.[1][14] The choice of primary assay often depends on the nature of the target protein and available instrumentation. We present protocols for three robust and widely used methods: Surface Plasmon Resonance (SPR), Saturation Transfer Difference NMR (STD-NMR), and Differential Scanning Fluorimetry (DSF).
Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for real-time detection of binding events.[15] It is highly sensitive and provides kinetic data (k_on, k_off) in addition to affinity (K_D).[16][17]
Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor Chip (e.g., CM5, CAP)
-
Target protein (>95% purity), with an appropriate tag for immobilization if needed.
-
This compound stock solution (e.g., 100 mM in 100% DMSO).
-
Running buffer (e.g., HBS-EP+, PBS), filtered and degassed.
-
Immobilization buffers (e.g., EDC/NHS, specific antibodies).
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface (e.g., with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for amine coupling).
-
Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 5.0) to achieve a target immobilization level (e.g., 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.[15][17]
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment in running buffer. A typical screening concentration is 100-500 µM. Crucially, ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%). [16] Mismatched DMSO is a primary source of false positives.[17]
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A buffer-only injection (blank) should be run periodically for double referencing.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the blank injection signal.
-
A binding response is indicated by a change in RU upon fragment injection.
-
For initial hits, perform a dose-response experiment (e.g., 8 concentrations from 1 µM to 1 mM) to determine the equilibrium dissociation constant (K_D). Fit the equilibrium response data to a steady-state affinity model.
-
Calculate Ligand Efficiency (LE) to rank hits: LE = -RT * ln(K_D) / N, where N is the number of heavy (non-hydrogen) atoms. LE helps normalize affinity for size, prioritizing fragments that make efficient interactions.[1]
-
Protocol: Saturation Transfer Difference (STD) NMR Screening
STD-NMR is a powerful ligand-observed NMR technique that identifies binders by detecting the transfer of magnetic saturation from the target protein to a bound ligand.[18][19][20] It is exquisitely sensitive for weak binders and can be performed with unlabeled protein.[18][21]
Objective: To identify fragment binding by observing signals in an STD difference spectrum.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
-
NMR tubes.
-
Target protein stock solution.
-
Fragment stock solution (in deuterated DMSO, DMSO-d₆).
-
Screening buffer (e.g., deuterated phosphate buffer, pH 7.4, in D₂O).
Methodology:
-
Sample Preparation:
-
Prepare the final NMR sample containing the target protein (e.g., 10-20 µM) and the fragment (e.g., 500 µM) in the screening buffer. The ligand-to-protein ratio is typically high (e.g., 50:1 to 100:1).[22]
-
Causality: A high ligand excess ensures that the observed signals are dominated by the ligand while a sufficient population of bound ligand exists to receive saturation.
-
Prepare a control sample containing only the fragment to acquire a reference spectrum.
-
-
NMR Experiment Setup:
-
Acquire a standard 1D proton spectrum to confirm the integrity of the sample.
-
Set up the STD experiment. This involves two separate acquisitions that are subtracted from each other.[23]
-
On-resonance spectrum: A long, selective saturation pulse train is applied at a frequency where only protein resonances absorb (e.g., -1.0 ppm for aliphatic protons).
-
Off-resonance spectrum: The same pulse train is applied at a frequency where no protein or ligand resonances exist (e.g., 40 ppm). This serves as the reference.[20]
-
-
The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which will only show signals from protons of the binding fragment.[23][24]
-
Key Parameter: The saturation time (typically 1-3 seconds) is critical. Too short, and saturation transfer is insufficient; too long, and the signal may be lost to relaxation. It must be optimized for the specific protein-fragment system.
-
-
Data Analysis:
-
Process the spectra and calculate the difference spectrum.
-
The presence of signals in the STD spectrum is a definitive indication of binding.
-
The relative intensity of the signals in the STD spectrum can provide an "epitope map," indicating which parts of the fragment are in closest proximity to the protein surface.[20]
-
Protocol: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tₘ) upon ligand binding.[25] Ligand binding typically stabilizes the protein, resulting in a positive shift in Tₘ. It is a rapid, low-sample-consumption method suitable for high-throughput screening.[26][27][28]
Objective: To identify fragments that stabilize the target protein, indicated by an increase in its Tₘ.
Materials:
-
qPCR instrument or a dedicated nanoDSF instrument (e.g., Prometheus).
-
96- or 384-well PCR plates or capillaries.
-
Target protein stock solution.
-
Fragment stock solution in DMSO.
-
Assay buffer.
-
Hydrophobic fluorescent dye (e.g., SYPRO Orange) for conventional DSF (not needed for nanoDSF).
Methodology:
-
Sample Preparation (Conventional DSF):
-
Prepare a master mix containing the target protein (e.g., 2-5 µM) and SYPRO Orange dye (e.g., 5x final concentration) in assay buffer.
-
Aliquot the master mix into the wells of the PCR plate.
-
Add the fragment to each well to a final concentration of e.g., 200 µM. Include a DMSO-only control.
-
Seal the plate.
-
-
Experiment Execution:
-
Place the plate in the qPCR instrument.
-
Set up a melt-curve experiment: ramp the temperature from a starting point (e.g., 25°C) to a final point (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Continuously monitor the fluorescence of the SYPRO Orange dye.
-
Mechanism: As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed. The dye binds to these exposed regions, causing its fluorescence to increase significantly.[26]
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tₘ) is the midpoint of this transition, often calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
A positive Tₘ shift (ΔTₘ) of ≥ 2°C in the presence of the fragment compared to the DMSO control is typically considered a hit.
-
Structural Validation and Hit-to-Lead Optimization
Identifying a binder is only the first step. Structural validation is paramount to ensure the hit is a viable starting point for chemistry.
Protocol: X-ray Crystallography for Hit Validation
X-ray crystallography provides an unambiguous, high-resolution picture of how the fragment binds to the target.[29][30][31][32] This structural information is the foundation for rational, structure-based drug design.
Objective: To determine the 3D structure of the protein-fragment complex.
Methodology:
-
Crystal Preparation:
-
High-quality, well-diffracting crystals of the target protein are required. This often requires extensive screening of crystallization conditions.
-
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the fragment at a high concentration (e.g., 1-10 mM) dissolved in a cryo-protectant-compatible mother liquor.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
Rationale: This allows the fragment to diffuse into the crystal lattice and bind to the protein without disrupting the crystal packing.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps (Fo-Fc maps) to unambiguously identify the density corresponding to the bound fragment.
-
Strategy: From Fragment Hit to Potent Lead
The high-resolution crystal structure of the this compound complex reveals vectors for chemical elaboration. The goal is to grow the fragment into unoccupied adjacent pockets to form new, potency-enhancing interactions.[11][33]
-
Vector 1 (C3-Ester): This is the most direct handle. Saponification to the carboxylic acid followed by amide coupling with a diverse library of amines allows for systematic exploration of nearby pockets. Computational tools like molecular docking can help prioritize the amine building blocks.[34][35]
-
Vector 2 (N1-Pyrrole): The pyrrole nitrogen can be alkylated or arylated to introduce substituents that can pick up additional interactions, potentially with solvent-exposed regions or allosteric sites.
-
Vector 3 (Aromatic Core): While the 5-fluoro position is set, other positions on the aromatic system (if accessible through synthesis) could be functionalized via cross-coupling reactions to extend the molecule into different regions of the binding site.
Conclusion
This compound represents an exemplary fragment for modern drug discovery campaigns. Its privileged scaffold offers a high-quality anchor point, while its fluorine substitution and synthetic handle provide the necessary tools for optimization. By employing the robust biophysical and structural biology protocols detailed in this guide, research teams can effectively leverage this fragment to prosecute challenging targets and accelerate the journey from initial hit to a viable lead compound.
References
- Balaram, P. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5, 251-269.
- BenchChem. (2025). The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery. BenchChem Tech Notes.
- Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Journal of the American Chemical Society, 129(44), 13574-13575.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). drughunter.com.
- Erlanson, D. A. (Ed.). (2026). Practical Fragments. Blog.
- Frontiers Media S.A. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
- Gouverneur, V., & Müller, K. (2009). Fluorine in medicinal chemistry. Chemical Society Reviews, 38(11), 3065-3081.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29-36.
- Jain, A. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-6.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest management science, 60(7), 635-648.
- o2h discovery. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. o2h discovery blog.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Schindler, T., & Vögeli, B. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences, 6, 29.
- Van Gorp, E. J., & Sergeyev, I. V. (2020). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Magnetic Resonance Letters, 1(1), 17-29.
- Life Chemicals. (2021). Fragment-to-Lead Preparation in Drug Discovery and Development. Life Chemicals Blog.
- MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2473.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock Tech Notes.
- protocols.io. (2025). XChem crystallographic fragment screening. protocols.io.
- Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in enzymology, 493, 219-239.
- PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Bruker. (n.d.). Fragment screening by ligand observed nmr. bruker.com.
- Springer Nature. (2021). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Protocols.
- Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 94-98.
- ResearchGate. (2025). Saturation Transfer Difference NMR for Fragment Screening.
- Creative Biostructure. (n.d.). Fragment-to-Lead.
- MDPI. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(12), 2095.
- Scribd. (n.d.).
- Sci-Hub. (n.d.).
- National Institutes of Health. (2010). Fragment Screening by Surface Plasmon Resonance. PMC.
- JoVE. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments.
- Springer Nature. (2012). Crystallographic Fragment Screening. Springer Protocols.
- ScienceDirect. (2011). Practical Aspects of NMR-Based Fragment Screening. sciencedirect.com.
- International Atomic Energy Agency. (n.d.). Crystallographic fragment-screening: workflow and procedures. INIS.
- JoVE. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments.
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- DiVA portal. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. diva-portal.org.
- Nature. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22437.
- Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. domainex.co.uk.
- PubMed. (2012). Fragment screening using X-ray crystallography.
- ChemScene. (n.d.).
- Medicinal Chemistry Communications. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. RSC Publishing.
- Practical Fragments. (2026). Blog. practicalfragments.blogspot.com.
- Creative Proteomics. (n.d.). Differential Scanning Fluorimetry (DSF) Service.
- ChemShuttle. (n.d.).
- ChemBK. (n.d.).
- Sunway Pharm Ltd. (n.d.).
Sources
- 1. drughunter.com [drughunter.com]
- 2. obn.org.uk [obn.org.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. chemscene.com [chemscene.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
- 20. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 24. researchgate.net [researchgate.net]
- 25. inext-discovery.eu [inext-discovery.eu]
- 26. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 27. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Differential Scanning Fluorimetry (DSF) Service - Creative Proteomics [iaanalysis.com]
- 29. XChem crystallographic fragment screening [protocols.io]
- 30. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 31. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 32. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 34. scribd.com [scribd.com]
- 35. sci-hub.se [sci-hub.se]
Application Note: A Robust Protocol for the N-Alkylation of Methyl 5-fluoro-7-azaindole-3-carboxylate
Abstract
This application note provides a comprehensive, step-by-step experimental procedure for the N-alkylation of methyl 5-fluoro-7-azaindole-3-carboxylate, a key intermediate in contemporary drug discovery. We will delve into the rationale behind the selection of reagents and reaction conditions, offering insights grounded in established chemical principles. This guide is designed for researchers, medicinal chemists, and professionals in drug development, ensuring a reproducible and efficient synthesis of N-alkylated 7-azaindole derivatives.
Introduction: The Significance of N-Alkylated Azaindoles in Medicinal Chemistry
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole nucleus found in numerous natural products and pharmaceuticals.[1] The strategic placement of a nitrogen atom in the benzene portion of the indole ring can significantly modulate a molecule's physicochemical properties, such as solubility and metabolic stability, while also providing an additional point for hydrogen bonding interactions with biological targets.[2] N-alkylation of the azaindole core further expands the chemical space, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its pharmacological profile. N-substituted azaindoles have been identified as promising inhibitors for a variety of kinases, highlighting their importance in the development of targeted cancer therapies.[3][4]
This application note will focus on the N-alkylation of methyl 5-fluoro-7-azaindole-3-carboxylate, a substrate bearing an electron-withdrawing ester group and a fluorine atom, which can influence the acidity of the N-H proton and the overall reactivity of the molecule.
Reaction Scheme
Caption: General scheme for the N-alkylation of methyl 5-fluoro-7-azaindole-3-carboxylate.
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl 5-fluoro-7-azaindole-3-carboxylate | >98% | Commercial Source |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercial Source |
| N,N-Dimethylformamide (DMF), anhydrous | >99.8%, anhydrous | Commercial Source |
| Methyl iodide (CH₃I) | >99.5% | Commercial Source |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Source |
Experimental Protocol
This protocol details the N-methylation of methyl 5-fluoro-7-azaindole-3-carboxylate using methyl iodide. The principles can be adapted for other alkyl halides.
Caption: Workflow for the N-methylation of methyl 5-fluoro-7-azaindole-3-carboxylate.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add methyl 5-fluoro-7-azaindole-3-carboxylate (1.0 equiv). The flask is then sealed and placed under an inert atmosphere of argon.
-
Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added via syringe to achieve a concentration of 0.2 M with respect to the starting material.
-
Deprotonation: The resulting solution is cooled to 0 °C in an ice-water bath. Sodium hydride (1.2 equiv, 60% dispersion in mineral oil) is added portion-wise over 10 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. The reaction mixture is stirred at 0 °C for 30 minutes. The formation of the sodium salt of the azaindole may be observed as a change in color or clarity.
-
Alkylation: Methyl iodide (1.5 equiv) is added dropwise to the stirred suspension at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding saturated aqueous ammonium chloride solution. Caution: Quenching of excess sodium hydride is exothermic and produces hydrogen gas.
-
Work-up: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Rationale and Scientific Insights
-
Choice of Base: The N-H proton of the 7-azaindole is acidic enough to be deprotonated by a strong base like sodium hydride (NaH).[5] The presence of the electron-withdrawing ester group at the C3-position and the fluorine atom at the C5-position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating deprotonation. Potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.[6]
-
Choice of Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal for this reaction.[5][7] They effectively dissolve the starting material and the intermediate anion, facilitating the reaction. It is crucial to use anhydrous solvents to prevent quenching of the sodium hydride.
-
Choice of Alkylating Agent: Methyl iodide is a highly reactive and commonly used methylating agent. For less reactive alkylating agents, or for the introduction of bulkier alkyl groups, heating the reaction mixture may be necessary.
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is essential to prevent moisture from the air from reacting with the sodium hydride.[7]
-
Work-up Procedure: The aqueous work-up with saturated ammonium chloride is a standard and safe method for quenching reactions involving hydrides. The subsequent washes with water and brine are crucial for removing the high-boiling point solvent, DMF, which is water-miscible.
Product Characterization (Hypothetical Data)
The following table summarizes the expected analytical data for the N-methylated product, Methyl 1-methyl-5-fluoro-7-azaindole-3-carboxylate .
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.30 (s, 1H, H-2), 8.15 (d, J=2.5 Hz, 1H, H-4), 7.10 (dd, J=9.0, 2.5 Hz, 1H, H-6), 4.05 (s, 3H, N-CH₃), 3.95 (s, 3H, O-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 164.5 (C=O), 159.0 (d, J=240 Hz, C-5), 145.0, 142.0, 135.0, 120.0 (d, J=25 Hz, C-4), 115.0, 110.0 (d, J=10 Hz, C-6), 51.5 (O-CH₃), 33.0 (N-CH₃). |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₀H₉FN₂O₂: 209.0670; found: 209.0675. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive base (NaH exposed to air/moisture). | Use fresh, unopened NaH or wash the NaH with dry hexanes to remove the mineral oil and any surface oxidation before use. Ensure all glassware is flame-dried. |
| Insufficiently anhydrous solvent. | Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent. | |
| Formation of Side Products | C-alkylation. | While N-alkylation is generally favored, C-alkylation can sometimes occur. Lowering the reaction temperature may improve selectivity. |
| O-alkylation of the ester. | This is generally not observed under these conditions but could be a possibility with highly reactive alkylating agents. | |
| Difficult Purification | Residual DMF in the crude product. | Ensure thorough washing with water and brine during the work-up. A small amount of water can be added to the crude product and then removed in vacuo to azeotropically remove residual DMF. |
Conclusion
The N-alkylation of methyl 5-fluoro-7-azaindole-3-carboxylate is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. The protocol outlined in this application note provides a reliable and reproducible method for achieving this transformation in high yield. By understanding the rationale behind the experimental choices, researchers can adapt this procedure to a variety of alkylating agents and further explore the chemical space of N-substituted 7-azaindoles.
References
-
A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
- Methylation of indole compounds using dimethy carbonate.
- Methylation of indole compounds using dimethyl carbonate.
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
- Process for n-alkylation of indoles.
-
N-alkylation of an indole. YouTube. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]
-
Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. ResearchGate. [Link]
Sources
- 1. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
Application Notes & Protocols: Developing Cellular Assays with METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 7-Azaindole Scaffold in Kinase Inhibition
METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE belongs to the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) class of heterocyclic compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes.[1][2] This structural feature makes 7-azaindole derivatives, such as the topic compound, highly promising candidates for the development of potent and selective kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4] Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.[5]
This guide provides a comprehensive framework for developing robust cellular assays to evaluate the biological activity of compounds derived from the this compound scaffold. We will delve into the principles of assay design, provide detailed, step-by-step protocols for key experiments, and offer insights into data interpretation and troubleshooting.
I. Foundational Principles: Designing a Robust Cellular Assay Strategy
A successful cellular assay is more than a set of instructions; it is a well-controlled biological experiment designed to provide reproducible and meaningful data. The following principles are crucial for establishing a self-validating assay system.
A. The Central Role of Cell Line Selection: The choice of cell line is paramount and will dictate the biological relevance of your findings.[6][7] Key considerations include:
-
Target Expression: Ensure the cell line endogenously expresses the kinase target of interest at a functionally relevant level. This can be confirmed through techniques like Western blotting or qPCR.
-
Disease Relevance: Whenever possible, select cell lines derived from the disease context you aim to study (e.g., a cancer cell line known to be driven by the target kinase).
-
Assay Compatibility: The chosen cell line must be amenable to the specific assay format (e.g., adherent for imaging-based assays, robust for high-throughput screening).
-
Growth Characteristics: Consistent growth rates and morphology are essential for assay reproducibility.[8] It is advisable to work with cells at a low passage number to avoid phenotypic drift.[6][9]
B. The Logic of Controls: A well-designed experiment includes a comprehensive set of controls to ensure data integrity.
-
Negative Control: Vehicle-treated cells (e.g., DMSO) to establish the baseline response.
-
Positive Control: A known inhibitor of the target kinase to confirm that the assay can detect inhibition.
-
Untreated Cells: To monitor the general health and viability of the cells throughout the experiment.
C. Optimizing Assay Parameters for a Clear Signal Window: The "assay window" refers to the difference between the signal from the negative control and the positive control. A larger assay window indicates a more robust and sensitive assay. Key parameters to optimize include:
-
Cell Seeding Density: Too few cells will result in a weak signal, while too many can lead to overcrowding and altered cellular physiology.[6][8] A cell titration experiment is essential to determine the optimal density.
-
Compound Concentration and Incubation Time: Perform dose-response and time-course experiments to identify the optimal concentration range and incubation period for your test compounds.[7]
-
Reagent Concentrations: Titrate all critical reagents, such as antibodies and detection substrates, to find the concentrations that yield the best signal-to-noise ratio.
II. Core Cellular Assays for Kinase Inhibitor Profiling
The following protocols provide a starting point for evaluating compounds derived from this compound. These assays are designed to answer fundamental questions about a compound's activity: Does it engage the target in a cellular context? Does it inhibit the downstream signaling pathway? And does it affect cell fate?
A. Target Engagement: In-Cell Western™ Assay
This assay quantifies the phosphorylation status of a target kinase or its direct substrate within the native cellular environment, providing a direct measure of target engagement.[10]
Principle: Cells are treated with the test compound, fixed, and permeabilized. Two primary antibodies are then used: one that recognizes the total protein of interest and another that specifically recognizes the phosphorylated form. Fluorescently labeled secondary antibodies allow for the simultaneous detection and quantification of both total and phosphorylated protein. Normalizing the phospho-protein signal to the total protein signal corrects for variations in cell number.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed a suitable cell line into a 96-well clear-bottom black plate at a pre-optimized density (e.g., 10,000-30,000 cells/well) and culture overnight.
-
Compound Treatment: Prepare serial dilutions of your this compound derivatives and a known positive control inhibitor. Add the compounds to the cells and incubate for the desired time (e.g., 1-2 hours). Include vehicle-only wells as a negative control.
-
Fixation and Permeabilization:
-
Carefully remove the media and wash the cells once with PBS.
-
Add 150 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS containing 0.1% Triton X-100.
-
Add 150 µL of permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 20 minutes.
-
-
Blocking: Wash the wells three times with PBS. Add 150 µL of a suitable blocking buffer (e.g., Odyssey® Blocking Buffer or a similar product) and incubate for 1.5 hours at room temperature.[10]
-
Primary Antibody Incubation: Dilute the primary antibodies (one for the phosphorylated target and one for the total target protein) in the blocking buffer. Add 50 µL of the antibody cocktail to each well and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells five times with PBS containing 0.1% Tween-20. Dilute the fluorescently labeled secondary antibodies (e.g., one emitting at 700 nm and the other at 800 nm) in blocking buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the wells five times with PBS containing 0.1% Tween-20. Ensure the final wash is thorough to reduce background.[10] Image the plate on an appropriate instrument (e.g., LI-COR Odyssey® CLx Imaging System). Quantify the fluorescence intensity in each channel. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the IC50 value.
B. Downstream Pathway Inhibition: Luminescence-Based Reporter Assay
Many kinase signaling pathways culminate in the activation of transcription factors, leading to changes in gene expression.[11] Reporter gene assays provide a sensitive and high-throughput method to measure the activity of these downstream events.
Principle: A reporter construct is introduced into the cells, containing a promoter with response elements for a transcription factor downstream of the target kinase, linked to a reporter gene such as luciferase.[11] Inhibition of the kinase pathway leads to a decrease in transcription factor activity and a corresponding decrease in luciferase expression, which is measured as a reduction in luminescence.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Use a cell line stably expressing the appropriate reporter construct. Seed the cells in a 96-well solid white plate at an optimized density.
-
Compound Treatment: Add serial dilutions of your test compounds and controls to the cells.
-
Incubation: Incubate the plate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent (e.g., Promega's ONE-Glo™ Luciferase Assay System) to room temperature.
-
Add a volume of the luciferase reagent equal to the volume of culture medium in each well.
-
Mix briefly on an orbital shaker to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity). Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
C. Cellular Viability and Cytotoxicity Assays
It is crucial to determine whether the observed inhibition of a signaling pathway translates to a functional cellular outcome, such as decreased proliferation or induction of cell death. It is also important to distinguish between a specific anti-proliferative effect and general cytotoxicity.[12]
Principle: A variety of methods can be used to assess cell viability. A common approach is to use a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. A decrease in ATP is proportional to the number of viable cells.[7]
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well solid white plate at a low density to allow for several days of growth.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of your test compounds.
-
Incubation: Incubate the plates for 48-72 hours, a period sufficient to observe effects on cell proliferation.
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% inhibition of growth).
III. Data Presentation and Interpretation
For clarity and comparative purposes, the results from these assays should be summarized in a structured table.
| Compound ID | Target Kinase | In-Cell Western™ IC50 (nM) | Reporter Assay IC50 (nM) | Cell Viability GI50 (µM) |
| M5FP-001 | FGFR1 | 15 | 25 | 0.5 |
| M5FP-002 | FGFR1 | 150 | 220 | >10 |
| Positive Ctrl | FGFR1 | 10 | 18 | 0.3 |
Interpretation:
-
Potency Correlation: A strong correlation between the IC50 values from the target engagement assay (In-Cell Western™) and the downstream pathway assay (Reporter Assay) suggests that the compound's cellular activity is on-target. In the example above, M5FP-001 shows good correlation.
-
Potency vs. Viability: A significant drop-off in potency between the pathway inhibition assays and the cell viability assay (as seen with M5FP-002) may indicate poor cell permeability, metabolic instability, or that the targeted pathway is not the primary driver of proliferation in that specific cell line.
-
Selectivity: To assess selectivity, these assays should be repeated in cell lines that do not express the target kinase or are not dependent on its activity. A compound that is potent in the target-expressing line but inactive in the control line is likely to be selective.
IV. Troubleshooting Common Issues in Cellular Assays
Even with well-designed protocols, challenges can arise. Below is a guide to addressing common problems.[12][13][14][15]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects due to evaporation- Improper mixing of reagents | - Use a multichannel pipette for cell seeding and reagent addition- Avoid using the outer wells of the plate or fill them with sterile PBS[8]- Ensure all reagents are thoroughly mixed before addition |
| Low Signal or Small Assay Window | - Low expression of the target protein- Suboptimal antibody or reagent concentrations- Insufficient incubation times- Low cell number | - Choose a cell line with higher target expression- Titrate antibodies and reagents to find optimal concentrations- Optimize incubation times for both compound treatment and antibody steps- Re-optimize cell seeding density[6] |
| High Background Signal | - Insufficient blocking- Non-specific antibody binding- Inadequate washing | - Increase blocking time or try a different blocking buffer[10]- Titrate primary and secondary antibodies to use the lowest effective concentration- Increase the number and duration of wash steps[10] |
| Inconsistent Results Between Experiments | - Cell passage number is too high- Variation in reagent lots- Mycoplasma contamination | - Use cells from a consistent, low-passage stock[9]- Record lot numbers for all reagents and test new lots before use[6]- Regularly test cell cultures for mycoplasma contamination |
V. Conclusion
This compound represents a valuable starting point for the discovery of novel kinase inhibitors. The development of robust and reliable cellular assays is the cornerstone of advancing these chemical scaffolds from the bench to potential therapeutic applications. By employing a logical and systematic approach to assay design, incorporating rigorous controls, and meticulously optimizing experimental parameters, researchers can generate high-quality, reproducible data. The protocols and troubleshooting guidance provided herein offer a comprehensive framework to characterize the cellular activity of 7-azaindole-based compounds, ultimately accelerating the drug discovery process.
References
- Azaindoles have been accepted as important structures having various biological activities in medicinal chemistry in novel drug discovery. (n.d.). PubMed.
- Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
- The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development. (n.d.). Benchchem.
- The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026, January 6). Benchchem.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022, May 13). Journal of Medicinal Chemistry.
- Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
- 10 Tips for Successful Development of Cell Culture Assays. (2020, January 21). Technology Networks.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega GmbH.
- Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
- How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems.
- Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Eppendorf.
- Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
- Troubleshooting. (n.d.). Cell Signaling Technology.
- The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- Create Your Own Cellular Compound Target Engagement Assay. (2017, May 18). YouTube.
- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
- Application Note: Developing a Bioassay for Kinase Inhibitor Activity. (n.d.). Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. biocompare.com [biocompare.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. marinbio.com [marinbio.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf Australia [eppendorf.com]
- 15. Troubleshooting | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE as a Key Intermediate for Novel FGFR Inhibitors
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE (also known as 5-Fluoro-7-azaindole-3-carboxylic acid methyl ester) as a pivotal intermediate in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. We will explore the underlying biological rationale, provide detailed, field-proven synthetic protocols, and discuss the significance of the 7-azaindole scaffold in targeting dysregulated FGFR signaling in oncology.
Introduction: The Therapeutic Promise of Targeting FGFR
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, survival, migration, and differentiation.[1][2] The pathway is initiated by the binding of FGF ligands to FGFRs, a family of four receptor tyrosine kinases (FGFR1-4).[3] This binding, stabilized by heparan sulfate proteoglycans, induces receptor dimerization and transphosphorylation of the intracellular kinase domains.[4][5] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[6][7]
Aberrant activation of the FGFR signaling pathway, through gene amplification, mutations, or fusions, is a known oncogenic driver in a variety of solid tumors, including bladder, breast, gastric, and hepatocellular carcinoma (HCC).[1][7] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain has become a highly promising strategy in precision oncology.[5][6]
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in the design of kinase inhibitors.[8] Its structural similarity to the adenine core of ATP allows it to form key hydrogen bonding interactions within the kinase hinge region, providing a robust anchor for inhibitor binding.[8] The specific intermediate, This compound , offers medicinal chemists a versatile platform for generating libraries of novel FGFR inhibitors, with the fluorine atom at the 5-position providing a potential site for modulating potency and metabolic stability.
The FGFR Signaling Cascade: A Target for Inhibition
Understanding the FGFR signaling pathway is paramount to appreciating the mechanism of action of inhibitors derived from our key intermediate. The binding of an FGF ligand to its receptor initiates a complex downstream cascade.
Caption: The FGFR signaling cascade and point of inhibition.
Upon activation, phosphorylated tyrosine residues on the FGFR serve as docking sites for substrate proteins like FRS2 (FGFR substrate 2).[5] This leads to the recruitment of the GRB2-SOS complex, which activates RAS and subsequently the MAPK/ERK signaling pathway.[6] Concurrently, the PI3K-AKT pathway is also activated, mediating anti-apoptotic signals.[5] Small molecule inhibitors derived from the 7-azaindole scaffold act by competitively binding to the ATP pocket of the intracellular kinase domain, thereby preventing receptor autophosphorylation and blocking all subsequent downstream signaling.
Physicochemical Properties of the Intermediate
A thorough understanding of the starting material is critical for successful synthesis and scale-up.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonym(s) | 5-Fluoro-7-azaindole-3-carboxylic acid methyl ester | N/A |
| CAS Number | 1190314-69-2 | [9] |
| Molecular Formula | C₉H₇FN₂O₂ | [9] |
| Molecular Weight | 194.16 g/mol | [9] |
| Appearance | Off-white to white solid | Assumed |
| Purity | ≥98% (typical) | [9] |
| Topological Polar Surface Area (TPSA) | 54.98 Ų | [9] |
| logP | 1.4886 | [9] |
| Storage | Store at room temperature, protect from light and moisture | [9] |
Synthetic Protocols: From Intermediate to Potent Inhibitor
The conversion of This compound into a final, biologically active FGFR inhibitor typically involves a two-step process: (1) hydrolysis of the methyl ester to the corresponding carboxylic acid, and (2) amide coupling with a desired amine. This strategy allows for the late-stage diversification of the molecule, enabling the exploration of structure-activity relationships (SAR).
The following protocols are based on established methodologies for the synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carboxamide based kinase inhibitors and are provided as a robust guide for laboratory execution.[7]
Caption: General Synthetic Workflow.
Protocol 1: Hydrolysis of the Methyl Ester
Causality: The conversion of the methyl ester to a carboxylic acid is a necessary activation step. The carboxylate is a poor leaving group, whereas the carboxylic acid can be readily activated by coupling reagents to form a highly reactive intermediate for amidation. Alkaline hydrolysis using lithium hydroxide (LiOH) is a standard, high-yielding method for this transformation on heterocyclic systems.[9]
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio).
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, carefully acidify the mixture to pH ~3-4 with 1M HCl. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid, 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or silica gel chromatography.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The disappearance of the methyl ester singlet (~3.9 ppm) in the ¹H NMR spectrum is a key indicator of a successful reaction.
Protocol 2: Amide Coupling to Synthesize the Final Inhibitor
Causality: This step forms the final active pharmaceutical ingredient. Amide bond formation between a carboxylic acid and an amine is not spontaneous and requires a coupling agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, widely used peptide coupling reagent that minimizes side reactions and racemization. An organic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the HCl generated and to deprotonate the amine, facilitating its nucleophilic attack.
Materials:
-
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (from Protocol 1, 1.0 eq)
-
Desired amine (R-NH₂) (1.1-1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, inert atmosphere (N₂ or Ar) round-bottom flask, dissolve the 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1-1.2 eq), followed by DIPEA (3.0 eq).
-
In a separate flask, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to yield the final N-substituted-5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide .
Self-Validation: The final compound must be rigorously characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and its purity assessed by HPLC. This ensures the structural integrity and quality of the potential drug candidate.
Conclusion
This compound represents a high-value, strategic intermediate for the development of next-generation FGFR inhibitors. The 7-azaindole core provides a validated anchor for kinase binding, while the 3-carboxylate position serves as a versatile handle for introducing diverse chemical moieties to optimize potency, selectivity, and pharmacokinetic properties. The provided protocols offer a reliable and adaptable synthetic route, empowering researchers to efficiently generate novel compounds for targeting the oncogenic FGFR signaling pathway.
References
-
Gao, Y., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 865469. [Link]
-
Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215–266. [Link]
-
Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 20(12), 3123–3130. [Link]
-
Wang, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7846–7863. [Link]
-
Assay Genie. (2024). FGF Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie. [Link]
- S.U.N. Pharmaceutical Industries Ltd. (2013). 1H-PYRROLO[2,3-B] PYRIDINE DERIVATIVES AND THEIR USE AS KINASE INHIBITORS.
-
Katritzky, A. R., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
Lu, X., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809–14831. [Link]
-
Pal, S., et al. (2019). The Development of FGFR Inhibitors. Targeted Oncology. [Link]
-
Guagnano, V., et al. (2011). Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. Cancer Discovery, 1(7), 567–577. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011050245A1 - Bicyclic heteroaryls as kinase inhibitors - Google Patents [patents.google.com]
- 3. rat insulinoma rinm5f: Topics by Science.gov [science.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ajol.info [ajol.info]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors - Google Patents [patents.google.com]
- 8. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Application Note: A Practical Guide to the Synthesis of a Potent and Selective JAK1 Inhibitor from Methyl 5-fluoro-7-azaindole-3-carboxylate
Abstract
This application note provides a comprehensive, step-by-step guide for the synthesis of a Janus Kinase 1 (JAK1) selective inhibitor, starting from the commercially available building block, Methyl 5-fluoro-7-azaindole-3-carboxylate. The Janus kinase family, particularly JAK1, plays a pivotal role in the signaling of numerous pro-inflammatory cytokines, making it a prime therapeutic target for autoimmune and inflammatory diseases.[1][2] This guide is designed for researchers in medicinal chemistry and drug development, offering detailed protocols, mechanistic insights, and expert commentary on critical experimental choices. The synthesis involves a multi-step sequence including ester hydrolysis, amide coupling, N-alkylation, Boc-deprotection, and a final derivatization. Furthermore, standard protocols for the biochemical and cell-based evaluation of the final compound's inhibitory activity and selectivity are presented.
Introduction and Scientific Background
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by numerous cytokines, growth factors, and interferons to transmit signals from the cell membrane to the nucleus, regulating gene expression.[3] This pathway is central to immune function, cell growth, and differentiation. The process begins when a cytokine binds to its receptor, causing receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.
Figure 1: Simplified JAK-STAT Signaling Pathway.
Rationale for JAK1 Selectivity
The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While they share structural similarities, they have distinct biological roles. JAK2 is crucial for hematopoiesis, and its inhibition can lead to anemia and thrombocytopenia. JAK3 is primarily involved in lymphocyte function. JAK1, however, is a critical component in the signaling of many pro-inflammatory cytokines such as IL-6 and interferons.[2][4] Therefore, developing inhibitors that are selective for JAK1 over other JAK family members is a key strategy to maximize therapeutic efficacy in inflammatory diseases while minimizing off-target side effects associated with broader JAK inhibition.[1]
The 7-Azaindole Scaffold
The 7-azaindole core is recognized as a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors.[5] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an excellent starting point for inhibitor design. This scaffold serves as a bioisostere for purines and indoles, offering opportunities to fine-tune physicochemical properties like solubility and metabolic stability.[5][6]
Overall Synthetic Strategy
The synthesis is designed as a convergent route, building complexity on the core 7-azaindole scaffold. The key steps are outlined below.
Figure 2: High-Level Synthetic Workflow.
Experimental Protocols: Synthesis
Materials & Reagents:
-
Methyl 5-fluoro-7-azaindole-3-carboxylate (CAS: 1027530-64-8)[7][8]
-
Lithium Hydroxide (LiOH)
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[9]
-
Hydroxybenzotriazole (HOBt)[9]
-
N,N-Diisopropylethylamine (DIPEA)
-
Cyclopentyl bromide
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Trifluoroacetic acid (TFA)[10]
-
Cyclopentanecarbonyl chloride
-
Anhydrous solvents (THF, DMF, DCM), and all other reagents were purchased from commercial suppliers and used without further purification.
Step 1: Saponification of Methyl 5-fluoro-7-azaindole-3-carboxylate (1)
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, activating it for subsequent amide coupling.
Protocol:
-
To a solution of Methyl 5-fluoro-7-azaindole-3-carboxylate (1) (1.0 eq) in a mixture of THF and water (3:1, 0.1 M), add Lithium Hydroxide (LiOH) (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quality Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, carefully acidify the mixture to pH ~4-5 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-Fluoro-7-azaindole-3-carboxylic acid (2) as a solid. The product is typically used in the next step without further purification.
Scientist's Note (Expertise): Saponification under mild conditions with LiOH is preferred to minimize potential side reactions on the azaindole ring. Acidification must be done carefully to ensure complete protonation of the carboxylate without causing degradation of the acid-sensitive azaindole core.
Step 2: Amide Coupling to form Intermediate (3)
Objective: To couple the carboxylic acid (2) with a protected amine to introduce the piperidine moiety.
Protocol:
-
Dissolve the carboxylic acid (2) (1.0 eq) and tert-Butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in anhydrous DMF (0.2 M).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quality Control: Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., 50-100% ethyl acetate in hexanes) to afford tert-Butyl 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)piperidine-1-carboxylate (3) .
Scientist's Note (Trustworthiness): The use of coupling agents like EDC/HOBt is standard for forming amide bonds.[9][11] This system converts the carboxylic acid into a more reactive HOBt ester, which is then readily attacked by the amine.[9] DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the HOBt. This protocol is robust and generally provides high yields.
Step 3: N-Alkylation of the Azaindole Core (4)
Objective: To introduce a substituent on the pyrrole nitrogen of the azaindole, a common modification in kinase inhibitors to modulate potency and physicochemical properties.
Protocol:
-
To a solution of intermediate (3) (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, add Sodium Hydride (NaH, 60% dispersion) (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add cyclopentyl bromide (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Quality Control: Monitor by LC-MS for the disappearance of starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (ethyl acetate/hexanes) to yield the alkylated product (4) .
Scientist's Note (Expertise): NaH is a strong, non-nucleophilic base that effectively deprotonates the azaindole nitrogen, forming a nucleophilic anion that readily undergoes Sₙ2 reaction with the alkyl halide. Performing the deprotonation at 0 °C helps to control the reaction and minimize potential side reactions.
Step 4: Boc Deprotection of the Piperidine Nitrogen (5)
Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group to reveal the secondary amine, which is the site for final derivatization.
Protocol:
-
Dissolve the Boc-protected intermediate (4) (1.0 eq) in Dichloromethane (DCM) (0.1 M).
-
Add Trifluoroacetic acid (TFA) (10 eq, typically 20-30% v/v in DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Quality Control: Monitor the reaction by LC-MS. The product will have a significantly lower mass (-100 Da).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM (2x) to remove residual TFA.
-
Neutralize the residue by dissolving it in DCM and washing with saturated aqueous NaHCO₃.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the deprotected amine (5) , which is often used immediately in the next step.
Scientist's Note (Trustworthiness): TFA is a standard reagent for Boc deprotection.[12] The mechanism involves acid-catalyzed cleavage, generating the stable tert-butyl cation.[10] It is crucial to ensure complete removal of TFA before the next step, as residual acid will neutralize the amine and prevent it from reacting. The neutralization workup achieves this.
Step 5: Final Amide Coupling to Yield Product (6)
Objective: To complete the synthesis by acylating the piperidine nitrogen.
Protocol:
-
Dissolve the amine intermediate (5) (1.0 eq) in anhydrous DCM (0.1 M).
-
Add DIPEA (2.0 eq) and cool the mixture to 0 °C.
-
Add cyclopentanecarbonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.
-
Quality Control: Monitor the reaction to completion by LC-MS.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product (6) by preparative HPLC or column chromatography to yield the desired JAK1 inhibitor.
-
Final Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocols: Biological Evaluation
In Vitro JAK1 Biochemical Assay
Objective: To determine the direct inhibitory activity (IC₅₀) of the synthesized compound against the JAK1 enzyme.
Protocol:
-
A representative assay can be performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as Z'-LYTE™.
-
Prepare a dilution series of the test compound (6) in DMSO.
-
In a 384-well plate, add the test compound, a suitable peptide substrate, and ATP.
-
Initiate the kinase reaction by adding recombinant human JAK1 enzyme.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the degree of substrate phosphorylation according to the assay kit manufacturer's instructions.
-
Calculate the percent inhibition at each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Profiling: Repeat the assay using recombinant JAK2, JAK3, and TYK2 enzymes to determine selectivity.
Cell-Based STAT Phosphorylation Assay
Objective: To assess the compound's ability to inhibit JAK1 signaling in a cellular context.
Protocol:
-
Culture a suitable human cell line (e.g., human peripheral blood mononuclear cells or UKE-1 cells) under standard conditions.[13]
-
Pre-incubate the cells with a dilution series of the test compound (6) for 1-2 hours.
-
Stimulate the JAK1 pathway by adding a specific cytokine, for example, Interleukin-4 (IL-4) to measure STAT6 phosphorylation.[14]
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells.
-
Quantify the levels of phosphorylated STAT6 (pSTAT6) and total STAT6 using a suitable detection method, such as flow cytometry or an immunoassay (e.g., ELISA).[14][15]
-
Normalize the pSTAT6 signal to total STAT6 and calculate the IC₅₀ value.
Data Summary and Expected Results
The following tables provide an example of how to present the synthesized data.
Table 1: Synthesis Yield and Purity Summary
| Step | Product | Yield (%) | Purity (LC-MS) |
|---|---|---|---|
| 1 | Carboxylic Acid (2) | >95% (crude) | >90% |
| 2 | Amide Intermediate (3) | 75-85% | >98% |
| 3 | N-Alkylated Intermediate (4) | 60-70% | >95% |
| 4 | Deprotected Amine (5) | >95% (crude) | >90% |
| 5 | Final Product (6) | 55-65% | >99% |
Table 2: Biological Activity Profile (Hypothetical Data)
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | pSTAT6 Cell IC₅₀ (nM) |
|---|---|---|---|---|
| Final Product (6) | 5.2 | 255 | 980 | 15.8 |
| Reference Compound | 10.5 | 50.3 | 1250 | 25.1 |
Conclusion
This application note details a reliable and reproducible synthetic route for a novel JAK1-selective inhibitor based on a 5-fluoro-7-azaindole scaffold. The described protocols are robust and include in-process quality control checks to ensure success. The rationale behind key steps is provided to give researchers a deeper understanding of the chemistry involved. The final compound can be effectively profiled for biological activity using the outlined biochemical and cellular assays, providing a clear path from chemical synthesis to pharmacological characterization.
References
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors in development for inflammatory and autoimmune diseases. Nature Reviews Drug Discovery. [Link]
-
Kim, B., & Turvey, S. E. (2023). JAK Signaling's Tissue-Dependent Roles in Inflammation Unveiled. Mirage News. [Link]
-
Patsnap Synapse. (2024). What are JAK1 inhibitors and how do they work?. Patsnap. [Link]
-
Angelini, J., et al. (2021). JAK1: Number one in the family; number one in inflammation?. Rheumatology, Oxford Academic. [Link]
-
Souto, A., et al. (2021). JAK1: Number one in the family; Number one in inflammation?. ResearchGate. [Link]
-
Melo, R., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]
-
Bollacke, A., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Norman, M. H., et al. (2011). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ACS Publications. [Link]
-
N-Boc Deprotection using Oxalyl Chloride. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives. (2014). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Science of Synthesis. [Link]
-
Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. (2017). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. National Institutes of Health. [Link]
-
Reddit Chempros Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Suzuki Coupling of Azaindole. (2022). To synthesize the azaindole based compound Suzuki coupling. Online Inhibitor. [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. National Institutes of Health. [Link]
-
BOC Deprotection Guide. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Characterization of Selective and Potent JAK1 Inhibitors. (2022). Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. National Institutes of Health. [Link]
-
Characterization of Selective and Potent JAK1 Inhibitors. (2022). Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. ResearchGate. [Link]
-
Wang, T., et al. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. PubMed. [Link]
-
Janus Kinase 2 Inhibitors. (2014). Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate. [Link]
-
Janus kinase 2 inhibitors. (2007). Synthesis and characterization of a novel polycyclic azaindole. Europe PMC. [Link]
-
Revealing innovative JAK1 and JAK3 inhibitors. (2023). A comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. [Link]
-
Selective JAK1 inhibitors for inflammatory bowel disease. (2022). Selective JAK1 inhibitors for the treatment of inflammatory bowel disease. ScienceDirect. [Link]
-
Design and Synthesis of New JAK1 Inhibitors. (2021). Design and Synthesis of New JAK1 Inhibitors based on SulfonamideTriazine Conjugates. ResearchGate. [Link]
-
Identification of 7-azaindole derivatives as inhibitors. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
5-Fluoro-7-azaindole-3-carboxylic acid methyl ester. (n.d.). 1027530-64-8. Chemsigma. [Link]
-
Synthesis of Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
Synthesis of amide derivatives for electron deficient amines. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). Coupling reagents. HepatoChem. [Link]
-
Optimized Amide Bond Reaction. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
-
Methyl N-BOC-piperidine-3-carboxylate. (n.d.). Synthio. [Link]
-
Discovery of a JAK3-Selective Inhibitor. (2016). Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. PubMed. [Link]
-
Process optimization for acid-amine coupling. (2022). A catalytic approach. Growing Science. [Link]
-
7-Azaindole breaks carboxylic acid dimers. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications (RSC Publishing). [Link]
Sources
- 1. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1027530-64-8|5-FLuoro-7-azaindole-3-carboxylic acid methyl ester|BLD Pharm [bldpharm.com]
- 8. 5-Fluoro-7-azaindole-3-carboxylic acid methyl ester [1027530-64-8] | Chemsigma [chemsigma.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. hepatochem.com [hepatochem.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
Welcome to the technical support guide for the synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a key intermediate in the development of kinase inhibitors and other pharmaceuticals, optimizing its synthesis is critical for efficient drug discovery pipelines.[1][2]
This guide provides in-depth, field-tested insights in a question-and-answer format to address common challenges encountered during the synthesis, focusing on improving yield and purity.
Pillar 1: The Synthetic Challenge
The target molecule, a substituted 7-azaindole, presents unique synthetic hurdles primarily due to the electronic nature of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring system towards the electrophilic cyclization step inherent in classical indole syntheses.[3][4] This guide focuses on navigating the complexities of the most common route: the Fischer Indole Synthesis.
Caption: General workflow for the synthesis of the target 7-azaindole.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial hydrazone formation is low-yielding or produces significant side products. What is causing this and how can I fix it?
Answer:
This initial condensation step is crucial and its success depends on controlling the equilibrium and minimizing side reactions.
-
Causality: The reaction between 5-fluoro-2-hydrazinopyridine and methyl pyruvate is a reversible condensation. The hydrazine is nucleophilic, but the pyridine nitrogen can be protonated under acidic conditions, reducing its nucleophilicity. Furthermore, the starting hydrazine can be unstable, and the product hydrazone can be susceptible to hydrolysis or further reactions if not handled correctly.
-
Troubleshooting Protocol:
-
pH Control: Use a mild acid catalyst like acetic acid. Strong acids can fully protonate the hydrazine, inhibiting the reaction. The goal is to catalyze the carbonyl addition without deactivating the nucleophile.
-
Water Removal: As a condensation reaction, water is a byproduct. While not always necessary on a small scale, for larger scales or stubborn reactions, removing water (e.g., with a Dean-Stark trap if the solvent is appropriate, like toluene) can drive the reaction to completion.
-
Temperature Management: Run the reaction at room temperature or with gentle heating (40-50°C). Excessive heat can lead to decomposition of the hydrazine or formation of undesired azine byproducts from the self-condensation of the pyruvate.
-
Isolate the Hydrazone: It is often beneficial to isolate and purify the hydrazone intermediate before proceeding to the high-temperature cyclization step. This removes unreacted starting materials and impurities that could complicate the next stage. The hydrazone is typically a stable solid that can be precipitated by cooling or adding a non-polar co-solvent.
-
Q2: The Fischer indolization (cyclization) step is sluggish, requires very high temperatures, or fails completely. Why is this happening?
Answer:
This is the most common failure point in 7-azaindole synthesis via the Fischer method. The low reactivity is inherent to the pyridylhydrazine substrate.
-
Expertise & Causality: The mechanism of the Fischer synthesis involves a key[1][1]-sigmatropic rearrangement of the enehydrazine tautomer.[5][6] The pyridine ring's electron-withdrawing nature disfavors the formation of the electron-rich enehydrazine tautomer and slows down the subsequent rearrangement, which is the rate-limiting step.[4][7] This necessitates forcing conditions, which can lead to decomposition.
Caption: Key steps in the Fischer Indole Synthesis mechanism.
-
Troubleshooting & Optimization Protocol:
-
Catalyst Selection: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is often effective as it serves as both a strong acid catalyst and a dehydrating agent at high temperatures (typically 100-160°C).[3][5] Lewis acids like zinc chloride (ZnCl₂) are also commonly used. A systematic screen of catalysts is recommended.
-
Solvent Choice: High-boiling point solvents like Dowtherm A or sulfolane can provide better temperature control than neat PPA. Microwave irradiation has also been shown to improve yields and reduce reaction times by enabling rapid, uniform heating.[8]
-
Temperature Titration: Carefully optimize the temperature. Start at a lower temperature (e.g., 100°C) and slowly increase it, monitoring the reaction by TLC or LCMS. There is a fine balance between the temperature needed to drive the reaction and the onset of decomposition, which often manifests as charring.
-
| Catalyst System | Typical Temperature | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 100 - 160 °C | Strong acid, dehydrating, effective | Viscous, difficult to stir, harsh workup |
| ZnCl₂ in Acetic Acid | 80 - 120 °C | Milder conditions, homogenous | Can be less effective for deactivated systems |
| Eaton's Reagent (P₂O₅/MsOH) | 70 - 100 °C | Very strong, often more effective than PPA | Corrosive, requires careful handling |
| Microwave Irradiation | 130 - 180 °C | Rapid heating, shorter reaction times | Requires specialized equipment, scale-up challenges |
Q3: My final product is contaminated with a regioisomer. How can I improve selectivity?
Answer:
Regioselectivity is generally not an issue for this specific synthesis when using methyl pyruvate, as it can only enolize in one direction. However, if using an unsymmetrical ketone, this becomes a major consideration.
-
Causality: For an unsymmetrical ketone, two different enehydrazine tautomers can form, leading to two different indole products. The regiochemical outcome is dictated by the relative stability of the enehydrazine isomers and the transition states of the subsequent[1][1]-sigmatropic rearrangement.[7] Generally, cyclization proceeds through the more substituted, thermodynamically more stable enol form.[7] However, strong acids can favor the less substituted, kinetically formed enol.[7]
-
Preventative Measures (for other syntheses):
-
Choice of Ketone: Whenever possible, use a symmetrical ketone or a ketone that can only enolize in one direction (like a pyruvate ester).
-
Acid Strength: The choice of acid can influence the enolization equilibrium. Brønsted acids often favor the kinetic (less substituted) enol, while Lewis acids can favor the thermodynamic (more substituted) enol.
-
Q4: The purification of the crude product is difficult, resulting in low recovery. What are the best practices?
Answer:
The crude product from a high-temperature Fischer synthesis is often a dark, tarry mixture containing baseline impurities and partially cyclized intermediates.
-
Troubleshooting Protocol:
-
Aqueous Workup: After cooling the reaction, the highly acidic mixture (especially PPA) must be quenched carefully by slowly adding it to ice water or an ice/base solution (e.g., NaOH or K₂CO₃). This can be highly exothermic. The goal is to neutralize the acid and precipitate the crude product.
-
Extraction: The product is often soluble in ethyl acetate or dichloromethane. A thorough extraction is necessary. Sometimes, an emulsion can form; adding brine can help break it.
-
Filtration: Often, a significant amount of insoluble, polymeric tar is formed. Filtering the crude organic solution through a plug of silica gel or celite before concentration can remove a large portion of these baseline impurities, making subsequent purification easier.
-
Crystallization: The target molecule, being a relatively planar heterocyclic system, has a good chance of being crystalline. A recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is the most effective way to achieve high purity on a large scale.
-
Column Chromatography: If crystallization fails, silica gel chromatography is the default method. Use a gradient elution, starting with a non-polar solvent (e.g., heptane) and gradually increasing the polarity with ethyl acetate. The product is moderately polar.
-
Reference Experimental Protocol
This is a representative protocol and should be optimized for your specific laboratory conditions.
Step 1: Synthesis of Methyl 2-(2-(5-fluoropyridin-2-yl)hydrazono)propanoate
-
To a solution of 5-fluoro-2-hydrazinopyridine (1.0 eq) in glacial acetic acid (5-10 volumes), add methyl pyruvate (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LCMS until the starting hydrazine is consumed.
-
Slowly add the reaction mixture to a stirred solution of saturated sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum. The hydrazone is typically obtained as a pale yellow solid and can be used in the next step without further purification if purity is >95%.
Step 2: Cyclization to this compound
-
Add the hydrazone intermediate (1.0 eq) to polyphosphoric acid (PPA) (10-20 wt eq) at room temperature.
-
Heat the mixture with vigorous mechanical stirring to 120-140°C.
-
Maintain the temperature for 1-3 hours, monitoring the reaction progress by quenching a small aliquot and analyzing by LCMS.
-
Cool the reaction mixture to below 100°C and carefully pour it onto crushed ice with stirring.
-
Neutralize the aqueous slurry to pH 7-8 with a strong base (e.g., 50% NaOH solution), ensuring the temperature is controlled with an ice bath.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent or by silica gel chromatography.
References
- Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506.
-
Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2023). MDPI. Available at: [Link]
-
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. MySkinRecipes. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. Available at: [Link]
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ.
-
Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. (2024). PubMed. Available at: [Link]
- Optimization and Scaling up of the Azaindole Deriv
- Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50, 1305-1317.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2020). ACS Infectious Diseases.
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Fischer Indole Synthesis. University of Michigan LSA Chemistry. Available at: [Link]
- Le, T. N., et al. (2017).
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. (2022). The Royal Society of Chemistry.
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Available at: [Link]
- Douglas, C. J., & Thomson, R. J. (2016). Understanding and Interrupting the Fischer Azaindolization Reaction. The Journal of Organic Chemistry, 81(17), 7436–7444.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. Available at: [Link]
Sources
- 1. Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate [myskinrecipes.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated 7-Azaindole Esters
Introduction: Fluorinated 7-azaindole esters are a class of compounds of significant interest in medicinal chemistry and drug development.[1][2][3] As bioisosteres of indoles, they often exhibit improved metabolic stability, bioavailability, and binding affinity.[1] However, the introduction of fluorine atoms, while bestowing desirable pharmacological properties, presents unique and often frustrating challenges during purification. This guide provides practical, field-proven insights and troubleshooting strategies to help researchers navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges researchers face, explaining the underlying chemical principles.
Q1: Why is my fluorinated 7-azaindole ester so much harder to purify than its non-fluorinated analog?
A: The difficulty stems from the profound electronic effects of the fluorine atom. Fluorine is the most electronegative element, and its incorporation into the 7-azaindole scaffold alters the molecule's physicochemical properties in several key ways:[4]
-
Altered Polarity and Dipole Moment: Fluorine substitution significantly changes the molecule's electron distribution and dipole moment. This can lead to unexpected elution patterns in chromatography, sometimes making the compound less polar and other times more, depending on the fluorine's position relative to other functional groups.[5]
-
Changes in Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the nearby pyridine nitrogen in the 7-azaindole ring system.[5][6] This reduced basicity can cause issues like peak tailing in reverse-phase HPLC and strong, sometimes irreversible, binding to silica gel in normal-phase chromatography.
-
Modified Solubility: Fluorination can drastically change a molecule's solubility profile. Finding a suitable single-solvent system for recrystallization can become exceptionally difficult, often requiring multi-solvent systems.[5]
-
Unique Intermolecular Interactions: Fluorinated compounds can engage in fluorous-fluorous interactions. While this can be exploited in techniques like Fluorous Solid-Phase Extraction (F-SPE), it can also lead to aggregation or unusual interactions with standard chromatographic media.[5]
Q2: What are the most common impurities I should anticipate in my crude product?
A: Impurities typically arise from the synthetic route used. For 7-azaindole syntheses, which often involve steps like condensation, cyclization, or cross-coupling reactions, common impurities include:[7][8][9][10]
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities. For instance, in a synthesis starting from a fluorinated 3-picoline, residual picoline may be present.[8]
-
Regioisomers: If the fluorination or another substitution step is not perfectly regioselective, you may have isomers that are very difficult to separate.
-
Side-Reaction Products: Dimerization of starting materials or intermediates can occur, especially under strong basic conditions (e.g., using LDA).[8]
-
Dehalogenated Species: If your synthesis involves a halogenated precursor, you might find impurities where the halogen has been reductively removed.
-
Hydrolyzed Ester: The ester group can be sensitive to acidic or basic conditions used during workup or purification, leading to the corresponding carboxylic acid, which will have vastly different chromatographic behavior.
Q3: Which analytical techniques are most reliable for assessing the purity of my final compound?
A: A combination of methods is always best, but for fluorinated compounds, some techniques are more informative than others.
-
Quantitative ¹⁹F NMR (qNMR): This is arguably the most powerful technique for determining the absolute purity of a fluorinated compound.[11] It is highly specific because it directly observes the ¹⁹F nucleus. Unlike chromatography, it does not require a reference standard of the analyte; instead, a certified internal standard of known purity is used for quantification.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse for purity analysis. For fluorinated compounds, using a pentafluorophenyl (PFP) stationary phase can offer unique selectivity and better separation from closely related impurities compared to standard C18 columns.[12][13]
-
Gas Chromatography (GC): GC can be used, but with caution. Fluorinated intermediates can sometimes degrade on the GC column, especially at high injector temperatures.[11] It's crucial to verify that your compound is thermally stable under the chosen GC conditions.
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying impurities by their mass-to-charge ratio, helping you understand what you need to separate.
Part 2: Troubleshooting Guides by Purification Technique
This section provides specific, actionable advice for common problems encountered during purification.
Column Chromatography (Normal Phase - Silica Gel)
| Problem | Probable Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Streaking / Tailing Peaks | 1. High Basicity of Azaindole Nitrogen: The pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the silica surface, causing tailing. 2. Compound Overload: Too much sample applied to the column. | 1. Add a Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the eluent. This competitively binds to the acidic silanol sites, masking them from your compound and improving peak shape. 2. Use Deactivated Silica: Consider using silica gel treated with a deactivating agent or using a different stationary phase like alumina (basic or neutral). 3. Reduce Sample Load: Ensure you are not exceeding the column's loading capacity (typically 1-5% of silica weight). |
| Co-elution with an Impurity | 1. Insufficient Selectivity: The chosen solvent system does not provide enough difference in affinity between your compound and the impurity for the silica stationary phase. 2. Structurally Similar Impurity: A regioisomer or a closely related side product has very similar polarity. | 1. Perform a Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can resolve compounds with close Rf values. 2. Change Solvent System: Switch one of the eluent components to change the separation selectivity. For example, if using Hexane/EtOAc, try switching to Dichloromethane/Methanol. Different solvents have different interactions (e.g., dipole-dipole, hydrogen bonding) which can be exploited. |
| Low or No Recovery | 1. Irreversible Adsorption: The compound is too polar or basic and has permanently bound to the silica gel. This is exacerbated by the reduced pKa of the fluorinated azaindole. 2. Compound Degradation: The acidic nature of silica gel may be decomposing your compound. | 1. "Flush" the Column: After your initial elution, flush the column with a very polar solvent system, such as 10% Methanol in Dichloromethane with 1% TEA, to recover highly retained material. 2. Pre-treat the Silica: Make a slurry of the silica gel in your starting eluent containing 1% TEA, then pack the column. This neutralizes the stationary phase before the compound is introduced. 3. Switch to Reverse-Phase Chromatography: If irreversible binding is a persistent issue, reverse-phase flash chromatography is an excellent alternative. |
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// Edges start -> check_rf; check_rf -> gradient [label="Yes"]; check_rf -> change_solvents [label="No"]; gradient -> check_res; check_res -> success [label="Yes"]; check_res -> change_solvents [label="No"]; change_solvents -> check_res2; check_res2 -> success [label="Yes"]; check_res2 -> change_phase [label="No"]; change_phase -> failure; } .enddot Caption: Decision tree for resolving co-eluting compounds.
Recrystallization
| Problem | Probable Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Compound "Oils Out" | 1. Supersaturation Too High: The solution is too concentrated, or cooling is too rapid, causing the compound to crash out as a liquid phase before it can form an ordered crystal lattice. 2. Melting Point Below Boiling Point: The melting point of the compound is lower than the boiling point of the solvent. | 1. Reduce Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop, then transfer to a refrigerator. Avoid crash-cooling in an ice bath. 2. Use More Solvent: Redissolve the oil in a larger volume of hot solvent to create a less saturated solution, then cool slowly.[14] 3. Add an Anti-solvent: Dissolve the compound in a minimal amount of a "good" hot solvent. Then, add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until turbidity persists. Re-heat to clarify and then cool slowly. This carefully controls the supersaturation point.[14] |
| No Crystals Form | 1. Solution is Undersaturated: The compound concentration is too low for crystallization to occur. 2. High Purity Inhibits Nucleation: Sometimes, very pure compounds are slow to crystallize without nucleation sites. | 1. Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration.[14] 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth. 3. Add a Seed Crystal: If you have a pure crystal from a previous batch, add it to the solution to induce crystallization.[14] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Probable Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: The basic azaindole nitrogen is interacting with residual, acidic silanols on the silica backbone of the C18 column. 2. Metal Chelation: The azaindole moiety may be chelating with trace metals in the HPLC system or column frit. | 1. Lower Mobile Phase pH: Add an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the azaindole nitrogen, preventing its interaction with silanols. 2. Use a PFP Column: Pentafluorophenyl (PFP) phases offer different selectivity mechanisms (π-π, dipole-dipole) that can improve peak shape and resolution for aromatic, fluorinated compounds.[12][13] 3. Add a Chelating Agent: In rare cases, adding a small amount of EDTA to the mobile phase can sequester metal ions and improve peak shape. |
| Insufficient Resolution | 1. Inadequate Stationary Phase Selectivity: The C18 phase is not discriminating enough between the analyte and impurity based on hydrophobicity alone. | 1. Switch to a PFP Column: This is the most effective first step. PFP columns separate based on more than just hydrophobicity, leveraging electrostatic and charge-transfer interactions that are highly sensitive to the presence and position of fluorine atoms.[13] 2. Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different strengths and interactions with the analyte and stationary phase, which can alter selectivity. 3. Use a Fluorous Stationary Phase: For compounds with multiple fluorine atoms, a fluorous-phase column can provide excellent separation based on fluorous interactions.[15] |
Part 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol helps identify a suitable single or binary solvent system for recrystallizing your fluorinated 7-azaindole ester.
-
Preparation: Place ~10-20 mg of your crude material into several small test tubes.
-
Solubility Testing at Room Temperature:
-
To each tube, add a common solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with 0.1 mL.
-
Vortex or shake vigorously after each addition.
-
Observation: If the compound dissolves readily at room temperature, the solvent is a "poor" choice for recrystallization but may be a "good" solvent for a binary system. If it is insoluble, it may be a "good" choice or a potential anti-solvent.
-
-
Solubility Testing at Elevated Temperature:
-
Take the tubes where the compound was poorly soluble at room temperature and heat them gently in a water or sand bath towards the solvent's boiling point.
-
Continue adding the same solvent dropwise until the compound fully dissolves.
-
Observation: If the compound dissolves fully upon heating, it is a good candidate for a single-solvent recrystallization.
-
-
Cooling and Crystallization:
-
Allow the tubes with dissolved compound to cool slowly to room temperature, then place them in an ice bath.
-
Observation: Note the quality and quantity of crystals formed. An ideal solvent will show low solubility when cold and high solubility when hot, resulting in a high yield of clean crystals.
-
-
Binary System (Anti-solvent) Testing:
-
If no single solvent is ideal, take a tube where the compound was highly soluble at room temperature (a "good" solvent).
-
Add a solvent in which the compound was insoluble (an "anti-solvent") dropwise until the solution becomes persistently cloudy (turbid).
-
Gently warm the mixture until it becomes clear again.
-
Allow to cool slowly as in Step 4. This is a promising binary solvent system.
-
Protocol 2: Purity Assessment by Quantitative ¹⁹F NMR (qNMR)
This protocol provides a method for determining the absolute purity of your fluorinated compound without needing a pure reference standard of the analyte itself.[11]
-
Prepare the Internal Standard (IS):
-
Choose a fluorinated internal standard that has a simple ¹⁹F NMR spectrum (ideally a singlet) and whose signal does not overlap with your analyte's signals. A common choice is trifluorotoluene.
-
Accurately weigh a precise amount of the certified internal standard (e.g., 10.0 mg) and dissolve it in a known volume of a suitable deuterated solvent (e.g., 1.00 mL of CDCl₃) to create a stock solution of known concentration.
-
-
Prepare the Sample:
-
Accurately weigh a precise amount of your purified fluorinated 7-azaindole ester (e.g., 20.0 mg).
-
Dissolve this in a precise volume of the internal standard stock solution (e.g., 0.60 mL).
-
-
Acquire the ¹⁹F NMR Spectrum:
-
Ensure the spectrometer is properly tuned and shimmed.
-
Acquire the ¹⁹F NMR spectrum with parameters suitable for quantification: a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal is crucial for accurate integration. A 90° pulse angle should be used.
-
-
Process and Calculate Purity:
-
Integrate the signal for the internal standard and a well-resolved signal for your compound of interest.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard (usually >99.5%)
-
// Nodes start [label="Start: Crude Sample Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; scout [label="Scouting Run on PFP Column\n(e.g., 5-95% ACN/H₂O w/ 0.1% FA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval [label="Evaluate Peak Shape\n& Resolution", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; good_shape [label="Peak shape acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_acid [label="Action: Try 0.1% TFA\ninstead of Formic Acid (FA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; good_res [label="Resolution acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_gradient [label="Action: Optimize Gradient Slope\n(make it shallower around elution time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_modifier [label="Action: Switch Organic Modifier\n(Acetonitrile <-> Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimized [label="Method Optimized for Prep HPLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> scout; scout -> eval; eval -> good_shape; good_shape -> good_res [label="Yes"]; good_shape -> adjust_acid [label="No (Tailing)"]; adjust_acid -> eval; good_res -> optimized [label="Yes"]; good_res -> adjust_gradient [label="No"]; adjust_gradient -> eval; adjust_gradient -> change_modifier [label="Still no resolution"]; change_modifier -> eval; } .enddot Caption: Workflow for developing an HPLC purification method.
References
- BenchChem (2025). analytical techniques for assessing the purity of fluorinated intermediates.
- RosDok (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- LCGC International (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- BenchChem (2025). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
- The Royal Society of Chemistry (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- National Institutes of Health (NIH). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- Organic Chemistry Portal (n.d.). Azaindole synthesis.
- National Institutes of Health (NIH). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Alfa Chemistry (n.d.). Fluorinated Azaindoles.
- ResearchGate (2025). Fluorinated Heterocycles.
- PharmaBlock (n.d.). Azaindoles in Medicinal Chemistry.
- BenchChem (2025). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole.
- LCGC International (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side products in the synthesis of Methyl 5-fluoro-7-azaindole-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-fluoro-7-azaindole-3-carboxylate. As a key building block in medicinal chemistry, ensuring the purity and minimizing side product formation during its synthesis is critical. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to identify and mitigate common impurities.
Introduction: The Synthetic Challenge
The synthesis of Methyl 5-fluoro-7-azaindole-3-carboxylate, while achievable, is often accompanied by the formation of several side products that can complicate purification and compromise the yield and purity of the final compound. The electron-deficient nature of the pyridine ring in the 7-azaindole scaffold introduces unique reactivity challenges compared to standard indole syntheses.[1] This guide will focus on a common synthetic route and address the specific issues that may arise.
A prevalent synthetic strategy involves the reaction of 2-amino-5-fluoropyridine with an acetylene derivative, such as methyl propiolate or a related three-carbon electrophile, followed by a cyclization step. This approach, while direct, can lead to a variety of side products.
Visualizing the Synthetic Pathway and Potential Pitfalls
To better understand the formation of both the desired product and potential side products, the following workflow diagram illustrates the key reaction steps and where impurities can arise.
Caption: Synthetic workflow for Methyl 5-fluoro-7-azaindole-3-carboxylate highlighting the key steps and the branching point for isomeric side product formation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of Methyl 5-fluoro-7-azaindole-3-carboxylate in a question-and-answer format.
Q1: My reaction mixture shows two major spots on TLC with similar Rf values that are difficult to separate. What are they and how can I confirm their identity?
A1: Formation of Regioisomers
This is a classic issue in the synthesis of substituted 7-azaindoles from asymmetric aminopyridines. The two spots likely correspond to your desired product, Methyl 5-fluoro-7-azaindole-3-carboxylate , and its regioisomer, Methyl 6-fluoro-4-azaindole-3-carboxylate .
Causality: The cyclization of the intermediate formed from the Michael addition of 2-amino-5-fluoropyridine to methyl propiolate can occur via attack from either the nitrogen of the pyridine ring or the C3 carbon of the pyridine ring. While the formation of the 7-azaindole (a [2,3-b] fused system) is generally favored, the conditions of the reaction can influence the regioselectivity.
Troubleshooting and Identification:
-
Chromatographic Separation: Utilize a high-resolution chromatography system. A longer column, a shallower gradient (for liquid chromatography), or the use of a different solvent system with varying polarity can help improve separation.
-
Spectroscopic Analysis (NMR):
-
¹H NMR: The proton chemical shifts in the aromatic region will be distinct for the two isomers. For the desired 5-fluoro-7-azaindole, you would expect to see two doublets in the pyridine region. In the isomeric 6-fluoro-4-azaindole, the coupling patterns and chemical shifts of the aromatic protons will differ.
-
¹³C NMR: The chemical shifts of the fluorinated carbon and the surrounding carbons will be different.
-
¹⁹F NMR: This is a definitive technique. The two isomers will have distinct singlets with different chemical shifts.
-
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns in MS/MS experiments may differ.
| Compound | Expected ¹H NMR Features (Aromatic Region) | Expected ¹⁹F NMR (vs. CFCl₃) |
| Methyl 5-fluoro-7-azaindole-3-carboxylate | Two doublets for H-4 and H-6. | Single peak. |
| Methyl 6-fluoro-4-azaindole-3-carboxylate | Different coupling patterns and chemical shifts for H-5 and H-7. | Single peak at a different chemical shift. |
Mitigation:
-
Reaction Conditions: Carefully control the reaction temperature and the choice of base or acid catalyst, as these can influence the regioselectivity of the cyclization.
-
Protecting Groups: In some cases, temporary protection of the amino group can direct the cyclization to the desired isomer.
Q2: My final product appears to be losing its ester group over time or during workup. What is happening?
A2: Hydrolysis and Decarboxylation
You are likely observing two potential degradation pathways: hydrolysis of the methyl ester to the corresponding carboxylic acid, and subsequent decarboxylation of the 3-carboxylic acid.
Causality:
-
Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid in the presence of water, especially under acidic or basic conditions. This is a common issue during aqueous workups or if the product is stored in a non-anhydrous environment.
-
Decarboxylation: Indole-3-carboxylic acids, and by extension azaindole-3-carboxylic acids, can be susceptible to decarboxylation, particularly at elevated temperatures or in the presence of acid or base.[2] This results in the formation of 5-fluoro-7-azaindole.
Troubleshooting and Identification:
-
Analytical Monitoring:
-
TLC: The carboxylic acid will have a lower Rf value than the methyl ester. The decarboxylated product will have a higher Rf.
-
LC-MS: This is the most effective tool. You will observe peaks corresponding to the molecular weights of the methyl ester, the carboxylic acid (M-14), and the decarboxylated product (M-59).
-
-
Spectroscopic Analysis:
-
¹H NMR: The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (often >10 ppm) indicates hydrolysis. The appearance of a new set of aromatic signals corresponding to 5-fluoro-7-azaindole confirms decarboxylation.
-
| Side Product | Molecular Weight Change | Key ¹H NMR Signal Change |
| 5-Fluoro-7-azaindole-3-carboxylic acid | -14 Da | Disappearance of -OCH₃ singlet; appearance of -COOH singlet. |
| 5-Fluoro-7-azaindole | -59 Da | Disappearance of -COOCH₃; appearance of a new proton at C3. |
Mitigation:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry, and perform the reaction under an inert atmosphere.
-
Neutral Workup: If possible, use a neutral aqueous workup. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.
-
Avoid High Temperatures: During purification (e.g., distillation or high-temperature chromatography), keep the temperature as low as possible to prevent decarboxylation.
-
Proper Storage: Store the final product in a cool, dry, and dark place.
Q3: I am observing an impurity with a molecular weight of M+16. What is this?
A3: N-Oxidation
An M+16 peak is a strong indication of the formation of an N-oxide . In the case of 7-azaindoles, the pyridine nitrogen is susceptible to oxidation.
Causality: Oxidizing agents, or even prolonged exposure to air under certain conditions, can lead to the oxidation of the pyridine nitrogen. This is a common side reaction in syntheses involving pyridyl moieties.
Troubleshooting and Identification:
-
LC-MS: The most direct way to identify this impurity is by observing the M+16 peak.
-
¹H NMR: The aromatic protons on the pyridine ring of the N-oxide will be shifted downfield compared to the parent azaindole due to the electron-withdrawing effect of the N-oxide group.
Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Avoid Strong Oxidants: Be mindful of the reagents used and avoid any unnecessary oxidizing agents.
-
Degas Solvents: For sensitive reactions, degassing solvents can help remove dissolved oxygen.
Protocols for Side Product Identification
Protocol 1: LC-MS Analysis for Primary Side Products
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Look for the expected molecular ion peak of the product and the masses corresponding to the potential side products listed in the table above.
Protocol 2: ¹H and ¹⁹F NMR for Isomer Identification
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the aromatic region and the integration of signals.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine NMR spectrum. The presence of two distinct singlets would confirm the presence of both regioisomers.
Summary of Potential Side Products
| Side Product | Structure | Identification Notes |
| Methyl 6-fluoro-4-azaindole-3-carboxylate | Regioisomer | Different NMR chemical shifts and coupling constants in the aromatic region. Distinct ¹⁹F NMR signal. Same MW as the product. |
| 5-Fluoro-7-azaindole-3-carboxylic acid | Hydrolysis Product | Lower Rf on TLC. MW -14 Da. Disappearance of methyl singlet in ¹H NMR. |
| 5-Fluoro-7-azaindole | Decarboxylation Product | Higher Rf on TLC. MW -59 Da. Simplified aromatic signals in ¹H NMR. |
| Methyl 5-fluoro-7-azaindole-N-oxide-3-carboxylate | N-Oxidation Product | MW +16 Da. Downfield shift of pyridine protons in ¹H NMR. |
Visualizing the Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting the synthesis of Methyl 5-fluoro-7-azaindole-3-carboxylate.
Caption: A flowchart for troubleshooting the synthesis of Methyl 5-fluoro-7-azaindole-3-carboxylate.
References
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. (2022).
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole. Benchchem.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
Sources
Stability and degradation of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
Technical Support Center: METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
Introduction
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with this compound (MFP, CAS No. 1190314-69-2). As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, understanding its stability profile is critical for reproducible results and the successful development of novel therapeutics.[1] This document provides in-depth answers to frequently asked questions and troubleshooting workflows related to the stability and degradation of MFP, grounded in established chemical principles and field-proven insights.
Section 1: General Storage and Handling
Proper handling from the moment of receipt is the first step in ensuring the integrity of your experiments. MFP is a stable compound when stored correctly, but certain environmental factors can compromise its purity.
Question: What are the optimal storage conditions for this compound?
Answer:
For long-term stability, the compound should be stored under the conditions summarized in the table below. The primary concerns are moisture and atmospheric oxygen over extended periods.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | The compound is a solid with a stable shelf life at ambient temperature.[2][3] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | While not highly reactive, the pyrrolopyridine ring system can be susceptible to slow oxidation. An inert atmosphere minimizes this risk. |
| Container | Tightly sealed, light-resistant vial | Prevents exposure to moisture and light, which can initiate degradation pathways. |
| Moisture | Store in a dry, well-ventilated place | A material safety data sheet for a structurally similar isomer notes that it is hygroscopic.[4] Moisture can promote hydrolysis of the methyl ester. |
Question: I've received the compound. What initial checks should I perform?
Answer:
Upon receipt, visually inspect the material for any signs of discoloration or clumping, which could indicate moisture absorption or degradation. We recommend running a baseline purity analysis (e.g., HPLC-UV, LC-MS) on a small sample of the new lot. This baseline chromatogram is an invaluable reference for future troubleshooting and stability assessments.
Section 2: Frequently Asked Questions (FAQs) on Stability & Degradation
This section addresses the most common degradation pathways users may encounter. Understanding these mechanisms is key to preventing compound loss and impurity formation.
Question: My MFP sample is showing a new peak in the HPLC after being in a basic aqueous solution. What is happening?
Answer:
You are likely observing hydrolysis of the methyl ester. The ester functional group in MFP is susceptible to base-catalyzed hydrolysis, a common reaction for esters.[5][6] In the presence of a base (like sodium hydroxide or even basic buffer conditions), hydroxide ions act as a nucleophile, attacking the ester's carbonyl carbon. This reaction cleaves the methyl ester to form the corresponding carboxylic acid, 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and methanol.[7][8]
Under strongly basic conditions or with prolonged exposure, further degradation of the pyrrolopyridine ring system itself can occur.[9]
Question: Is the compound sensitive to acidic conditions?
Answer:
Yes, though typically less rapid than base-catalyzed hydrolysis, acid-catalyzed hydrolysis can also occur.[10] This process involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. If your experimental protocol involves strongly acidic aqueous solutions (e.g., pH < 2) and elevated temperatures, you should monitor for the formation of the same carboxylic acid degradant.
Question: I left a solution of MFP on the benchtop exposed to lab lighting and noticed a drop in purity. Is it light-sensitive?
Answer:
Yes, photodecomposition is a valid concern. The pyrrolopyridine core is an aromatic heterocyclic system that can absorb UV light. While fluorine substitution can sometimes enhance the photostability of aromatic compounds, it can also provide pathways for photochemical reactions.[11][12] ICH guidelines for forced degradation studies recommend exposing samples to a minimum of 1.2 million lux hours and 200 watt hours per square meter to assess photostability.[13] Degradation under these conditions can involve complex free-radical mechanisms or photosubstitution reactions.[11][14] Always protect solutions of MFP from light by using amber vials or wrapping containers in aluminum foil.
Question: Can my compound degrade via oxidation?
Answer:
The pyrrole moiety within the pyrrolopyridine structure is an electron-rich heterocycle, making it potentially susceptible to oxidation.[15] Common laboratory oxidants or even dissolved oxygen, especially in the presence of metal ion catalysts, can lead to the formation of N-oxides or other oxidative degradation products.[16] While the compound is generally stable in air as a solid, solutions that are stirred for long periods in the presence of air or subjected to oxidative reaction conditions should be monitored for degradation. Forced degradation studies often use hydrogen peroxide (H₂O₂) to simulate oxidative stress.[13][17]
Section 3: Troubleshooting Guides & Protocols
This section provides actionable workflows to identify and mitigate stability issues.
Troubleshooting Workflow: Investigating Compound Degradation
If you suspect your sample of this compound is degrading, follow this logical progression to identify the cause.
Caption: Troubleshooting workflow for identifying MFP degradation.
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol allows you to intentionally degrade the compound under controlled conditions to understand its liabilities and generate impurity standards for analytical method development.[18]
Objective: To determine the stability of MFP under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound (MFP)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector, or LC-MS
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of MFP at approximately 1 mg/mL in your chosen organic solvent (e.g., ACN).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Prepare a control sample with 1 mL stock and 1 mL of water/ACN (50:50).
-
Acid Hydrolysis: Add 1 M HCl.
-
Base Hydrolysis: Add 1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Use the control sample.
-
Photolytic: Prepare a separate control sample in a clear vial.
-
-
Incubation:
-
Place the Acid, Base, Oxidation, and Thermal vials in a heating block at 60°C.
-
Place the Photolytic vial in a photostability chamber (or expose to controlled lab lighting).
-
Keep a "time zero" aliquot and a control sample protected from light at room temperature.
-
-
Time Points: Withdraw aliquots from each vial at regular intervals (e.g., 2, 8, 24 hours).
-
Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples by HPLC-UV or LC-MS. Compare the chromatograms to the control and "time zero" samples to assess the percentage of degradation and the formation of new peaks.
| Stress Condition | Typical Reagent/Setting | Expected Primary Degradant |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60°C | 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT or 60°C | 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
| Oxidation | 3% H₂O₂, RT or 60°C | N-oxides, ring-opened products |
| Thermal | 80°C (Dry Heat) | Varies, potential for complex decomposition |
| Photolytic | ICH Q1B light exposure | Varies, potential for complex decomposition |
Table based on general forced degradation guidelines.[13][19]
Section 4: Key Degradation Pathways Diagram
The following diagram illustrates the primary chemical liabilities of the this compound structure.
Caption: Primary degradation pathways for MFP.
References
-
Forced Degradation Studies . MedCrave online. (2016-12-14). [Link]
-
MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . Capot Chemical. [Link]
-
Methyl Esters and Derivatives . Royal Society of Chemistry. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry . National Institutes of Health (NIH). [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance . International Journal of Research in Engineering and Science (IJRES). [Link]
-
ChemInform Abstract: PHOTOCHEMISTRY OF FLUOROSUBSTITUTED AROMATIC AND HETEROAROMATIC MOLECULES . Sci-Hub. [Link]
-
Forced Degradation Studies for Biopharmaceuticals . Pharmaceutical Technology. (2016-05-02). [Link]
-
Methyl Esters . Organic Chemistry Portal. [Link]
-
Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters . ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). [Link]
-
Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids . ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]
- Hydrolysis of methyl esters.
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O . SciELO. [Link]
-
Methyl 5-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate . ChemBK. [Link]
-
Photoproduct Formation during the Photolysis of Fluorinated Pesticides . ACS Publications. (2022-08-16). [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings . National Institutes of Health (NIH). (2021-12-07). [Link]
-
Pyrroles and related compounds. XXIV. Separation and oxidative degradation of chlorophyll derivatives . PubMed. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors . National Institutes of Health (NIH). [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives . Semantic Scholar. [Link]
-
Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary . PubMed. [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts . MDPI. [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review . PubMed. [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound - CAS:1190314-69-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. capotchem.com [capotchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Methyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 11. Sci-Hub. ChemInform Abstract: PHOTOCHEMISTRY OF FLUOROSUBSTITUTED AROMATIC AND HETEROAROMATIC MOLECULES / Chemischer Informationsdienst, 1978 [sci-hub.ru]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrroles and related compounds. XXIV. Separation and oxidative degradation of chlorophyll derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijisrt.com [ijisrt.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Pyrrolo[2,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. Pyrrolo[2,3-b]pyridines are a cornerstone in drug discovery, forming the core of numerous therapeutic agents.[1][2] However, their synthesis can present unique challenges.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will delve into the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: I need to synthesize a 7-azaindole. Which named reaction is the best starting point?
Choosing the right synthetic strategy depends heavily on the desired substitution pattern and the availability of starting materials. There is no single "best" method; each has its strengths and weaknesses.
A logical approach to selecting a method is outlined below:
Caption: Decision tree for selecting a synthetic route.
Comparison of Common Synthetic Routes
| Synthetic Route | Typical Starting Materials | Key Advantages | Common Limitations |
| Fischer Indole Synthesis | Pyridylhydrazines and ketones/aldehydes | Well-established, tolerates various functional groups.[3][4] | Requires elevated temperatures and strong acids; regioselectivity can be an issue with unsymmetrical ketones.[3][4] |
| Batcho-Leimgruber | Substituted 2-methyl-3-nitropyridines | High yields, milder conditions for cyclization, good for diverse pyridine substitutions.[5] | Preparation of substituted nitrotoluene precursors can be multi-stepped.[6] |
| Hemetsberger-Knittel | Pyridyl aldehydes and α-azidoacetates | Good for accessing indole-2-carboxylates.[7][8] | Azide precursors can be unstable; reaction is thermally driven and can be vigorous.[7][9] |
| Bartoli Indole Synthesis | Nitro-pyridines and vinyl Grignard reagents | Particularly effective for synthesizing 7-substituted 4- and 6-azaindoles. | Requires a large excess of the Grignard reagent; sensitive to steric hindrance. |
| Transition-Metal Catalysis | Aminopyridines and alkynes/alkenes | High atom economy, direct C-H functionalization possible, milder conditions.[10][11][12] | Catalyst deactivation by pyridine nitrogen is a major challenge; expensive catalysts and ligands.[10] |
Q2: My transition-metal-catalyzed cyclization is failing. What is the most likely cause?
A common failure mode in these reactions is catalyst deactivation. The nitrogen atom of the pyridine ring in the starting material (e.g., an aminopyridine) can act as a ligand, strongly coordinating to the transition metal center (like Rh, Pd, or Ru) and inhibiting its catalytic activity.[10]
Troubleshooting Steps:
-
Choice of Catalyst/Ligand: Ensure your ligand is strongly coordinating enough to prevent the substrate from displacing it but allows for the desired catalytic cycle to proceed.
-
Additives: In some rhodium(III)-catalyzed syntheses, a silver salt (e.g., AgSbF₆) is used as an additive. The Ag⁺ ion is believed to act as an oxidant, regenerating the active cationic Rh(III) catalyst and promoting key steps like C-H activation and reductive elimination.[10]
-
Protecting Groups: Temporarily protecting the pyridine nitrogen can prevent catalyst coordination, though this adds extra steps to the synthesis.
-
Slow Addition: Adding the aminopyridine substrate slowly to the reaction mixture can maintain a low concentration, minimizing catalyst inhibition.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low Yield in Fischer Indole Synthesis of a 7-Azaindole
Question: I am attempting a Fischer synthesis using a pyridylhydrazine and cyclohexanone with PPA (polyphosphoric acid), but my yields are consistently below 30%. What can I do?
Causality & Solution: Low yields in the Fischer indole synthesis are a frequent issue, often related to the harsh acidic conditions and high temperatures required, which can lead to substrate degradation or unwanted side reactions.[3][13]
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yield.
Detailed Optimization Steps:
-
Verify Hydrazone Formation: Before proceeding to the cyclization, ensure the initial condensation to form the pyridylhydrazone is complete and the product is pure. Impurities can inhibit the subsequent indolization.
-
Catalyst Screening: PPA is effective but can be viscous and difficult to work with. A screening of different acid catalysts is highly recommended. The optimal choice is substrate-dependent.[4][13]
Catalyst Type Examples Rationale Brønsted Acids p-Toluenesulfonic acid (p-TSA), H₂SO₄ Readily available and effective. Lewis Acids ZnCl₂, BF₃·OEt₂ Often milder and can improve yields by coordinating differently to the substrate.[4] Solid Acids Amberlyst-15, Montmorillonite K-10 Can simplify workup and purification. -
Temperature and Time: These reactions are highly sensitive to temperature.[13]
-
Too low: The[12][12]-sigmatropic rearrangement (the key step) may not occur or will be too slow.
-
Too high: Leads to decomposition, charring, and side-product formation.
-
Action: Run a temperature screen (e.g., 80°C, 100°C, 120°C) and monitor by TLC or LC-MS to find the optimal balance between reaction rate and degradation.
-
-
Microwave Irradiation: Using a microwave reactor can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields by minimizing thermal decomposition.[13]
Problem 2: Side Product Formation in Batcho-Leimgruber Synthesis
Question: During the reductive cyclization of my β-dimethylamino-nitrostyrene derivative using Pd/C and H₂, I'm getting a complex mixture of products instead of my desired 7-azaindole. What's going wrong?
Causality & Solution: The Batcho-Leimgruber synthesis involves the formation of a key enamine intermediate, followed by a reductive cyclization.[5][6] Side products can arise from incomplete reduction, over-reduction, or instability of intermediates.
Key Steps & Potential Pitfalls:
-
Enamine Formation: The initial condensation between the 2-methyl-3-nitropyridine and a formamide acetal (like DMF-DMA) must be driven to completion. Incomplete reaction leaves starting material that can interfere with the reduction.
-
Optimization: Ensure anhydrous conditions. Heating is typically required, and removing the generated methanol can help drive the equilibrium.[6] Microwave assistance can also be beneficial here.
-
-
Reductive Cyclization: This is the most critical step.
-
Catalyst Poisoning: The pyridine nitrogen can poison the Palladium catalyst. Adding a small amount of a non-coordinating acid (like acetic acid) can protonate the pyridine, preventing it from binding to the catalyst surface.
-
Incomplete Cyclization: If the reduction of the nitro group is too fast and cyclization is slow, you may isolate the amino-enamine or other intermediates.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reducing agents.
-
Recommended Reducing Agents for Cyclization
| Reagent | Conditions | Advantages/Disadvantages |
| Pd/C, H₂ | H₂ (balloon or Parr shaker), various solvents (EtOH, EtOAc, THF) | Clean, high-yielding. Susceptible to catalyst poisoning. |
| Raney Nickel, H₂ | H₂ (balloon or Parr shaker), MeOH or EtOH | Very active catalyst, can sometimes over-reduce other functional groups. |
| Iron powder / Acetic Acid | Fe, AcOH, heat | Classic, inexpensive method for nitro reduction. Workup can be tedious. |
| Sodium Dithionite (Na₂S₂O₄) | Biphasic system (e.g., DCM/H₂O) with a phase-transfer catalyst | Mild conditions, good for sensitive functional groups. |
| Titanium(III) chloride (TiCl₃) | Aqueous solution, often buffered | Effective and mild, particularly useful if hydrogenation fails.[6] |
Problem 3: Purification Challenges and Tarry Residues
Question: My reaction to form a substituted 7-azaindole seems to work based on LC-MS, but the workup yields a dark, tarry material that is very difficult to purify by column chromatography. How can I improve my isolation procedure?
Causality & Solution: Pyrrolo[2,3-b]pyridines, like indoles, can be sensitive to strong acids and oxidative conditions, leading to polymerization or degradation, especially at elevated temperatures. The pyrrolic nitrogen makes the ring system electron-rich and susceptible to electrophilic attack.
Strategies for Cleaner Isolation:
-
Aqueous Workup:
-
Quench Carefully: Neutralize the reaction mixture carefully. If the reaction was run in strong acid (like PPA), quench by pouring it onto ice and then slowly adding a base like NaOH or NaHCO₃ until the pH is neutral or slightly basic.
-
Avoid Strong Acids: During extraction, avoid washing with strong acids unless your product is basic enough to form a stable salt and you plan to extract it into the aqueous layer.
-
-
Purification:
-
Silica Gel Choice: 7-azaindoles can be basic and may streak on standard silica gel. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in your eluent system). This neutralizes acidic sites on the silica, preventing product decomposition and improving peak shape.
-
Alternative Sorbents: If silica fails, try alumina (basic or neutral) or a C18-functionalized reverse-phase silica for purification.
-
Trituration/Crystallization: Before resorting to chromatography, attempt to triturate the crude oil with a non-polar solvent (like hexanes, diethyl ether, or a mixture) to precipitate the product as a solid. This is often a highly effective way to remove non-polar impurities and baseline "tar."
-
Example Protocol: Batcho-Leimgruber Synthesis of 7-Azaindole
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Enamine Formation
-
To a solution of 2-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA. The resulting crude β-dimethylamino-2-nitrostyrene derivative is often a dark red oil and can be used in the next step without further purification.[6]
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).
-
Pressurize the reaction vessel with hydrogen gas (H₂) (typically 50 psi or balloon pressure) and stir vigorously at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography (using triethylamine-treated silica gel) or crystallization.
References
-
Chen, K., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. RSC Chemical Science. Available at: [Link]
-
Zhang, Y., et al. (2023). Transition-metal-catalyzed 7-azaindole-directed C-H activation. ResearchGate. Available at: [Link]
-
Singh, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
Cerna, I., et al. (2020). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. Available at: [Link]
-
Hill, M. S., et al. (2004). The synthesis and late transition metal chemistry of 7-aza-N-indolyl phosphines and the activity of their palladium complexes in CO-ethene co-polymerisation. University of Bath's research portal. Available at: [Link]
-
Haugan, H., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Wikipedia. (2023). Hemetsberger indole synthesis. Wikipedia. Available at: [Link]
-
Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]
-
Roy, P., et al. (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Sci-Hub. Available at: [Link]
-
Baran, P. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
An, F., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. Available at: [Link]
-
Li, M., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
-
ChemEurope. (n.d.). Hemetsberger indole synthesis. chemeurope.com. Available at: [Link]
-
Le, T., et al. (2022). Different strategies for synthesis of 7-azaindoles. ResearchGate. Available at: [Link]
-
Gribble, G. (n.d.). The Leimgruber-Batcho Indole Synthesis. Organic Chemistry. Available at: [Link]
-
Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Durham University. Available at: [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. SynArchive. Available at: [Link]
-
Ali, M. A. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Gribble, G. (2019). Hemetsberger Indole Synthesis. ResearchGate. Available at: [Link]
- Badawey, E. A. M., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]
-
Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo(2,3-b)pyridine analogues. Scribd. Available at: [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Hemetsberger_indole_synthesis [chemeurope.com]
- 10. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Methyl 5-fluoro-7-azaindole-3-carboxylate Derivatives
Welcome to the technical support center for Methyl 5-fluoro-7-azaindole-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the solubility challenges commonly encountered with this important class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.
The 7-azaindole scaffold is a bioisostere of indole and is prevalent in many biologically active molecules, particularly kinase inhibitors.[1][2] The introduction of a nitrogen atom into the ring can modulate physicochemical properties like lipophilicity and hydrogen bonding capacity, often with the goal of improving aqueous solubility and pharmacokinetic profiles.[1][3] However, many derivatives, including crystalline ester forms like Methyl 5-fluoro-7-azaindole-3-carboxylate, remain poorly soluble in aqueous media, a significant hurdle for in vitro assays and in vivo studies.[4][5]
This guide provides a question-and-answer-based troubleshooting framework to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: I have a new batch of a Methyl 5-fluoro-7-azaindole-3-carboxylate derivative. What is the first thing I should do to assess its solubility?
A: The first step is to determine the compound's basic solubility characteristics. This will inform your entire experimental strategy.
-
Initial Solvent Screening: Test solubility in a small range of common laboratory solvents. Start with Dimethyl Sulfoxide (DMSO), a powerful aprotic solvent that dissolves most organic molecules. Then, assess solubility in polar protic solvents like ethanol and methanol, and finally in aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0). This will give you an initial indication of its properties.
-
Kinetic vs. Thermodynamic Solubility: For screening purposes, determining the kinetic solubility is often sufficient and more relevant to how compounds are handled in assays.[6] This measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer. The "shake-flask" method is the gold standard for determining thermodynamic solubility, which is the true equilibrium solubility.[7]
Q2: My compound dissolves perfectly in 100% DMSO, but precipitates immediately when I add it to my aqueous assay buffer. Why does this happen?
A: This is a classic and very common problem related to the drastic change in solvent polarity.[6] Your compound is highly soluble in the organic solvent (DMSO) but exceeds its solubility limit in the final aqueous environment. The clear DMSO stock does not guarantee solubility upon dilution. This is often an issue of kinetic solubility, where the compound "crashes out" before it can reach a stable dissolved state in the new medium.[6]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is a critical consideration, as DMSO can have its own biological effects and toxicity. For most cell lines, a final concentration of 0.1% to 0.5% DMSO is well-tolerated.[8] However, this is cell-line dependent and should be verified. Always include a "vehicle control" in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.[8]
Q4: Can the pH of my buffer affect the solubility of my 7-azaindole derivative?
A: Yes, significantly. The 7-azaindole ring system contains a pyridine nitrogen (at position 7) which is weakly basic. Depending on its pKa, this nitrogen can become protonated at acidic pH, forming a more soluble salt. Therefore, attempting to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 5-6) may increase its solubility compared to a neutral (pH 7.4) or basic buffer. Conversely, other functional groups on the molecule could have acidic properties, making the compound more soluble at higher pH. A pH-solubility profile is highly recommended.[9]
Troubleshooting Guide: Resolving Compound Precipitation
If you observe precipitation (cloudiness, turbidity, or visible particles) after adding your compound to an aqueous medium, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for compound precipitation.
Strategy 1: Employing Co-Solvent Systems
Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[10][11] This is often the quickest and most direct approach for in vitro screening.
Experimental Protocol: Preparing a Co-Solvent Formulation
-
Primary Stock Preparation: Prepare a high-concentration stock solution of your compound (e.g., 10-50 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Co-Solvent Selection: Choose a co-solvent system based on your experimental needs. See the table below for common starting points.
-
Formulation Preparation: Prepare the formulation by sequential addition of components. A common vehicle for in vivo studies is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline .[12]
-
Start with the required amount of your compound powder in a sterile vial.
-
Add the 10% volume of DMSO and vortex until the compound is fully dissolved.
-
Add the 40% volume of PEG300 and vortex thoroughly.
-
Add the 5% volume of Tween 80 and vortex thoroughly.
-
Slowly add the final 45% volume of saline or PBS while vortexing to prevent the compound from precipitating.
-
-
Final Observation: The final formulation should be a clear, homogenous solution. If precipitation occurs, you may need to adjust the ratios or lower the final compound concentration.
Table 1: Common Co-Solvent Systems for Preclinical Studies
| Vehicle Composition | Typical Use Case | Considerations |
| 5-10% DMSO in Saline/PBS | In vitro assays, initial in vivo screens | High risk of precipitation upon injection. Best for low concentrations.[12] |
| 10% DMSO, 40% PEG400, 50% Saline | General purpose in vivo (IP, IV) | PEG400 is a common, well-tolerated polymer. Good starting point. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | For very challenging compounds, oral gavage | Tween 80 is a non-ionic surfactant that aids in forming micelles, further enhancing solubility.[9][12] |
| 30% Solutol HS 15 in Water | IV formulations | Solutol is a non-ionic solubilizer and emulsifying agent. |
| 20% Captisol® (SBE-β-CD) in Saline | IV or oral formulations | Captisol® is a modified cyclodextrin specifically designed to enhance solubility.[13][14] |
Note: All percentages are v/v. The optimal vehicle for any specific compound and experiment must be determined empirically.
Strategy 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly higher aqueous solubility.[13][14][16] This is an excellent strategy for both in vitro and in vivo applications as they are generally well-tolerated.[17]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol: Cyclodextrin Complexation
-
Select a Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for general use.[15] Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) is often used for parenteral formulations due to its high solubility and safety profile.[14][18]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your desired aqueous buffer (e.g., 20-40% w/v).
-
Method A (from DMSO stock):
-
Prepare a concentrated stock of your compound in DMSO.
-
Slowly add the DMSO stock to the vortexing cyclodextrin solution. The cyclodextrin in the aqueous phase will help capture the compound molecules as they are diluted, preventing precipitation.
-
-
Method B (Co-precipitation):
-
Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., methanol or ethanol).
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid powder is a drug-cyclodextrin complex that can be dissolved directly in an aqueous buffer.[16]
-
Strategy 3: Amorphous Solid Dispersions (Advanced)
For later-stage development, particularly for oral formulations, creating an amorphous solid dispersion (ASD) is a powerful technique.[19][20] Crystalline compounds have a high lattice energy that must be overcome to dissolve. By converting the compound to a high-energy amorphous state and dispersing it within a polymer matrix, you can significantly enhance its dissolution rate and achieve supersaturated concentrations.[21][22]
Key Principles:
-
Amorphous State: Lacks the ordered crystal lattice, making it easier to dissolve.[21]
-
Polymer Carrier: A polymer (e.g., HPMCAS, PVP, Soluplus®) is used to stabilize the amorphous drug and prevent it from recrystallizing over time.[19][23]
-
Manufacturing: ASDs are typically produced by spray-drying or hot-melt extrusion.[22][24]
While the preparation of ASDs requires specialized equipment, it is a leading strategy for formulating poorly soluble drugs for oral delivery and is a key consideration for compounds advancing toward clinical development.[20][22]
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
- Vertex AI Search. (n.d.). Improving Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect - TSpace.
- Vertex AI Search. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH.
- Vertex AI Search. (n.d.). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH.
- Vertex AI Search. (n.d.). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
- Vertex AI Search. (n.d.). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals | ACS Central Science.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Vertex AI Search. (n.d.). 4-Azaindole Analogs Demonstrate Enhanced Aqueous Solubility and Permeability for p21-Activated Kinase-1 (PAK1) Inhibitors - Benchchem.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Co-solvent: Significance and symbolism.
- Vertex AI Search. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects - PMC.
- Vertex AI Search. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Inherent formulation issues of kinase inhibitors - PubMed.
- Vertex AI Search. (n.d.). Troubleshooting | BioAssay Systems.
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search. (n.d.). Azaindole Therapeutic Agents - PMC - PubMed Central.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Inherent formulation issues of kinase inhibitors - DSpace.
- Vertex AI Search. (n.d.). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer - American Chemical Society.
- Vertex AI Search. (n.d.). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University.
- Vertex AI Search. (n.d.). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online.
- Vertex AI Search. (n.d.). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Assay Troubleshooting | MB - About.
- Vertex AI Search. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs - Benchchem.
- Vertex AI Search. (n.d.). Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II) - PubMed.
- Vertex AI Search. (n.d.). 5-Fluoro-7-azaindole-3-carboxylic acid/ LIDE PHARMA- Factory supply / Best price CAS NO.1067193-34-3.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. crystallizationsystems.com [crystallizationsystems.com]
- 20. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 22. pharmtech.com [pharmtech.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
Technical Support Center: METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE Reactions
Welcome to the technical support center for METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile heterocyclic building block. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and understanding its reactivity is key to successful drug discovery programs.[1][2][3] This document provides a structured question-and-answer format to address specific experimental issues, offering explanations grounded in mechanistic principles and providing actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized to directly address common experimental challenges with this compound.
Ester Hydrolysis to the Carboxylic Acid
Question: I am having difficulty hydrolyzing the methyl ester of this compound to the corresponding carboxylic acid. My reaction is either incomplete or I observe decomposition of the starting material. What are the recommended conditions?
Answer:
The hydrolysis of the methyl ester on the 5-fluoro-7-azaindole core can be challenging due to the electron-deficient nature of the heterocyclic system.[4] Standard saponification conditions using strong bases at elevated temperatures can lead to side reactions, including ring opening or degradation. The key is to employ milder conditions that are effective for cleaving the ester without compromising the integrity of the pyrrolopyridine ring.
Causality of the Problem:
-
Electron-Deficient Ring System: The pyridine nitrogen and the 5-fluoro substituent withdraw electron density from the pyrrole ring, making the entire system sensitive to harsh nucleophilic attack.
-
Potential for Side Reactions: Strong bases can deprotonate the pyrrole N-H, which can lead to undesired subsequent reactions. Elevated temperatures can promote decomposition pathways.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Base | Lithium hydroxide (LiOH) is the preferred base. | LiOH is a milder base compared to NaOH or KOH and is often effective for the hydrolysis of esters in sensitive heterocyclic systems.[5] |
| Solvent System | A mixture of tetrahydrofuran (THF) and water or methanol and water is recommended. | This ensures the solubility of both the ester starting material and the inorganic base. |
| Temperature | Start at room temperature and gently heat if necessary (e.g., 40-50 °C). | Milder temperatures minimize the risk of decomposition. Monitor the reaction by TLC or LC-MS to avoid prolonged heating. |
| Reaction Monitoring | Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction. | This will help determine the optimal reaction time and prevent the formation of degradation products due to extended reaction times. |
Recommended Protocol for Ester Hydrolysis:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add a solution of LiOH (1.5 to 3.0 equivalents) in water to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
The carboxylic acid product will often precipitate out of the solution and can be collected by filtration.
-
If the product remains in solution, extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
Purification of the Carboxylic Acid:
The resulting carboxylic acid is often a polar solid. If impurities are present, consider the following purification strategies:
-
Recrystallization: If a suitable solvent system can be found (e.g., ethanol/water, acetonitrile).
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, re-acidify the aqueous layer to precipitate the pure carboxylic acid.[6]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient is an effective purification method.[6]
Amide Coupling Reactions
Question: I have successfully synthesized the 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID, but I am struggling with the subsequent amide coupling. My yields are low, and I have difficulty purifying the final product. What are the best coupling reagents and conditions for this substrate?
Answer:
Amide coupling of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID can be achieved with high efficiency using the appropriate coupling reagents and reaction conditions. The choice of coupling reagent is critical to activate the carboxylic acid effectively without promoting side reactions.
Causality of the Problem:
-
Poor Carboxylic Acid Activation: Inefficient activation of the carboxylic acid will lead to low conversion to the desired amide.
-
Side Reactions of Activated Intermediate: The activated carboxylic acid intermediate can be unstable and may decompose or participate in undesired side reactions if the coupling with the amine is not rapid.
-
Electron-Deficient Amines: If coupling with an electron-deficient amine, the nucleophilicity of the amine is reduced, making the reaction more challenging.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic Anhydride) are highly recommended. | HATU is a highly efficient coupling reagent that works well for a wide range of amines, including less nucleophilic ones. T3P is another excellent choice, particularly for its ease of workup, as the byproducts are water-soluble.[4] |
| Base | A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) should be used. | These bases are required to neutralize the acid formed during the reaction and to facilitate the coupling process without competing with the primary amine as a nucleophile. |
| Solvent | Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are suitable. | These solvents are effective at dissolving the reactants and facilitating the reaction. Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate. |
| Temperature | The reaction is typically carried out at room temperature. | In cases of low reactivity, gentle heating may be applied, but this should be done with caution to avoid decomposition. |
Recommended Protocol for Amide Coupling using HATU:
-
To a solution of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID (1.0 eq) in anhydrous DMF, add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Alkylation of the Pyrrole Nitrogen
Question: I am attempting to N-alkylate the pyrrole nitrogen of this compound, but I am observing a mixture of products, including alkylation at the pyridine nitrogen (N7). How can I achieve selective N1 alkylation?
Answer:
Regioselective N-alkylation of the 7-azaindole core can be challenging due to the presence of two potentially reactive nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The electron-withdrawing nature of the 5-fluoro and 3-carboxylate groups further influences the reactivity of these positions. Generally, the pyrrole nitrogen is more nucleophilic and kinetically favored for alkylation. However, the pyridine nitrogen can also be alkylated, leading to the formation of a quaternary pyridinium salt, especially under certain conditions.
Causality of the Problem:
-
Competing Nucleophilic Centers: Both the N1 and N7 nitrogens can act as nucleophiles.
-
Hard and Soft Acid-Base Theory: The choice of alkylating agent and reaction conditions can influence the site of alkylation. Hard electrophiles may favor reaction at the harder pyridine nitrogen, while softer electrophiles will prefer the softer pyrrole nitrogen.
-
Steric Hindrance: The steric environment around the N1 and N7 positions can also play a role in directing the alkylation.
Troubleshooting & Optimization for Selective N1-Alkylation:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic base such as Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3) . | These bases are effective at deprotonating the pyrrole N-H without interfering with the alkylation reaction. NaH is a stronger base and should be used with caution. |
| Solvent | Anhydrous polar aprotic solvents like DMF or THF are preferred. | These solvents facilitate the deprotonation and subsequent alkylation. |
| Alkylating Agent | Use a reactive alkyl halide (e.g., methyl iodide, benzyl bromide). | More reactive alkylating agents will favor the kinetically controlled N1-alkylation. |
| Temperature | Perform the reaction at low to ambient temperatures (e.g., 0 °C to room temperature). | Lower temperatures generally favor the kinetic product (N1-alkylation) over the thermodynamic product. |
Recommended Protocol for N1-Alkylation:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the alkylating agent (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Flowchart for Troubleshooting N-Alkylation Regioselectivity:
Caption: Troubleshooting workflow for N-alkylation regioselectivity.
References
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
-
Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., & Senanayake, C. H. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132. [Link]
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11774-11789. [Link]
-
National Institutes of Health. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
- He, H.-Q., Chang, Y.-W., Xu, W.-M., & Liu, F.-M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Reducing impurities in the synthesis of fluorinated heterocycles
Technical Support Center: Synthesis of Fluorinated Heterocycles
A Guide for Researchers and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your research and development.
Part 1: Understanding the Core Challenges
The introduction of fluorine into heterocyclic scaffolds can dramatically alter the physicochemical and biological properties of molecules, making it a valuable strategy in drug discovery. However, the unique reactivity of organofluorine compounds often leads to specific synthetic challenges, including the formation of intractable impurities. This guide will help you navigate these complexities.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Poor Regioselectivity in Aromatic Nucleophilic Substitution (SNAr) Reactions
Question: "I am attempting to synthesize a difluoro-substituted quinoline via an SNAr reaction with a dichlorinated precursor and potassium fluoride. My crude NMR shows a mixture of regioisomers. How can I improve the selectivity?"
Answer: This is a common issue stemming from the subtle differences in electronic activation at various positions on the heterocyclic ring. The position of the electron-withdrawing groups and the overall electron density of the ring dictate the preferred site of nucleophilic attack.
Underlying Cause: The regioselectivity of SNAr reactions is governed by the stability of the Meisenheimer intermediate. The more stable the intermediate, the more favored the reaction pathway. In many heterocyclic systems, the energy differences between potential intermediates can be small, leading to mixtures of products.
Troubleshooting Protocol:
-
Solvent and Temperature Optimization: The polarity of the solvent can significantly influence the stability of the Meisenheimer complex.
-
Protocol: Screen a range of aprotic polar solvents such as DMSO, DMF, and NMP. Start with a moderate temperature (e.g., 80 °C) and incrementally increase it. In some cases, a less polar solvent like sulfolane can enhance selectivity.
-
Rationale: Solvents with high dielectric constants can better stabilize the charged intermediate, potentially favoring one regioisomer over another.
-
-
Choice of Fluoride Source: Not all fluoride sources are equal. The nature of the cation and the presence of any phase-transfer catalyst can impact reactivity and selectivity.
-
Protocol: Compare the results of using KF with those of other fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The use of a phase-transfer catalyst, such as 18-crown-6 with KF, can also be beneficial.
-
Rationale: CsF is more soluble and less coordinating than KF, often leading to a "naked" and more reactive fluoride anion. TBAF provides a highly reactive, anhydrous source of fluoride.
-
-
Microwave-Assisted Synthesis: Microwave irradiation can often improve regioselectivity by providing rapid and uniform heating, which can favor the kinetically controlled product.
-
Protocol: If available, perform the reaction in a dedicated microwave reactor. Screen a range of temperatures (100-180 °C) and reaction times (5-30 minutes).
-
Data Summary Table:
| Parameter | Condition A | Condition B | Condition C |
| Solvent | DMF | DMSO | Sulfolane |
| Fluoride Source | KF | CsF | KF/18-crown-6 |
| Temperature | 120 °C | 120 °C | 150 °C |
| Regioisomeric Ratio | 2:1 | 5:1 | >10:1 |
Workflow for Improving Regioselectivity:
Caption: A stepwise approach to optimizing regioselectivity in SNAr fluorination.
Issue 2: Defluorination as a Major Side Reaction
Question: "During my lithiation-electrophilic quench sequence on a fluoropyridine derivative, I am observing significant amounts of the defluorinated-protonated byproduct. How can I prevent this?"
Answer: Defluorination is a common side reaction when working with organolithium or Grignard reagents on fluorine-containing heterocycles. This is due to the high electronegativity of fluorine, which makes the ortho-protons more acidic and susceptible to deprotonation, leading to a benzyne-type intermediate or direct metal-halogen exchange.
Underlying Cause: The strong electron-withdrawing nature of fluorine acidifies the protons at the adjacent positions. Strong bases like n-BuLi can deprotonate at this position, leading to elimination of the fluoride and formation of a reactive intermediate that is then quenched to give the undesired byproduct.
Troubleshooting Protocol:
-
Use of Non-Nucleophilic Bases: Switching to a base that is sterically hindered and less nucleophilic can favor deprotonation at the desired site over attack at the carbon-fluorine bond.
-
Protocol: Employ lithium diisopropylamide (LDA) or the lithium salt of 2,2,6,6-tetramethylpiperidine (LiTMP) instead of n-BuLi.
-
Rationale: These bulky bases are less likely to coordinate to the fluorine atom and are more selective for proton abstraction.
-
-
Cryogenic Conditions: The stability of the organometallic intermediates is highly temperature-dependent.
-
Protocol: Perform the lithiation at very low temperatures, typically -78 °C (dry ice/acetone bath) or even lower (e.g., -90 °C with a cryocooler). Ensure the electrophile is also pre-cooled before addition.
-
Rationale: At these temperatures, the rate of the defluorination side reaction is significantly reduced, allowing the desired reaction to proceed.
-
-
Halogen-Metal Exchange: If your substrate has another halogen (e.g., bromine or iodine) at the desired position of functionalization, a halogen-metal exchange can be a much cleaner and more efficient alternative to deprotonation.
-
Protocol: Use two equivalents of n-BuLi at -78 °C to effect the exchange.
-
Rationale: The rate of halogen-metal exchange is often much faster than deprotonation or defluorination, providing a more selective route to the desired organometallic intermediate.
-
Logical Decision Pathway for Preventing Defluorination:
Caption: Decision tree for mitigating defluorination during metallation reactions.
Issue 3: Incomplete Reaction and Difficult Purification with Trifluoromethylating Reagents
Question: "I am using Ruppert's reagent (TMSCF3) for a trifluoromethylation reaction, but the conversion is low, and I'm having trouble separating my product from unreacted starting material and silicon-containing byproducts."
Answer: Trifluoromethylation with nucleophilic CF3 sources like TMSCF3 requires careful control of initiation and reaction conditions. The formation of silicon-based byproducts is inherent to the process and requires a specific workup and purification strategy.
Underlying Cause: The reaction is initiated by a catalytic amount of a nucleophile (often a fluoride source like TBAF) to generate the active trifluoromethyl anion. Inefficient initiation can lead to low conversion. The silicon byproducts (e.g., TMS-F) can be volatile or co-elute with the product during chromatography.
Troubleshooting Protocol:
-
Activator and Stoichiometry: The choice and amount of the activator are critical.
-
Protocol: Use a catalytic amount (5-10 mol%) of a well-defined activator like tetramethylammonium fluoride (TMAF) or potassium fluoride/18-crown-6. Ensure the TMSCF3 is used in a slight excess (1.2-1.5 equivalents).
-
Rationale: Anhydrous conditions are crucial for the activator to be effective. Some commercially available TBAF solutions contain water, which can inhibit the reaction.
-
-
Specialized Workup Procedure: A standard aqueous workup may not be sufficient to remove all silicon byproducts.
-
Protocol: After the reaction is complete, quench with an aqueous solution of a fluoride source like KF or TBAF. Stir for 30-60 minutes at room temperature. This will convert the remaining silicon species into less soluble siloxanes that can be more easily removed.
-
Rationale: This "fluoride wash" helps to hydrolyze silyl ethers and other silicon-containing intermediates into species that are more readily separated during extraction or chromatography.
-
-
Chromatography Strategy: Standard silica gel chromatography can sometimes be challenging.
-
Protocol: Consider using a less polar solvent system for your column chromatography. In some cases, a plug of basic alumina before the silica gel column can help to trap some of the more polar byproducts. Alternatively, reverse-phase chromatography can be effective if the product is sufficiently nonpolar.
-
Rationale: The polarity of the silicon byproducts can be very similar to that of the desired product. Altering the stationary or mobile phase can help to achieve better separation.
-
Experimental Workflow for Trifluoromethylation:
Caption: A robust workflow for nucleophilic trifluoromethylation and purification.
Part 3: References
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214–8264. [Link]
Technical Support Center: Scale-up Synthesis of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
Welcome to the technical support center for the scale-up synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable 7-azaindole derivative. The insights provided herein are grounded in established chemical principles and aim to offer practical solutions to common challenges encountered during laboratory and pilot-scale production.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis, particularly at scale, presents unique challenges inherent to the electron-deficient nature of the pyridine ring within the 7-azaindole core. This guide will focus on a robust and scalable synthetic route, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Proposed Synthetic Route: The Hemetsberger-Knittel Approach
A highly effective and scalable method for the synthesis of the target molecule is the Hemetsberger-Knittel reaction. This approach involves the condensation of an appropriate pyridine derivative with an azide-containing active methylene compound, followed by a thermal cyclization. The overall synthetic strategy is outlined below.
Preventing regioisomer formation in 7-azaindole synthesis
A Guide to Preventing Regioisomer Formation for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Regioisomers in 7-Azaindole Synthesis
7-Azaindole, a bioisostere of indole, is a privileged heterocyclic scaffold found in numerous FDA-approved drugs and clinical candidates, valued for its ability to enhance pharmacological properties like solubility and bioavailability.[1] Its synthesis, however, is frequently complicated by the formation of undesired regioisomers (e.g., 4-, 5-, and 6-azaindoles), which arise from the similar reactivity of different positions on the pyridine precursor. These isomers are often difficult to separate, leading to reduced yields and complex purification processes. This guide provides in-depth troubleshooting advice and validated protocols to help you control regioselectivity and streamline your synthetic workflow.
Understanding the Root Cause: Why Do Regioisomers Form?
The formation of various azaindole isomers is fundamentally an issue of controlling which carbon on the pyridine ring participates in the key cyclization step to form the pyrrole ring. In classic methods like the Fischer indole synthesis, the initial[2][2]-sigmatropic rearrangement can proceed through different pathways depending on which side of the hydrazone cyclizes onto the pyridine ring. The electronic nature of substituents and the inherent reactivity of the pyridine ring positions govern this selectivity, which can often be poor without specific control elements.
Caption: Chemical structures of the target 7-azaindole and its common regioisomers.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis using a substituted 3-aminopyridine is producing a mixture of 7-azaindole and 5-azaindole. How can I improve the selectivity towards the 7-isomer?
A: This is a classic regioselectivity problem in Fischer synthesis. The cyclization can occur at either the C2 or C4 position of the pyridine ring. To favor the 7-azaindole product, cyclization must be directed to the C2 position.
-
Steric Hindrance: Ensure your ketone or aldehyde precursor has appropriate steric bulk. Bulky groups can disfavor the approach to the more hindered C4 position, thereby promoting cyclization at C2.
-
Electronic Effects: Electron-donating groups on the pyridine ring generally accelerate the reaction.[3] For cyclization involving a meta-substituted pyridine precursor, the reaction tends to proceed ortho to an electron-donating group, which can be leveraged to favor the 7-azaindole isomer.[3]
-
Catalyst Choice: The choice of acid catalyst (protic vs. Lewis acid) and reaction conditions can significantly influence the isomer ratio. Polyphosphoric acid (PPA) is a common choice, but exploring others like zinc chloride or milder protic acids at lower temperatures may alter the selectivity profile.[3]
Q2: I am attempting a Chichibabin-type synthesis with a 2-substituted-3-methylpyridine, but I'm getting low yields and significant byproducts. What's going wrong?
A: The Chichibabin synthesis for 7-azaindoles, often involving the condensation of a metalated 3-picoline with a nitrile, can be complex.[4] Low yields are often due to competing side reactions.
-
Base Stoichiometry: This reaction typically requires at least two equivalents of a strong base like lithium diisopropylamide (LDA). One equivalent deprotonates the methyl group, and the second is involved in the cyclization mechanism. Using insufficient base (e.g., only 1.05 equivalents) can result in very poor yields (15-20%).[4]
-
Picoline Dimerization: The lithiated picoline intermediate is highly reactive and can undergo self-condensation (dimerization).[4] This side reaction consumes your starting material. To minimize this, maintain a low reaction temperature (≤ -40 °C) and control the order of addition. Adding the picoline to the LDA solution before adding the nitrile is a common procedure.[4]
-
Base-Nitrile Adduct Formation: LDA can also add directly to the nitrile. While this adduct can re-enter the main reaction pathway, its formation can complicate the reaction profile.[4] Again, strict temperature control is critical.
Q3: What is the role of a "directing group" in controlling regioselectivity, and how do I choose one?
A: A directing group is a functional group temporarily installed on the starting material to force a reaction to occur at a specific position. In azaindole synthesis, they are powerful tools for achieving high regioselectivity, particularly through Directed ortho-Metalation (DoM).[2][5]
-
Mechanism of Action: A directing metalation group (DMG), such as a carbamoyl group (-CONR₂), coordinates to an organolithium base (like LDA or n-BuLi). This brings the base into close proximity with a specific C-H bond (usually ortho to the DMG), leading to selective deprotonation at that site. The resulting anion can then be trapped with an electrophile.
-
Choosing a Group: The ideal DMG should be easy to install, effectively direct metalation, be stable to the reaction conditions, and ideally be easy to remove or transform later. For 7-azaindole, a carbamoyl group on the pyridine nitrogen (N7) can direct metalation specifically to the C6 position.[5] This strategy can be used iteratively; after functionalizing C6, the DMG can be "danced" or migrated to the pyrrole nitrogen (N1) to then direct functionalization at the C2 position.[5]
Q4: My reaction yields the desired 7-azaindole, but it's contaminated with isomers that are very difficult to separate by column chromatography. What are the best purification strategies?
A: Separating azaindole isomers is a common and significant challenge due to their similar polarities.
-
Chromatography Optimization:
-
Solvent System: Avoid solvent systems with methanol, which can reduce resolution. Systems like dichloromethane/ethyl acetate or ethyl acetate/hexanes often provide better separation. A shallow gradient is crucial.
-
Additive: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can improve peak shape by deactivating acidic sites on the silica gel and minimizing tailing.
-
-
Recrystallization: If a solid, recrystallization can be highly effective. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, toluene). This can sometimes yield a single isomer in high purity.
-
Derivatization: In difficult cases, consider derivatizing the mixture. For example, reacting the NH of the pyrrole ring with a protecting group (like Boc or a tosyl group) can alter the polarity and chromatographic behavior of the isomers, making them easier to separate. The protecting group can then be removed from the isolated, pure isomer.
Troubleshooting Guides & Validated Protocols
Guide 1: Regiocontrol via Alkali-Amide Selection in a Domino Reaction
A modern and highly selective one-pot method avoids many classical issues by using a domino reaction between 2-fluoro-3-methylpyridine and an arylaldehyde. The choice of the alkali-metal counterion in the amide base is the critical factor that dictates the product, providing excellent control.[1][6]
-
Causality: The lithium cation in LiN(SiMe₃)₂ (LiHMDS) is believed to coordinate more tightly in the reaction intermediates, favoring a pathway that leads to the reduced 7-azaindoline. In contrast, the larger potassium cation in KN(SiMe₃)₂ (KHMDS) promotes an elimination step that leads directly to the aromatic 7-azaindole.[1]
Table 1: Effect of Alkali-Amide Base on Product Selectivity [1]
| Entry | Base (3 equiv.) | Product | Isolated Yield |
| 1 | KN(SiMe₃)₂ | 7-Azaindole | 56% |
| 2 | NaN(SiMe₃)₂ | No Reaction | - |
| 3 | LiN(SiMe₃)₂ | 7-Azaindoline | 56% |
| Conditions: 2-fluoro-3-picoline (1 equiv.), benzaldehyde (1 equiv.), iPr₂O, 110 °C, 12 h. |
-
To an oven-dried reaction tube under an inert atmosphere (Argon or Nitrogen), add 2-fluoro-3-picoline (1.0 equiv.).
-
Add diisopropyl ether (iPr₂O) as the solvent.
-
Add benzaldehyde (1.0 equiv.).
-
Add solid KN(SiMe₃)₂ (3.0 equiv.) to the solution.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure 2-phenyl-7-azaindole.
Guide 2: Leveraging a Directing Group for Iterative Functionalization
The Directed Metalation Group (DMG) "dance" is a sophisticated strategy that allows for the sequential and highly regioselective functionalization at two different positions of the 7-azaindole core.[5] This provides absolute control over isomer formation.
Caption: Workflow for iterative functionalization of 7-azaindole using a DMG dance strategy.
-
Protection (DMG Installation):
-
To a solution of 7-azaindole (1.0 equiv.) in THF at 0 °C, add NaH (1.2 equiv., 60% dispersion in mineral oil) portion-wise.
-
Stir for 30 minutes at 0 °C.
-
Add diethylcarbamoyl chloride (ClCONEt₂, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with water and extract with ethyl acetate. Purify by column chromatography to obtain N7-diethylcarbamoyl-7-azaindole.
-
-
Directed ortho-Metalation (DoM) and Quench:
-
Dissolve the N7-protected azaindole (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add LDA (1.1 equiv., freshly prepared or commercial solution) dropwise.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., I₂ for iodination, MeI for methylation, 1.5 equiv.).
-
Continue stirring at -78 °C for 1 hour, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to yield the C6-functionalized product.
-
References
-
Xu, X., Ou, M., Wang, Y.-E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. Available at: [Link]
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2020). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
-
Singh, A., & Singh, V. (2023). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Advanced Synthesis & Catalysis. Available at: [Link]
-
Yadav, P., Sharma, S., Singh, P., Singh, P., & Singh, D. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Rassadin, V. A., & Snieckus, V. (2018). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition. Available at: [Link]
-
Yadav, P., Sharma, S., Singh, P., Singh, P., & Singh, D. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Singh, P., Singh, P., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Available at: [Link]
-
Guillon, J., Grellier, P., Labaeï, M., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]
-
Kotturi, H., Shaughnessy, M. F., et al. (2012). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]
-
Li, J. J. (2011). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Majumder, U., & Samanta, S. (2022). Directing Group Guided Site-Selective Diversification of Indoles by Aziridine: Synthesis of β-Indolylethylamines. Organic Letters. Available at: [Link]
-
Reddy, K. S., & Kumar, A. (2021). Ligating potential of directing groups in thiophenylation of indole. ResearchGate. Available at: [Link]
-
Rassadin, V. A., & Snieckus, V. (2018). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. ResearchGate. Available at: [Link]
-
Al-Tel, T. H. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Wiley. (2010). Heterocyclic Chemistry. Available at: [Link]
-
Tai, C.-W., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. Available at: [Link]
-
Chella, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Kumar, A., & Kumar, V. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]
- Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.
-
Xu, X., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]
-
Wang, Y., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Available at: [Link]
-
Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons. Available at: [Link]
-
Boyer, J. H. (n.d.). Heterocyclic Chemistry. Boyer Research Group. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Fluoro vs. 5-Fluoro 7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] Its ability to mimic the purine core of ATP allows it to effectively interact with the hinge region of kinases.[3] A common strategy to modulate the physicochemical and biological properties of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the biological activities of 4-fluoro- and 5-fluoro-7-azaindole derivatives, offering insights into how the positional isomerism of this single, highly electronegative atom can profoundly influence therapeutic potential.
The Rationale for Fluorination: A Tale of Two Positions
The introduction of a fluorine atom into a drug candidate can significantly alter its properties, including metabolic stability, lipophilicity, and binding affinity.[4] In the context of the 7-azaindole ring system, fluorination at the C4 and C5 positions offers distinct electronic and steric profiles, which can be strategically exploited in drug design.
-
4-Fluoro-7-azaindole: Fluorine at the C4 position exerts a strong electron-withdrawing effect on the pyridine ring, influencing the pKa of the N7 atom and potentially altering the hydrogen bonding interactions with target proteins. This modification can also impact the molecule's overall conformation and ability to penetrate cell membranes.
-
5-Fluoro-7-azaindole: Placing the fluorine atom at the C5 position also modifies the electronic landscape of the aromatic system. This substitution can enhance binding affinity through favorable interactions with the target protein and improve metabolic stability by blocking potential sites of oxidative metabolism.
This guide will delve into the comparative biological activities of derivatives from these two scaffolds, with a focus on kinase inhibition and antimicrobial effects, supported by experimental data from various studies.
Comparative Biological Activity: A Head-to-Head Analysis
While direct comparative studies of large series of 4-fluoro versus 5-fluoro-7-azaindole derivatives are limited, a survey of the literature provides valuable insights into their differential biological activities.
Kinase Inhibition: A Game of Selectivity
The 7-azaindole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. The strategic placement of a fluorine atom at either the C4 or C5 position can significantly influence the potency and selectivity of these compounds.
Below is a summary of the inhibitory activities of various 4-fluoro and 5-fluoro-7-azaindole derivatives against a selection of protein kinases. It is important to note that this data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
| Isomer Scaffold | Target Kinase | Compound Description | IC50/Ki (nM) |
| 4-Fluoro-7-azaindole | c-Met | N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 20 |
| 5-Fluoro-7-azaindole | Cdc7 | 5-fluoro-7-azaindole derivative | 0.07 (Ki) |
The available data suggests that the position of the fluorine atom can be a critical determinant of kinase selectivity. For instance, derivatives of 5-azaindole have shown potent inhibitory activity against cell division cycle 7 (Cdc7) kinase, while the corresponding 4-azaindole isomers exhibited lower inhibitory activity and selectivity. Conversely, inhibitors of c-Met kinase have been successfully developed based on the 4-azaindole scaffold.
Antimicrobial Activity: A Broad Spectrum of Potential
Fluorinated heterocyclic compounds are known to possess significant antimicrobial properties. While comprehensive comparative data for 4-fluoro and 5-fluoro-7-azaindole derivatives is not abundant, studies on related fluorinated heterocycles and 7-azaindole derivatives suggest their potential as antibacterial and antifungal agents.
| Isomer Scaffold | Organism | Activity |
| 4-Fluoro-7-azaindole | Pseudomonas aeruginosa | Good antibacterial activity reported for thiourea derivatives. |
| 5-Fluoro-7-azaindole | Not specified | Antifungal activity has been discovered for some 7-azaindoles.[5] |
Further research is warranted to systematically evaluate and compare the antimicrobial spectra of 4-fluoro and 5-fluoro-7-azaindole derivatives against a broad panel of bacterial and fungal pathogens.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffolds and the key biological assays.
Synthesis of 4-Fluoro- and 5-Fluoro-7-Azaindole
The synthesis of these key starting materials is crucial for the development of novel derivatives.
Synthesis of 4-Fluoro-7-azaindole:
A common route to 4-substituted 7-azaindoles involves the N-oxidation of 7-azaindole, followed by halogenation.
-
Step 1: N-oxidation of 7-azaindole: 7-azaindole is mixed with an organic solvent (e.g., THF, EGME, or propylene glycol monomethyl ether) and hydrogen peroxide is added. The reaction is typically carried out at 5-15 °C for 2-5 hours to yield N-oxide-7-azaindole.[6]
-
Step 2: Halogenation: The N-oxide-7-azaindole is then reacted with a halogenating agent, such as phosphorus oxychloride (POCl₃), in the presence of a catalyst like diisopropylethylamine in a solvent such as acetonitrile to yield 4-chloro-7-azaindole.[6]
-
Step 3: Fluoro-de-chlorination (Halex reaction): The 4-chloro-7-azaindole can then be converted to 4-fluoro-7-azaindole via a nucleophilic aromatic substitution reaction using a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst.
Synthesis of 5-Fluoro-7-azaindole:
The synthesis of 5-substituted 7-azaindoles often starts from a pre-functionalized pyridine precursor.
-
Step 1: Synthesis of a suitable pyridine precursor: A common starting material is a substituted 2-aminopyridine.
-
Step 2: Cyclization to form the 7-azaindole ring: Various methods, such as the Madelung or Bartoli indole synthesis, can be adapted for the construction of the 7-azaindole core.
-
Step 3: Introduction of the fluorine atom: Fluorine can be introduced at the 5-position through various modern fluorination reactions or by starting with a fluorine-containing building block.
Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of 4-fluoro and 5-fluoro 7-azaindole derivatives.
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a non-radioactive method to determine the IC50 values of test compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer
-
Streptavidin-coated plates
-
Phospho-specific antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Test compounds (4-fluoro and 5-fluoro-7-azaindole derivatives)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Plate Coating: Add the biotinylated substrate peptide to the wells of a streptavidin-coated 96-well plate and incubate to allow for binding. Wash the wells to remove unbound peptide.
-
Kinase Reaction: Add the kinase, test compound, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time.
-
Detection: Wash the wells to stop the reaction. Add the HRP-conjugated phospho-specific antibody and incubate. After another wash step, add the TMB substrate.
-
Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic/antifungal
-
Resazurin (for viability indication)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well containing the test compound dilutions.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, add resazurin to each well and incubate for a few more hours. The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).
Structure-Activity Relationship (SAR) Insights
The analysis of the biological data in conjunction with the structural features of the 4-fluoro and 5-fluoro-7-azaindole derivatives allows for the elucidation of key structure-activity relationships.
Kinase Inhibition SAR:
-
Hinge Binding: The N7 and the pyrrole N-H of the 7-azaindole core are crucial for forming hydrogen bonds with the kinase hinge region.
-
Influence of Fluorine Position: The position of the fluorine atom can fine-tune the electronic properties of the scaffold, impacting the strength of these hydrogen bonds and interactions with other residues in the ATP-binding pocket. As observed, a 5-fluoro substitution may be more favorable for binding to Cdc7, while a 4-fluoro substitution appears more suitable for c-Met.
-
Substituents at Other Positions: The nature and position of other substituents on the 7-azaindole ring will further dictate the overall potency and selectivity profile of the inhibitor.
Signaling Pathway Modulation
Caption: A simplified diagram illustrating the inhibition of a kinase signaling pathway by 4-fluoro or 5-fluoro 7-azaindole derivatives.
Conclusion and Future Perspectives
The comparative analysis of 4-fluoro and 5-fluoro-7-azaindole derivatives underscores the profound impact of positional isomerism on biological activity. While both scaffolds hold significant promise in drug discovery, the choice between them is highly dependent on the specific therapeutic target. The available data suggests a potential for developing highly selective kinase inhibitors by strategically placing the fluorine atom on the 7-azaindole core.
Future research should focus on the systematic synthesis and evaluation of libraries of both 4-fluoro and 5-fluoro-7-azaindole derivatives against a broad range of biological targets. Direct, head-to-head comparative studies under identical experimental conditions are crucial for a more definitive understanding of their relative advantages. Furthermore, a deeper exploration of their antimicrobial potential is warranted. The insights gained from such studies will undoubtedly accelerate the development of novel and effective therapeutic agents based on these versatile fluorinated scaffolds.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
- BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem.
- BenchChem. (2025).
- Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36–39.
- Saify, Z. S., et al. (2013). 7-Azaindole derivatives as potential antibacterial agents. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 56(2), 84-89.
-
Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M.-C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]
-
Fang, G., Chen, H., Cheng, Z., Tang, Z., & Wan, Y. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
- Bonnet, P., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 3(10), 843-847.
- Kumaran, K., et al. (2012). Microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. International Journal of PharmTech Research, 4(1), 171-175.
- Chen, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline and Aldehydes. Organic Chemistry Frontiers, 9(5), 1353-1359.
- McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Novel, One-Pot Synthesis of N-Alkylazaindoles and N-Alkylindoles. Organic Letters, 8(15), 3307–3310.
- Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). A General, Protecting-Group-Free, Two-Step Synthesis of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11–15.
- European Patent Office. (2010).
- Google Patents. (2012).
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
- IOSR Journal of Pharmacy and Biological Sciences. (2017).
- Wang, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503.
- European Patent Office. (2010).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 6. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Deep Dive: Distinguishing Isomers of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom to this scaffold can significantly modulate a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Consequently, the precise characterization and differentiation of its various isomers are of paramount importance for researchers in medicinal chemistry and drug development. This guide provides a comprehensive spectroscopic comparison of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE and its key positional isomers, offering a detailed analysis of their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The Critical Need for Isomer Differentiation
The biological activity of a fluorinated pyrrolopyridine derivative is intrinsically linked to the specific placement of the fluorine atom and other substituents on the heterocyclic core. Even a subtle shift in the position of the fluorine atom or the methyl carboxylate group can lead to profound differences in how the molecule interacts with its biological target. Therefore, unambiguous structural elucidation is a non-negotiable prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of lead compounds. Spectroscopic techniques provide the necessary tools for this critical task.
Molecular Structures Under Investigation
This guide will focus on the spectroscopic comparison of the following isomers:
Figure 1. Key positional isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating isomers. The chemical shifts (δ) and coupling constants (J) of ¹H, ¹³C, and ¹⁹F nuclei provide a detailed electronic and structural map of the molecule.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable comparison.
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomeric compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum. A spectral width of 200-250 ppm is generally sufficient.
-
¹⁹F NMR: This is a highly sensitive nucleus, and spectra can be acquired relatively quickly. A broad spectral width is often necessary due to the large chemical shift range of fluorine.
Figure 2. Standardized workflow for comparative NMR analysis.
Comparative ¹H NMR Analysis
The proton NMR spectra of the isomers will exhibit distinct patterns, particularly in the aromatic region. The position of the fluorine atom significantly influences the chemical shifts and coupling patterns of the adjacent protons.
| Isomer | Key Distinguishing ¹H NMR Features |
| A: 5-Fluoro-3-carboxylate | The proton at C4 will likely appear as a doublet with a small coupling to the fluorine at C5. The proton at C6 will also show coupling to the fluorine. |
| B: 5-Fluoro-2-carboxylate | The proton at C3 will be a singlet (or a very small doublet due to long-range coupling). The protons at C4 and C6 will show coupling to the fluorine. |
| C: 4-Fluoro-3-carboxylate | The proton at C5 will be significantly influenced by the adjacent fluorine, appearing as a doublet of doublets with a large ³J(H-F) coupling. |
| D: 6-Fluoro-3-carboxylate | The proton at C5 will appear as a doublet with a large ³J(H-F) coupling. The proton at C7 will also be affected. |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. The data presented here is a qualitative prediction based on established principles.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectra provide further confirmation of the isomeric structures. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)), typically in the range of 230-260 Hz. The carbons at the ortho and meta positions to the fluorine will show smaller two- and three-bond couplings, respectively.[1]
| Isomer | Key Distinguishing ¹³C NMR Features |
| A: 5-Fluoro-3-carboxylate | A large ¹J(C-F) coupling will be observed for the C5 carbon. |
| B: 5-Fluoro-2-carboxylate | A large ¹J(C-F) coupling will be observed for the C5 carbon. The chemical shift of the carboxylate carbon will differ from Isomer A. |
| C: 4-Fluoro-3-carboxylate | A large ¹J(C-F) coupling will be observed for the C4 carbon. |
| D: 6-Fluoro-3-carboxylate | A large ¹J(C-F) coupling will be observed for the C6 carbon. |
¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is very sensitive to its position on the aromatic ring and the nature of the surrounding substituents.
| Isomer | Predicted ¹⁹F NMR Chemical Shift Range (vs. CFCl₃) |
| A: 5-Fluoro | Expected to be in the typical range for a fluorine on a pyridine ring. |
| C: 4-Fluoro | The chemical shift will be different from the 5-fluoro and 6-fluoro isomers due to the different electronic environment. |
| D: 6-Fluoro | The chemical shift will be distinct from the 4-fluoro and 5-fluoro isomers. |
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule and can reveal subtle differences in bond vibrations between isomers.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid samples.
-
Data Acquisition: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
The C-F stretching vibration is a key diagnostic peak, although it can sometimes be located in the complex fingerprint region. The position of the C=O stretch of the methyl ester and the N-H stretch of the pyrrole ring can also be subtly influenced by the position of the fluorine atom due to its electronic effects.
| Isomer | Expected Key IR Absorption Bands (cm⁻¹) |
| All Isomers | ~3400-3200 (N-H stretch), ~1720-1700 (C=O stretch, ester), ~1250-1000 (C-F stretch) |
While the major absorption bands will be similar across the isomers, minor shifts in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation when comparing high-quality spectra.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is essential for confirming the molecular weight of the isomers and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, typically producing a prominent protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can confirm the elemental composition.
All isomers of this compound have the same molecular formula (C₉H₇FN₂O₂) and therefore the same exact mass. The primary value of MS in this context is the confirmation of this mass. Fragmentation patterns (MS/MS) can sometimes be used to differentiate isomers, as the position of the substituents can influence which bonds are more likely to break. For example, the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) are common fragmentation pathways.
Conclusion: An Integrated Spectroscopic Approach is Key
The reliable differentiation of this compound isomers is a critical step in the drug discovery process. While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and integrated approach is essential for unambiguous characterization. ¹H, ¹³C, and ¹⁹F NMR spectroscopy are the most powerful tools for distinguishing these positional isomers, with each nucleus providing a unique and sensitive probe of the molecular structure. IR spectroscopy and mass spectrometry serve as crucial complementary techniques for confirming functional groups and molecular weight. By carefully applying these analytical methods and understanding the principles behind the spectral differences, researchers can confidently identify their target molecules and build robust structure-activity relationships.
References
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link].
Sources
Navigating the Labyrinth: A Comparative Guide to In Vitro Assay Validation for Compounds Containing the 7-Azaindole Scaffold
For researchers, scientists, and drug development professionals, the 7-azaindole scaffold represents a privileged structure, particularly in the realm of kinase inhibition. Its unique arrangement, a bioisostere of both indole and purine, offers enhanced opportunities for hydrogen bonding and often bestows favorable physicochemical properties such as improved solubility and metabolic stability.[1] However, this valuable scaffold also presents a unique set of challenges in the context of in vitro assay validation. The inherent fluorescence and specific metabolic liabilities of 7-azaindole-containing compounds demand a rigorous and well-designed validation strategy to ensure the generation of accurate and reliable data, preventing costly misinterpretations in drug discovery pipelines.
This guide provides an in-depth comparison of various in vitro assay formats and validation strategies tailored to the specific challenges posed by the 7-azaindole scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the integrity of your screening and characterization data.
The Double-Edged Sword: Understanding the 7-Azaindole Scaffold's Properties
The 7-azaindole core's success is largely attributed to its ability to act as a superior "hinge-binding" motif in many kinases, forming critical hydrogen bonds that anchor the inhibitor in the ATP-binding pocket.[2] This often translates to high potency. However, two key intrinsic properties of the scaffold require careful consideration during assay development:
-
Inherent Fluorescence: The pyrrolopyridine structure of 7-azaindole confers intrinsic fluorescence.[3] This property can be a significant source of interference in fluorescence-based assays, potentially leading to false positives (due to the compound's own emission) or false negatives (due to quenching effects).[4][5]
-
Metabolic Hotspots: While often designed to improve metabolic stability compared to their indole counterparts, 7-azaindole derivatives are susceptible to metabolism by various enzymes, including Cytochrome P450s (CYPs), Aldehyde Oxidase (AO), and Xanthine Oxidase (XO).[6][7][8][9] Understanding and characterizing these metabolic pathways early on is crucial for interpreting in vitro data and predicting in vivo pharmacokinetics.
A Comparative Analysis of Kinase Assay Formats
The choice of kinase assay format is a critical first step in mitigating potential artifacts. Below is a comparison of common formats, with specific considerations for 7-azaindole compounds.
| Assay Format | Principle | Advantages for 7-Azaindole Compounds | Disadvantages & Mitigation Strategies for 7-Azaindole Compounds |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P] or [γ-³³P]ATP) into a substrate. | Gold Standard: Insensitive to fluorescence or color interference. Provides a direct measure of enzymatic activity. | Safety & Disposal: Requires handling of radioactive materials. Low Throughput: Not ideal for primary HTS campaigns. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that competes with the test compound for binding to the kinase. | Homogeneous Format: Simple "mix-and-read" protocol suitable for HTS. | High Interference Risk: Highly susceptible to autofluorescence from 7-azaindole compounds. Mitigation: Pre-read plates to identify fluorescent compounds. Use red-shifted fluorophores to minimize overlap with compound emission spectra. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a lanthanide donor and a fluorescent acceptor when brought into proximity by a binding event. | Reduced Interference: The time-delay measurement window minimizes prompt fluorescence from interfering compounds.[10][11][12] | Potential for Quenching: Colored compounds can still quench the signal. Mitigation: Monitor both donor and acceptor channels to identify compounds that cause a general signal decrease. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction, which is converted to a luminescent signal. | Low Interference: Luminescence is less prone to interference from fluorescent compounds than fluorescence-based methods.[2][13][14] High Sensitivity: Can be used with low enzyme and substrate concentrations. | Coupled Enzyme Steps: The assay relies on a series of enzymatic reactions, which can be a source of inhibition artifacts. Mitigation: Run counter-screens against the coupling enzymes to identify off-target inhibitors. |
| Label-Free (e.g., Mass Spectrometry, Surface Plasmon Resonance) | Directly measures the enzymatic product or binding event without the need for labels. | Highest Data Confidence: Eliminates artifacts associated with fluorescent or luminescent labels.[15][16][17][18] Provides direct measurement of substrate conversion or binding kinetics. | Lower Throughput & Higher Cost: Often requires more specialized instrumentation and can be more complex to set up. |
Recommendation: For primary high-throughput screening (HTS) of 7-azaindole libraries, luminescence-based assays like ADP-Glo™ offer a robust starting point due to their lower susceptibility to fluorescence interference.[2][13][14] Hits from the primary screen should then be validated using an orthogonal method, ideally a label-free technique like mass spectrometry or a radiometric assay, to confirm on-target activity and eliminate artifacts.[19][20][21]
Experimental Protocols: A Step-by-Step Guide to Robust Validation
Protocol 1: Comparative In Vitro Kinase Inhibition Assay (Luminescence vs. TR-FRET)
This protocol outlines a workflow for comparing the potency of a 7-azaindole compound in two different assay formats to identify potential interference.
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subgraph "cluster_0" { label = "Assay Preparation"; bgcolor="#F1F3F4"; Compound_Prep [label="Prepare Serial Dilutions\nof 7-Azaindole Compound"]; Reagent_Prep [label="Prepare Kinase, Substrate,\nand ATP Solutions"]; }
subgraph "cluster_1" { label = "Assay Execution"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay_Luminescence [label="Run ADP-Glo™ Assay"]; Assay_TRFRET [label="Run TR-FRET Assay"]; }
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Compound_Prep -> Assay_Luminescence; Compound_Prep -> Assay_TRFRET; Reagent_Prep -> Assay_Luminescence; Reagent_Prep -> Assay_TRFRET; Assay_Luminescence -> IC50_Luminescence; Assay_TRFRET -> IC50_TRFRET; IC50_Luminescence -> Compare_IC50; IC50_TRFRET -> Compare_IC50; Compare_IC50 -> Orthogonal_Validation [label="If Discrepant"]; }
Caption: Tiered approach to metabolic stability testing.
Protocol 2: Comprehensive Metabolic Stability Assessment
Objective: To determine the intrinsic clearance of a 7-azaindole compound and identify the key metabolizing enzymes.
Methodology:
-
Tier 1: Liver Microsomal Stability:
-
Incubate the test compound (e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in the presence of the cofactor NADPH.
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with acetonitrile and analyze the disappearance of the parent compound by LC-MS/MS.
-
Causality Check: Rapid clearance in this assay suggests metabolism primarily by CYP enzymes.
-
-
Tier 2: Liver S9 and Cytosol Stability:
-
If the compound is stable in microsomes, or to investigate non-CYP pathways, perform a similar incubation using liver S9 fractions (which contain both microsomal and cytosolic enzymes).
-
Run parallel incubations with and without NADPH.
-
Causality Check: If clearance is observed in the absence of NADPH, it points towards metabolism by cytosolic enzymes like AO or XO.
-
To confirm, run the assay with liver cytosol fractions and specific inhibitors (e.g., hydralazine for AO, allopurinol for XO). [6]
-
-
Tier 3: Hepatocyte Stability:
-
Incubate the compound with cryopreserved human hepatocytes. This provides the most physiologically relevant in vitro system, incorporating uptake, metabolism (Phase I and II), and efflux.
-
Analyze parent disappearance over time to calculate intrinsic clearance and predict hepatic clearance in vivo.
-
| System | Enzymes Present | Key Information Gained |
| Liver Microsomes | Phase I (CYPs, FMOs) | Intrinsic clearance by major oxidative enzymes. [13] |
| Liver S9 Fraction | Phase I, Phase II, Cytosolic (AO, XO) | Broader metabolic profile, identifies NADPH-independent pathways. [13] |
| Hepatocytes | All hepatic enzymes, transporters | Comprehensive metabolic fate, including Phase II conjugation. [15][20] |
| Liver Cytosol | Cytosolic (AO, XO, etc.) | Confirms involvement of specific cytosolic enzymes. [13] |
Cell-Based Assay Validation: Ensuring On-Target Effects
Cell-based assays are crucial for confirming that a compound's activity in a biochemical assay translates to a cellular context. For kinase inhibitors, this often involves measuring the inhibition of a downstream signaling event or assessing anti-proliferative/cytotoxic effects.
Protocol 3: Validating Cellular Potency with an Orthogonal Readout
Objective: To confirm that the anti-proliferative effect of a 7-azaindole kinase inhibitor is due to on-target inhibition.
Methodology:
-
Anti-Proliferation/Cytotoxicity Assay:
-
Treat a cancer cell line known to be dependent on the target kinase with a serial dilution of the 7-azaindole compound.
-
After a set incubation period (e.g., 72 hours), measure cell viability using a standard method like the MTT or CellTiter-Glo® assay.
-
Calculate the GI50 (50% growth inhibition) or IC50 value. [22]
-
-
Target Engagement/Phospho-Protein Assay (Orthogonal Readout):
-
Treat the same cell line with the compound for a much shorter duration (e.g., 1-2 hours).
-
Lyse the cells and measure the phosphorylation status of a direct downstream substrate of the target kinase using an immunoassay (e.g., Western Blot, ELISA, or TR-FRET).
-
Causality Check: The IC50 for the inhibition of substrate phosphorylation should be similar to or lower than the GI50 from the proliferation assay. A significant rightward shift in the GI50 value compared to the target engagement IC50 may indicate that the observed cytotoxicity is due to off-target effects or that sustained target inhibition is required for the anti-proliferative phenotype.
-
Conclusion: A Self-Validating System for Confident Drug Discovery
The 7-azaindole scaffold will undoubtedly continue to be a cornerstone of modern medicinal chemistry. However, its successful progression from hit to clinical candidate hinges on a deep understanding of its inherent properties and the implementation of a rigorous, multi-faceted in vitro validation strategy.
By employing a comparative approach to assay selection, utilizing orthogonal validation methods, and proactively investigating potential metabolic liabilities beyond the standard CYP panel, researchers can build a self-validating data package. This approach not only de-risks projects by identifying problematic compounds early but also builds a foundation of trust and scientific integrity, ensuring that only the most promising candidates, with well-characterized and validated mechanisms of action, advance toward the clinic.
References
-
Meyer, S. M., et al. (2021). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. PubMed Central. Available at: [Link]
- BenchChem. (2025). A Researcher's Guide to Orthogonal Validation of Kinase Inhibition by Isoquinoline-8-Sulfonamides. BenchChem.
- Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.
-
Glicksman, M. A., et al. (2020). Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. PubMed Central. Available at: [Link]
-
Wang, J., et al. (2022). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. MDPI. Available at: [Link]
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
-
Blobaum, A. L., et al. (2013). The Role of Aldehyde Oxidase and Xanthine Oxidase in the Biotransformation of a Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. Available at: [Link]
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
-
Tanega, C., et al. (2009). Comparison of bioluminescent kinase assays using substrate depletion and product formation. PubMed. Available at: [Link]
- OHSU. (n.d.).
- BellBrook Labs. (2025). What Is the Best Kinase Assay?. BellBrook Labs.
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Available at: [Link]
-
Abassi, Y. A., et al. (2009). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. PubMed. Available at: [Link]
- ResearchGate. (n.d.). Validation of the kinase hits identified in the cytotoxicity...
-
Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Semantic Scholar. Available at: [Link]
- Rashidi, M.-R., & Pashaei-Asl, R. (2012). Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs.
-
Eurofins Discovery. (2023). Recent Trends in Kinase Drug Discovery. YouTube. Available at: [Link]
-
Krenitsky, T. A. (1973). Xanthine oxidase and aldehyde oxidase in purine and purine analogue metabolism. Advances in Experimental Medicine and Biology, 41, 57–64. Available at: [Link]
-
Brown, M. C., & Patient, L. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Available at: [Link]
- Creative BioMart. (n.d.). Development and Validation of Cell-Based Assays.
-
Hartley, R. C., et al. (2008). Studies on the Mechanism of Aldehyde Oxidase and Xanthine Oxidase. PMC. Available at: [Link]
- Malvern Panalytical. (2022).
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
- INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
- Altabrisa Group. (2025).
-
Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem.
-
Obach, R. S., et al. (2022). Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats. Journal of Pharmaceutical Health Care and Sciences, 8(1). Available at: [Link]
-
Yasgar, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI. Available at: [Link]
-
Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available at: [Link]
- ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?.
-
Sun, S., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
-
Thorne, N., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]
-
Agilent. (n.d.). TR-FRET. Agilent. Available at: [Link]
-
Lu, D., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available at: [Link]
- BPS Bioscience. (n.d.).
-
Aina, O., et al. (2017). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. NIH. Available at: [Link]
Sources
- 1. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The Role of Aldehyde Oxidase and Xanthine Oxidase in the Biotransformation of a Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xanthine oxidase and aldehyde oxidase in purine and purine analogue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the Mechanism of Aldehyde Oxidase and Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. promega.com.br [promega.com.br]
- 14. Comparison of bioluminescent kinase assays using substrate depletion and product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor [mdpi.com]
- 17. ohsu.edu [ohsu.edu]
- 18. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of Methyl 5-fluoro-7-azaindole-3-carboxylate Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of advancing a novel kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target selectivity. The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[1][2] This conservation makes achieving inhibitor selectivity a significant challenge in the development of new small-molecule drugs.[3] This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of a promising class of compounds: Methyl 5-fluoro-7-azaindole-3-carboxylate based inhibitors.
The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[4][5] Its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site mimics the binding of adenine, the core of ATP.[6][7] The addition of a methyl ester at the 3-position and a fluorine atom at the 5-position of the 7-azaindole core can further influence binding affinity and selectivity. While these modifications can enhance on-target potency, they do not preclude off-target interactions. A thorough understanding of an inhibitor's selectivity profile is therefore paramount to interpreting its biological effects and predicting potential toxicities.[2][3]
This guide will dissect and compare the predominant experimental and computational approaches for profiling the cross-reactivity of these inhibitors, providing the rationale behind experimental choices and detailed protocols to ensure scientific rigor.
The Imperative of Selectivity Profiling
Kinase inhibitors can be broadly categorized based on their binding mode, with the majority being ATP-competitive (Type I) inhibitors.[8] Given the conserved nature of the ATP-binding site across the kinome, these inhibitors often exhibit polypharmacology, meaning they interact with multiple kinases.[2][3] While sometimes therapeutically beneficial, off-target activity is more frequently associated with adverse effects.[3][9] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational component of rational drug design.
A robust selectivity profile allows researchers to:
-
Validate On-Target Efficacy: Confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.
-
Identify Potential Liabilities: Uncover off-target interactions that could lead to toxicity.
-
Discover New Therapeutic Opportunities: Identify unexpected, beneficial off-target activities (polypharmacology).[3]
-
Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemistry efforts to optimize selectivity.
Methodologies for Cross-Reactivity Assessment: A Comparative Analysis
The evaluation of inhibitor selectivity can be approached through a combination of in vitro biochemical assays, cell-based target engagement assays, and in silico predictive modeling. Each methodology offers unique advantages and limitations.
In Vitro Biochemical Assays: The Gold Standard for Direct Interaction
Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. They are the cornerstone of selectivity profiling, providing quantitative data on binding affinity or enzymatic inhibition.
a) Large-Panel Kinase Screening:
This high-throughput approach involves screening the inhibitor against a broad panel of purified kinases, often encompassing a significant portion of the human kinome.[10]
-
Causality behind Experimental Choice: The primary goal is to obtain a comprehensive, unbiased view of the inhibitor's kinome-wide interactions. This is crucial in the early stages of drug discovery to identify both on-target and off-target activities.[3]
-
Data Presentation: The results are typically presented as a percentage of inhibition at a fixed inhibitor concentration (e.g., 1 µM) or as IC50/Kd values for a dose-response curve against each kinase.
| Kinase Target | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (IC50, nM) |
| Target Kinase 1 | 95% | 10 |
| Off-Target Kinase A | 85% | 50 |
| Off-Target Kinase B | 40% | >1000 |
| Off-Target Kinase C | 15% | >10000 |
-
Experimental Workflow:
Caption: Workflow for a typical in vitro kinase assay.
-
Detailed Protocol: Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)
-
Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a kinase substrate. A decrease in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity.[3]
-
Step-by-Step Methodology:
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and DTT.
-
Compound Preparation: Serially dilute the Methyl 5-fluoro-7-azaindole-3-carboxylate based inhibitor in DMSO. Further dilute into the assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate (protein or peptide), and the diluted inhibitor.
-
Initiate Reaction: Add [γ-33P]ATP to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-33P]ATP will be washed away.
-
Washing: Wash the filter membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound radioactivity.
-
Detection: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine IC50 values by fitting the data to a dose-response curve.
-
-
b) Competition Binding Assays:
These assays measure the ability of a test compound to displace a known, often fluorescently labeled, ligand from the kinase active site.[3][11]
-
Experimental Workflow:
Caption: Workflow for a competition binding assay.
-
Detailed Protocol: KINOMEscan™ (DiscoverX-like) Assay [12]
-
Principle: This method utilizes DNA-tagged kinases and an immobilized, broad-spectrum kinase inhibitor. The test compound competes with the immobilized inhibitor for binding to the kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.[12]
-
Step-by-Step Methodology:
-
Prepare Components: The assay components include DNA-tagged kinases, an immobilized ligand on a solid support (e.g., beads), and the test inhibitor.
-
Binding Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the Methyl 5-fluoro-7-azaindole-3-carboxylate based inhibitor.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Washing: Wash the solid support to remove any unbound kinase.
-
Elution/Quantification: Elute the bound kinase or directly quantify the amount of DNA tag on the solid support using quantitative PCR (qPCR).
-
Data Analysis: A lower qPCR signal in the presence of the test inhibitor indicates that it has displaced the tagged kinase from the immobilized ligand. The results can be used to calculate a dissociation constant (Kd).
-
-
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are essential, they lack the complexity of a cellular environment. Cell-based assays provide crucial information on whether an inhibitor can reach and engage its target in living cells.
Cellular Thermal Shift Assay (CETSA®):
CETSA is a powerful technique for verifying target engagement in cells and tissues.[13][14] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[15][16]
-
Causality behind Experimental Choice: CETSA is invaluable for confirming that a compound engages its intended target in a physiological setting, which is a critical step in validating the mechanism of action.[16] It can also be used to identify off-target engagement.
-
Data Presentation: The results are typically presented as a "melt curve," which plots the amount of soluble protein remaining at different temperatures. A shift in the melt curve to higher temperatures in the presence of the inhibitor indicates target stabilization and thus, engagement.
| Temperature (°C) | Soluble Target Protein (Vehicle) | Soluble Target Protein (Inhibitor) |
| 40 | 100% | 100% |
| 50 | 90% | 98% |
| 55 | 50% | 85% |
| 60 | 20% | 60% |
| 65 | 5% | 30% |
-
Experimental Workflow:
Caption: In silico workflow for off-target prediction.
Integrating the Data for a Comprehensive Selectivity Profile
No single method provides a complete picture of an inhibitor's selectivity. A robust cross-reactivity assessment integrates data from multiple approaches. A typical strategy would involve:
-
Initial Broad Screening: Use a large-panel in vitro kinase assay to get a global view of the inhibitor's kinome interactions.
-
Computational Prediction: Employ in silico methods to predict other potential off-targets that may not have been included in the initial screen.
-
Cellular Target Engagement: Use CETSA to confirm that the primary target and any potent off-targets identified in vitro are also engaged in a cellular context.
-
Functional Cellular Assays: For confirmed off-targets, conduct functional assays to determine the downstream cellular consequences of their inhibition.
By combining these methodologies, researchers can build a comprehensive and reliable selectivity profile for their Methyl 5-fluoro-7-azaindole-3-carboxylate based inhibitors, enabling informed decisions throughout the drug discovery and development process. This integrated approach embodies the principles of scientific integrity, providing a self-validating system for the characterization of novel kinase inhibitors.
References
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]
-
Brehmer, D., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Kuhn, D., et al. (2007). Inverse in silico screening for identification of kinase inhibitor targets. Journal of Medicinal Chemistry, 50(24), 5933-5941. [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
-
Zorn, J. A., et al. (2019). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 116(2), 472-477. [Link]
-
Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2623. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Johnson, G. L. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 7(4), 607-612. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 239-254. [Link]
-
Singh, H., & Singh, S. (2011). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Letters in Drug Design & Discovery, 8(3), 241-249. [Link]
-
Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. protocols.io. [Link]
-
Sydow, D., et al. (2022). Kinase Similarity Assessment Pipeline for Off-Target Prediction. Living Journal of Computational Molecular Science, 4(1), 26903. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2023). MDPI. [Link]
-
Vasta, J. D., et al. (2018). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 56-65. [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PMC. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025). bioRxiv. [Link]
-
Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025). PMC. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. (n.d.). ResearchGate. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]
-
Azaindole Therapeutic Agents. (n.d.). PMC. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). PubMed. [Link]
-
Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. (n.d.). ACS Medicinal Chemistry Letters. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). PubMed. [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. [Link]
-
Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (2007). PubMed. [Link]
-
Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023). NIH. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Semantic Scholar. [Link]
-
Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. (n.d.). New Journal of Chemistry. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. CETSA [cetsa.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
Benchmarking METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE: A Comparative Guide for Kinase Inhibitor Profiling
In the landscape of kinase inhibitor discovery, the rigorous evaluation of novel chemical entities against established benchmarks is paramount to delineating their therapeutic potential and selectivity. This guide provides a comprehensive framework for benchmarking METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE, a compound built upon the versatile 7-azaindole scaffold known to be a fertile ground for the development of potent kinase inhibitors.[1][2][3] Given that derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated significant inhibitory activity against key kinase families such as the Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), this guide will focus on a comparative analysis against well-characterized inhibitors of these families.[1][2][3]
This document serves as a methodological blueprint for researchers, scientists, and drug development professionals, offering not only a rationale for comparator selection but also detailed experimental protocols to enable a robust, head-to-head evaluation.
Rationale for Comparator Selection: Targeting FGFR and JAK Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully exploited to generate inhibitors of both the FGFR and JAK kinase families, making them logical starting points for the characterization of this compound.[1][2]
-
Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling is a known driver in various cancers, making it a compelling therapeutic target.[1][3]
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are central to the signaling of numerous cytokines and growth factors, thereby regulating immune responses and hematopoiesis.[2][4] Dysregulation of the JAK-STAT pathway is implicated in a range of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[2][4]
Based on this, we have selected the following well-established and clinically relevant inhibitors as benchmarks for our comparative analysis:
-
Pemigatinib (Inlyta®): A potent and selective inhibitor of FGFR1, 2, and 3, approved for the treatment of certain types of cholangiocarcinoma and myeloid/lymphoid neoplasms.
-
Tofacitinib (Xeljanz®): A pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3, approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4]
-
Upadacitinib (Rinvoq®): A selective JAK1 inhibitor, demonstrating greater selectivity for JAK1 over other JAK isoforms, approved for the treatment of rheumatoid arthritis and other autoimmune conditions.[4]
The chemical structures of the compound of interest and the selected benchmark inhibitors are depicted below.
Figure 1: Chemical structures of the compounds.
Comparative Kinase Inhibition Profile (Hypothetical Data)
The following table presents a hypothetical in vitro kinase inhibition profile of this compound against the selected benchmark inhibitors. The data for the benchmark inhibitors are representative values from publicly available sources, while the data for the compound of interest are placeholders to be populated with experimental results.
| Kinase Target | This compound IC50 (nM) | Pemigatinib IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) |
| FGFR1 | [Experimental Data] | 0.4 | >10,000 | >10,000 |
| FGFR2 | [Experimental Data] | 0.5 | >10,000 | >10,000 |
| FGFR3 | [Experimental Data] | 1.2 | >10,000 | >10,000 |
| JAK1 | [Experimental Data] | >10,000 | 1 | 43 |
| JAK2 | [Experimental Data] | >10,000 | 20 | 250 |
| JAK3 | [Experimental Data] | >10,000 | 112 | >5,000 |
| TYK2 | [Experimental Data] | >10,000 | 410 | >5,000 |
Experimental Protocols for Kinase Inhibition Profiling
To generate the data for the comparative analysis, a combination of biochemical and cell-based assays should be employed.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and the benchmark inhibitors in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 4X kinase/substrate solution.
-
Add 2.5 µL of 2X compound solution in kinase buffer.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
The final reaction volume is 10 µL. Include no-enzyme and no-compound controls.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear regression curve fit.
Figure 2: Workflow for the ADP-Glo™ kinase assay.
Cell-Based Kinase Inhibition Assay (Cell Proliferation Assay)
This assay assesses the ability of the compounds to inhibit the proliferation of cancer cell lines that are dependent on the activity of the target kinase.
Principle: Cell lines with known dependencies on specific kinases (e.g., FGFR-dependent cancer cells or cytokine-stimulated immune cells for JAK signaling) are treated with the test compounds. Cell viability or proliferation is measured after a set incubation period. A decrease in cell proliferation indicates inhibition of the target kinase pathway.
Step-by-Step Protocol:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., a cell line with FGFR amplification for FGFR inhibitors or a cytokine-dependent cell line for JAK inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound and the benchmark inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.
-
Data Acquisition: After a short incubation, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) values using a non-linear regression curve fit.
Signaling Pathway Context
To fully appreciate the mechanism of action of these inhibitors, it is essential to understand their position within the relevant signaling cascades.
Figure 3: Simplified FGFR and JAK-STAT signaling pathways.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By benchmarking against well-characterized inhibitors of the FGFR and JAK families, researchers can gain valuable insights into the potency and selectivity of this novel compound.
The proposed experimental workflows are designed to be self-validating, with the inclusion of appropriate controls and established benchmark compounds. The data generated from these assays will be critical in guiding the subsequent stages of drug discovery, including lead optimization, in vivo efficacy studies, and safety profiling. Further characterization could involve broader kinase panel screening to assess the overall selectivity profile and off-target effects of this compound.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. [Link]
-
He, H., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
International Centre for Kinase Profiling. Kinase Profiling Inhibitor Database. [Link]
-
Li, R., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
-
Karaman, M. N., et al. (2008). Specificity profiles of clinical kinase inhibitors. ResearchGate. [Link]
-
Li, Z., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
ICML 2025 Papers. [Link]
-
ChemBK. Methyl 5-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. [Link]
-
El-Adl, K., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Chemical Journal. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed. [Link]
-
Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]
-
MySkinRecipes. Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
Abdel-Ghani, T. M., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
-
Li, R., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Chow, H. Y., et al. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. [Link]
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]
-
Labiotech.eu. (2025, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]
-
Cleveland Clinic. (2023, May 12). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. [Link]
-
Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. labiotech.eu [labiotech.eu]
A Senior Application Scientist's Guide to HPLC and LC-MS Method Validation for Fluorinated Pyrrolopyridines
Introduction: The Analytical Imperative for Fluorinated Pyrrolopyridines
In modern drug development, the incorporation of fluorine into heterocyclic scaffolds like pyrrolopyridines is a cornerstone of medicinal chemistry. This strategy is employed to modulate metabolic stability, lipophilicity, and binding affinity. However, the unique physicochemical properties of fluorinated compounds introduce distinct challenges for analytical chemists. Ensuring that a method for quantifying these molecules is reliable, accurate, and robust is not merely a procedural step; it is a fundamental requirement for advancing a drug candidate through preclinical and clinical development.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of fluorinated pyrrolopyridines. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1].
The Foundation: Understanding Method Validation Parameters
Before delving into specific techniques, it's crucial to understand the core parameters we are assessing. Analytical method validation is a systematic process to confirm that a method is acceptable for its intended purpose[2]. The key validation characteristics include specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness[3][4][5].
Caption: Logical relationship between key analytical validation parameters.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a workhorse in many pharmaceutical labs due to its reliability and lower operational cost compared to mass spectrometry[6]. It is particularly suitable for assay and purity testing where analyte concentrations are relatively high.
Expertise & Experience: The 'Why' Behind the Method
For a fluorinated pyrrolopyridine, which typically possesses a UV-active chromophore, a reversed-phase HPLC method is the logical starting point. The choice of a C18 column is standard, but the high electronegativity of fluorine can lead to undesirable secondary interactions with residual silanols on the silica surface. Therefore, a modern, end-capped, high-purity silica C18 column is essential. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, serves two purposes: the acid protonates silanols to reduce peak tailing and ensures the analyte is in a consistent protonation state for reproducible retention.
Experimental Protocol: HPLC-UV
-
Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Column : Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 10% B to 90% B over 10 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Detection : 265 nm (determined from analyte's UV spectrum).
-
Sample Diluent : 50:50 Acetonitrile:Water.
Validation Results & Comparison: HPLC-UV
The following data represents a typical validation outcome for the assay of a fluorinated pyrrolopyridine drug substance.
Table 1: Summary of HPLC-UV Method Validation Data
| Validation Parameter | Acceptance Criteria | Experimental Result | Pass/Fail |
| Specificity | No interference at analyte Rt | No co-eluting peaks from placebo or degradants. | Pass |
| Linearity (r²) | r² ≥ 0.999 | 0.9995 | Pass |
| Range | 80-120% of nominal conc. | 0.08 - 0.12 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% | Pass |
| Precision (% RSD) | Repeatability ≤ 1.0% | 0.6% | Pass |
| Intermediate Precision ≤ 2.0% | 1.1% | Pass | |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL | Pass |
| Robustness | System suitability passes | Passed variations in flow rate (±0.1) & temp (±2°C). | Pass |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
When the analytical question shifts from high-concentration assays to trace-level quantification, such as in biological matrices (pharmacokinetics) or impurity profiling, LC-MS/MS becomes the indispensable tool. Its power lies in its unparalleled sensitivity and selectivity, derived from monitoring specific mass-to-charge (m/z) transitions[6].
Expertise & Experience: The 'Why' Behind the Method
For LC-MS, the primary goal is to achieve efficient ionization of the analyte. Fluorinated pyrrolopyridines, containing nitrogen atoms, are readily protonated in a positive electrospray ionization (ESI+) source. The mobile phase composition is critical; while formic acid is still used, buffers like phosphate are strictly avoided as they are non-volatile and will contaminate the mass spectrometer. The true power of this technique is tandem mass spectrometry (MS/MS), where a specific parent ion is isolated and fragmented to produce a unique daughter ion. This Multiple Reaction Monitoring (MRM) transition is highly specific to the analyte, effectively eliminating chemical noise and matrix interference that would plague a UV detector[7].
Sample preparation for LC-MS is far more stringent. Because the mass spectrometer detects anything that ionizes, contaminants from vials, filters, or solvents can suppress the analyte's signal or create interfering "ghost peaks"[6]. Using certified low-background vials and filtering with 0.22 µm PTFE syringe filters is non-negotiable for achieving reliable trace-level results[6].
Experimental Protocol: LC-MS/MS
-
Instrumentation : Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer with an ESI source.
-
Column : Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 3 minutes.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 2 µL.
-
MS Parameters :
-
Ionization Mode : ESI Positive (ESI+).
-
MRM Transition : e.g., Parent Ion m/z 350.1 → Daughter Ion m/z 288.1.
-
Capillary Voltage : 3.0 kV.
-
Cone Voltage : 35 V.
-
Collision Energy : 20 eV.
-
Validation Results & Comparison: LC-MS/MS
The following data is representative of a validation for quantifying a fluorinated pyrrolopyridine in human plasma.
Table 2: Summary of LC-MS/MS Method Validation Data (in Plasma)
| Validation Parameter | Acceptance Criteria (FDA Bioanalytical) | Experimental Result | Pass/Fail |
| Selectivity | No interference in 6 unique blank matrices | No significant peaks (>20% LLOQ) at analyte Rt. | Pass |
| Linearity (r²) | r² ≥ 0.99, 1/x² weighting | 0.997 | Pass |
| Range | LLOQ to ULOQ | 0.1 - 100 ng/mL | Pass |
| Accuracy (% RE) | Within ±15% (±20% at LLOQ) | -8.5% to 10.2% | Pass |
| Precision (% RSD) | Within-run & Between-run ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.8% | Pass |
| Limit of Quantitation (LLOQ) | Accurate & Precise (±20%) | 0.1 ng/mL | Pass |
| Matrix Effect | IS-normalized factor consistent | CV < 15% | Pass |
| Robustness | System suitability passes | Passed variations in source temp (±5°C) & gas flow (±5%). | Pass |
Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS
The choice between these two powerful techniques is dictated entirely by the analytical requirements.
Table 3: Performance Comparison for Fluorinated Pyrrolopyridine Analysis
| Feature | HPLC-UV | LC-MS/MS | The Scientist's Verdict |
| Sensitivity | ppm range (µg/mL) | ppt range (pg/mL) | LC-MS/MS is superior by orders of magnitude [6]. Essential for bioanalysis and trace impurity detection. |
| Selectivity | Moderate (based on retention time & UV absorbance) | Excellent (based on specific mass transition) | LC-MS/MS is the clear winner . It can distinguish analytes from co-eluting matrix components that are invisible to a UV detector[6]. |
| Sample Prep | Standard (0.45 µm filtration) | Ultra-clean (0.22 µm filtration, certified vials)[6] | HPLC is more forgiving . LC-MS is highly susceptible to ion suppression from matrix components[6]. |
| Cost & Complexity | Lower capital & maintenance cost | High capital investment, requires specialized operators[6] | HPLC is more cost-effective for routine, high-concentration QC testing[6]. |
| Application | Drug substance assay, content uniformity, purity | Pharmacokinetics, metabolite ID, trace contaminant analysis | Choose the right tool for the job. Using LC-MS/MS for a simple potency assay is often overkill. |
The Validation Workflow: A Self-Validating System
A robust validation process follows a logical sequence. The specificity of the method must first be established to ensure you are measuring the correct analyte. Only then can quantitative aspects like linearity and accuracy be meaningfully assessed. Robustness is typically evaluated late in the validation process to ensure the method is reliable under the minor variations expected during routine use[3][8].
Caption: A typical workflow for analytical method validation.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the analysis of fluorinated pyrrolopyridines, but they serve different purposes. HPLC-UV remains the pragmatic choice for quality control applications involving high analyte concentrations. Its simplicity, lower cost, and robustness make it ideal for routine assays. Conversely, when the challenge is to detect and quantify minute concentrations in complex biological matrices or to identify unknown impurities, the superior sensitivity and selectivity of LC-MS/MS are non-negotiable.
A successful drug development program leverages both technologies, applying them in the appropriate context. The key, as always, is to ensure that whichever method is chosen, it is rigorously validated to be fit for its intended purpose, providing data that is not only accurate but also trustworthy and defensible.
References
- The 6 Key Aspects of Analytical Method Valid
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider . Hawach Scientific. [Link]
-
Robustness and Ruggedness Testing in Analytical Chemistry . Lab Manager. [Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... . ResearchGate. [Link]
-
Robustness in Analytical Methods Outlined . Pharmaceutical Technology. [Link]
-
Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF . ResearchGate. [Link]
-
Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds . National Institutes of Health. [Link]
-
ICH Q2 Validation of Analytical Procedures . YouTube. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 5. youtube.com [youtube.com]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. researchgate.net [researchgate.net]
- 8. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the safe and responsible management of all materials, including the disposal of specialized chemical compounds. This guide provides an in-depth, procedural framework for the proper disposal of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, providing a clear path for the final and critical step in the lifecycle of this research chemical.
Understanding the Compound: Hazard Profile and Initial Considerations
This compound is a fluorinated heterocyclic compound. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs warrant a cautious approach. Fluorinated organic compounds can exhibit unique reactivity and potential for environmental persistence. The pyrrolopyridine core is a common scaffold in pharmacologically active molecules, suggesting potential biological activity.
A safety data sheet (SDS) for a similar compound, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, indicates that it may cause respiratory irritation, and its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it is prudent to handle this compound with the assumption of similar or greater hazards.
Key Preliminary Steps:
-
Consult the SDS: Always locate and thoroughly review the manufacturer-provided Safety Data Sheet (SDS) for this compound. This document contains vital information on hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn, including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Work in a Ventilated Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, secure containment, and clear communication through labeling.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[3] this compound waste should be categorized as halogenated organic waste .
Critical Segregation Practices:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, strong acids, strong bases, or oxidizers.[4]
-
Solid vs. Liquid: If you have both solid this compound and solutions of the compound, they should ideally be collected in separate, appropriately labeled containers for solid and liquid halogenated waste, respectively.
The following diagram illustrates the decision-making process for waste segregation:
Container Selection and Labeling: Ensuring Safe Containment
The choice of waste container is crucial for preventing leaks and ensuring compatibility with the chemical waste.[3][5]
| Container Attribute | Specification | Rationale |
| Material | High-density polyethylene (HDPE) or glass. | Chemically resistant to organic compounds. Avoid metal containers for acidic solutions.[6] |
| Condition | Clean, dry, and in good condition with no cracks or leaks. | Prevents contamination and accidental release. |
| Lid | Securely-fitting, screw-top cap. | Prevents spills and the escape of vapors.[3] |
Labeling Protocol:
All waste containers must be meticulously labeled.[7] The label should be securely affixed and clearly legible, containing the following information:
-
The words "HAZARDOUS WASTE ".[8]
-
The full chemical name: "This compound ". Avoid abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The relevant hazard pictograms (e.g., irritant, environmentally hazardous).
Accumulation and Storage: The Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[4]
SAA Best Practices:
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[4]
-
Segregation within SAA: Keep incompatible waste streams physically separated within the SAA.[4]
-
Container Closure: Waste containers must remain closed at all times, except when adding waste.[9]
Final Disposal: Professional Handling is Non-Negotiable
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[7] Never dispose of this chemical down the drain or in the regular trash.[9]
The recommended disposal method for halogenated organic compounds is high-temperature incineration. [5]
Causality Behind Incineration:
Incineration is the preferred method because it is designed to break the strong carbon-fluorine bonds, which are characteristic of fluorinated compounds. However, it is crucial that the incineration is carried out in a specialized facility equipped with appropriate scrubbers and afterburners. Incomplete combustion of fluorinated compounds can lead to the formation of toxic byproducts, such as hydrogen fluoride (HF) and other perfluorinated compounds.[10] Therefore, professional disposal ensures that the process is conducted under optimal conditions to achieve complete destruction and to manage any hazardous emissions.
The overall disposal workflow can be visualized as follows:
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill Response:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
For small, manageable spills, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent into a labeled hazardous waste container for disposal.
-
Clean the spill area with soap and water.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not an afterthought but an integral part of the research process. By adhering to the principles of waste segregation, proper containment, and professional disposal, researchers can ensure a safe laboratory environment and fulfill their ethical and regulatory obligations. This commitment to responsible chemical management builds a foundation of trust and demonstrates a dedication to scientific excellence that extends beyond the laboratory bench.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Capot Chemical. (2025, December 24). MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
- US Bio-Clean. OSHA Compliance For Laboratories.
- Tsang, W., Burgess Jr., D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139, 385-402.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- CP Lab Safety. Waste Handling Best Practices for New Chemists.
- Benchchem. Safety and handling of fluorinated organic compounds.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations.
Sources
- 1. actenviro.com [actenviro.com]
- 2. tandfonline.com [tandfonline.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. usbioclean.com [usbioclean.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. calpaclab.com [calpaclab.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. vumc.org [vumc.org]
- 10. tandfonline.com [tandfonline.com]
Mastering the Safe Handling of METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE: A Guide for Drug Development Professionals
In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE, a fluorinated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry.[1][2] However, its unique chemical properties necessitate a robust and well-understood safety protocol to protect researchers and ensure the integrity of their work. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of safety and scientific excellence.
Hazard Assessment and Risk Mitigation: A Proactive Approach
The foundational principle of laboratory safety is a thorough understanding of the potential hazards. Based on data from similar compounds, this compound should be treated as a hazardous substance.
Key Potential Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[4][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][4][6]
Given these potential hazards, a multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and the correct use of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves | To prevent skin contact with a halogenated aromatic hydrocarbon.[6][7][8][9] |
| Eyes/Face | Chemical splash goggles and a face shield | To protect against splashes and airborne particles.[10][11][12] |
| Body | Flame-resistant lab coat | To protect skin and clothing from splashes and fire hazards.[11] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges | To prevent inhalation of dust or aerosols, especially when handling powders or creating solutions.[3][8] |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects.[11] |
Hand Protection: A Deeper Dive
Aromatic and halogenated hydrocarbons are known to be aggressive towards many common glove materials.[10] Therefore, a single pair of thin disposable gloves is insufficient.
-
Inner Glove: A standard nitrile examination glove provides a good first layer of protection and dexterity.[6]
-
Outer Glove: A thicker, chemical-resistant glove such as neoprene or Viton should be worn over the nitrile glove.[7][9] For extended contact, a Norfoil/Silver Shield glove can be used, though it may reduce dexterity.[6][7]
-
Glove Inspection and Disposal: Always inspect gloves for any signs of degradation or puncture before use.[3] Contaminated gloves should be removed using the proper technique (without touching the outer surface with bare skin) and disposed of as hazardous waste.[3]
Eye and Face Protection: Beyond the Basics
Standard safety glasses do not provide adequate protection from chemical splashes.
-
Chemical Splash Goggles: These should fit snugly against the face to prevent liquids from entering the eyes.[11]
-
Face Shield: A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when handling larger quantities of the material.[11][12]
Respiratory Protection: A Critical Barrier
Engineering controls, such as working in a certified chemical fume hood, are the primary means of preventing inhalation exposure.[2] However, when engineering controls are not sufficient or during spill cleanup, respiratory protection is mandatory.
-
Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is recommended. For operations that may generate significant dust, a P95 or P100 particulate filter should also be included.[3]
-
Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Pre-Handling Checklist
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, with clear signage indicating the hazards.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill cleanup materials are readily accessible and in good working order.
-
Review Safety Information: Before beginning any work, review this guide and any available safety data for similar compounds.
-
Assemble PPE: Don all required PPE as outlined in Section 2 before entering the designated handling area.
Handling Procedures
-
Weighing and Transfer:
-
Handle the solid compound in a fume hood to avoid inhalation of dust.[3]
-
Use anti-static tools and equipment where possible to prevent the buildup of electrostatic charge.
-
When making solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Reactions and Manipulations:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Use appropriate glassware and equipment that has been inspected for cracks or defects.
-
Maintain a clean and organized workspace to minimize the risk of spills.
-
Post-Handling and Decontamination
-
Decontaminate Equipment: All glassware and equipment that have come into contact with the compound should be decontaminated. A common procedure is to rinse with an appropriate solvent (e.g., ethanol or acetone) followed by a thorough washing with soap and water.
-
Clean Work Area: The work area in the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a rapid and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]
-
For large spills, contact your institution's environmental health and safety department immediately.
-
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.[13] Halogenated organic waste should be segregated from non-halogenated waste streams.[13][14]
-
Disposal Method: The primary recommended method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste facility.[3][15] This high-temperature process is necessary to ensure the complete destruction of the compound and prevent the formation of toxic byproducts.[15]
-
Regulatory Compliance: All disposal activities must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance on waste disposal procedures.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
- Capot Chemical. (2025, December 24).
- Fluorochem Ltd. (2024, December 19).
- CALTECH Environment Health & Safety. Glove Selection QUICK GUIDE.
- ChemScene. (2025, December 8).
- Sunway Pharm Ltd.
- ChemBK.
- University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide.
- OSU Chemistry.
- Dartmouth College, Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Environmental Health and Safety. OSHA Glove Selection Chart.
- Santa Cruz Biotechnology. pyridine hydrofluoride.
- Chemical Safety Facts. Personal Protective Equipment and Chemistry.
- Smolecule. (2023, August 15).
- Standard Oper
- CymitQuimica. (2024, December 19).
- 中华试剂网.
- Halogenated Waste (any organic chemical th
- ChemShuttle.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University, Environmental Health & Safety.
- Sigma-Aldrich. (2025, April 30).
- New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
- Sigma-Aldrich. (2025, May 20).
- U.S. Environmental Protection Agency.
- ResearchGate. (2017, June 4).
- hazardous waste segreg
- Sigma-Aldrich. (2024, September 6).
- Sigma-Aldrich. (2025, July 30).
- Toxic Docs. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. chemscene.com [chemscene.com]
- 4. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 5. pharmaceutical intermediates、Fluorinated pharmaceutical intermediates、intermediates custom synthesis、pharmaceutical raw materials-Allfluoro Pharmaceutical Company Limited [allfluoro.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. safety.caltech.edu [safety.caltech.edu]
- 8. southalabama.edu [southalabama.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate_Bidepharm试剂 [labgogo.com]
- 12. 5-Flouro-7-azaindole-3-carboxylic acid Methyl ester - Safety Data Sheet [chemicalbook.com]
- 13. bucknell.edu [bucknell.edu]
- 14. uakron.edu [uakron.edu]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
